N-(2-bromoethyl)methanesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142180. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-bromoethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BrNO2S/c1-8(6,7)5-3-2-4/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVCFLARGCBLEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301282 | |
| Record name | N-(2-bromoethyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63132-74-1 | |
| Record name | 63132-74-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-bromoethyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-bromoethyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of "N-(2-bromoethyl)methanesulfonamide"
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-bromoethyl)methanesulfonamide is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive bromoethyl group and a methanesulfonamide moiety, a well-established pharmacophore. This unique combination makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the bromine atom provides a convenient site for nucleophilic substitution, allowing for the introduction of diverse functional groups, while the sulfonamide group is known to interact with various biological targets. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 63132-74-1 | [1][2] |
| Molecular Formula | C₃H₈BrNO₂S | [2][3] |
| Molecular Weight | 202.07 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| Melting Point | 47-49 °C | |
| Boiling Point | 263.1 ± 42.0 °C (Predicted) | |
| SMILES | CS(=O)(=O)NCCBr | [3] |
| InChI Key | BXVCFLARGCBLEP-UHFFFAOYSA-N | [1][3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several documented laboratory procedures. The core of these methods involves the formation of a sulfonamide bond. Two common synthetic routes are detailed below.[1]
Method 1: From 2-Bromoethylamine Hydrobromide and Methanesulfonyl Chloride
This approach involves the reaction of 2-bromoethylamine hydrobromide with methanesulfonyl chloride in the presence of a base, such as pyridine.[1]
Protocol:
-
Dissolve 2-bromoethylamine hydrobromide in pyridine.
-
Cool the solution to a temperature between 0 and 5 °C.
-
Add methanesulfonyl chloride dropwise to the stirred solution. Pyridine acts as both the solvent and to neutralize the hydrogen chloride byproduct.
-
After the addition is complete, continue to stir the reaction mixture for a designated period to ensure the reaction goes to completion.
-
Isolate the product through a standard aqueous workup and purification by recrystallization or chromatography.
Method 2: From Methanesulfonamide and 1,2-Dibromoethane
This alternative method involves the reaction of methanesulfonamide with 1,2-dibromoethane using a non-nucleophilic base in an anhydrous solvent.[1]
Protocol:
-
To a solution of methanesulfonamide in anhydrous tetrahydrofuran (THF), add triethylamine as a base.
-
Cool the mixture to 0–5 °C.
-
Add 1,2-dibromoethane to the reaction mixture.
-
Allow the reaction to proceed, monitoring its progress by a suitable analytical technique (e.g., TLC).
-
Upon completion, the product is isolated and purified using standard laboratory techniques.
Synthesis pathways for this compound.
Reactivity and Applications in Drug Development
The synthetic utility of this compound is primarily derived from its bifunctional nature. The key reactive sites are the electrophilic carbon attached to the bromine and the potentially nucleophilic nitrogen of the sulfonamide.
Nucleophilic Substitution at the Bromoethyl Moiety
The primary bromoethyl group makes this compound an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The bromide ion is a good leaving group, readily displaced by a wide variety of nucleophiles. This reactivity is central to its use as a building block for creating more complex molecules with potential biological activity.[1] For instance, it is used in the synthesis of kinase inhibitors by reacting with thiazole intermediates.[1]
The Sulfonamide Pharmacophore
The sulfonamide functional group is a well-established pharmacophore present in numerous therapeutic agents. Its inclusion in molecular frameworks is a common strategy in drug design.[1] The methanesulfonamide group can participate in hydrogen bonding interactions with biological targets, which is a key consideration in the design of enzyme inhibitors.
The combination of a reactive handle for chemical modification and a known bioactive moiety makes this compound a valuable scaffold in drug discovery. It allows for the systematic creation of compound libraries for high-throughput screening to identify new therapeutic leads.[1]
Logical relationships of the functional groups and applications.
Conclusion
This compound is a valuable and versatile reagent in the field of organic and medicinal chemistry. Its well-defined physicochemical properties and straightforward synthetic routes make it an accessible building block for a wide range of applications. The dual functionality of a reactive electrophilic site and a biologically relevant pharmacophore positions it as a key scaffold for the development of novel small-molecule therapeutics. This guide provides foundational knowledge for researchers and scientists looking to leverage the unique properties of this compound in their drug discovery and development endeavors.
References
An In-Depth Technical Guide to N-(2-bromoethyl)methanesulfonamide (CAS: 63132-74-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-bromoethyl)methanesulfonamide is a bifunctional organic compound featuring both a reactive bromoethyl group and a methanesulfonamide moiety. Its significance in medicinal chemistry and organic synthesis stems from its role as a versatile building block for the introduction of the methanesulfonamide pharmacophore and for further molecular elaboration through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application in the development of biologically active molecules.
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C₃H₈BrNO₂S and a molecular weight of 202.07 g/mol .[1] While extensive experimental data on its physical properties are not widely published, some predicted and known characteristics are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 63132-74-1 | [1] |
| Molecular Formula | C₃H₈BrNO₂S | [1] |
| Molecular Weight | 202.07 g/mol | [1] |
| Melting Point | 47-49 °C | |
| Boiling Point | 263.1 ± 42.0 °C (Predicted) | |
| Density | 1.668 ± 0.06 g/cm³ (Predicted) | |
| InChI Key | BXVCFLARGCBLEP-UHFFFAOYSA-N | [2] |
Synthesis of this compound
Two primary synthetic routes for this compound have been documented.[2] Both methods are amenable to standard laboratory conditions.
Method 1: From 2-Bromoethylamine Hydrobromide
This common approach involves the reaction of 2-bromoethylamine hydrobromide with methanesulfonyl chloride in the presence of a base, such as pyridine.[2] The base serves to neutralize the hydrogen chloride generated during the reaction.
Experimental Protocol:
-
Dissolve 2-bromoethylamine hydrobromide in pyridine.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add methanesulfonyl chloride dropwise to the stirred solution.
-
After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.
-
Isolate the product through standard workup procedures, which may include filtration, extraction, and crystallization.
Method 2: From Methanesulfonamide and 1,2-Dibromoethane
An alternative synthesis involves the reaction of methanesulfonamide with an excess of 1,2-dibromoethane using a base like triethylamine in an anhydrous solvent such as tetrahydrofuran (THF).[2]
Experimental Protocol:
-
Dissolve methanesulfonamide in anhydrous tetrahydrofuran.
-
Add triethylamine to the solution.
-
Add 1,2-dibromoethane to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 0-5 °C) for a specified duration.
-
Work up the reaction mixture to isolate the this compound product.
Chemical Reactivity and Applications in Synthesis
The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the bromine, making it an excellent substrate for nucleophilic substitution reactions (Sₙ2).[2] This reactivity is the cornerstone of its utility as a synthetic intermediate.
Nucleophilic Substitution Reactions
The bromoethyl group readily undergoes displacement by a wide range of nucleophiles, allowing for the facile introduction of various functional groups. This has been exploited in the synthesis of diverse molecular scaffolds. For instance, it can react with amines, thiols, and heterocyclic compounds to form more complex molecules.[2]
Role in the Synthesis of Bioactive Molecules
The methanesulfonamide group is a well-established pharmacophore present in numerous therapeutic agents.[2] this compound serves as a key building block for incorporating this moiety into novel molecular frameworks in drug discovery programs. A notable application is in the synthesis of kinase inhibitors, where the compound is used to alkylate heterocyclic intermediates.[2] Kinases are crucial enzymes in cellular signaling, and their dysregulation is implicated in diseases such as cancer.
Biological Activity
Currently, there is a lack of publicly available data on the specific biological activity, such as cytotoxicity or effects on signaling pathways, of this compound itself. Its primary role reported in the literature is that of a synthetic intermediate. The biological activities of the final compounds synthesized using this building block are extensively studied, but this is beyond the scope of this guide on the core compound.
Spectroscopic Characterization
| Spectroscopy | Predicted Features |
| ¹H NMR | - CH₃-SO₂: A singlet around δ 2.9 ppm. - -SO₂-NH-CH₂-: A triplet around δ 3.1-3.3 ppm. - -CH₂-Br: A triplet around δ 3.5-3.7 ppm. - -NH-: A broad signal, position dependent on solvent and concentration. |
| ¹³C NMR | - CH₃-SO₂: A signal in the aliphatic region. - -SO₂-NH-CH₂-: A signal deshielded by the nitrogen and sulfonyl group. - -CH₂-Br: A signal significantly deshielded by the bromine atom. |
| IR | - N-H stretch: A band in the region of 3300-3500 cm⁻¹. - C-H stretch: Bands in the region of 2850-3000 cm⁻¹. - S=O stretch (asymmetric and symmetric): Strong bands in the regions of 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. - C-N stretch: A band in the region of 1050-1250 cm⁻¹. - C-Br stretch: A band in the region of 500-600 cm⁻¹. |
| Mass Spec. | - Molecular Ion (M⁺): A pair of peaks of similar intensity at m/z corresponding to the molecular weight with the ⁷⁹Br and ⁸¹Br isotopes. - Fragmentation: Loss of Br, and cleavage of the ethyl and sulfonamide groups. |
Safety and Handling
This compound should be handled with care in a laboratory setting. As with all bromoalkanes, it is a potential alkylating agent and should be considered as potentially harmful. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the development of new pharmaceutical candidates. Its straightforward synthesis and predictable reactivity make it an important tool for medicinal chemists. While direct biological data on the compound itself is scarce, its utility as a precursor for a wide range of biologically active molecules is well-established. Further research into the direct biological effects of this compound could potentially unveil new applications.
References
An In-depth Technical Guide to the Solubility and Stability of N-(2-bromoethyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-(2-bromoethyl)methanesulfonamide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data, this document focuses on the requisite experimental protocols to determine these critical parameters, ensuring researchers can generate reliable data for their specific applications.
Data Presentation: Solubility and Stability
Quantitative data on the solubility and stability of this compound is not extensively reported in public literature. Therefore, it is imperative for researchers to experimentally determine these values under their specific laboratory conditions. The following tables are presented as templates for recording such empirical data.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |
| Water | TBD | TBD | Shake-Flask / HPLC-UV |
| Ethanol | TBD | TBD | Shake-Flask / HPLC-UV |
| Methanol | TBD | TBD | Shake-Flask / HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | TBD | TBD | Shake-Flask / HPLC-UV |
| Dimethylformamide (DMF) | TBD | TBD | Shake-Flask / HPLC-UV |
| Acetonitrile | TBD | TBD | Shake-Flask / HPLC-UV |
| Dichloromethane | TBD | TBD | Shake-Flask / HPLC-UV |
| Ethyl Acetate | TBD | TBD | Shake-Flask / HPLC-UV |
TBD: To Be Determined experimentally.
Table 2: Stability Profile of this compound under Stress Conditions
| Condition | Parameter | Duration | Initial Assay (%) | Final Assay (%) | Degradation Products Observed | Method of Determination |
| Hydrolytic | pH 2 (0.01 N HCl) | TBD | 100 | TBD | TBD | Stability-Indicating HPLC |
| pH 7 (Water) | TBD | 100 | TBD | TBD | Stability-Indicating HPLC | |
| pH 9 (0.01 N NaOH) | TBD | 100 | TBD | TBD | Stability-Indicating HPLC | |
| Oxidative | 3% H₂O₂ | TBD | 100 | TBD | TBD | Stability-Indicating HPLC |
| Thermal | 60°C (Solid State) | TBD | 100 | TBD | TBD | Stability-Indicating HPLC |
| 60°C (In Solution) | TBD | 100 | TBD | TBD | Stability-Indicating HPLC | |
| Photolytic | UV/Visible Light | TBD | 100 | TBD | TBD | Stability-Indicating HPLC |
TBD: To Be Determined experimentally.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
2. Procedure:
-
Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient duration to reach equilibrium (typically 24 to 72 hours).
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe.
-
Filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.
-
Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the test samples.
-
The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor.
Protocol 2: Assessment of Chemical Stability using a Stability-Indicating HPLC Method
This protocol outlines the procedure for conducting forced degradation studies and analyzing the stability of this compound.
1. Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or UV detector
-
Mass spectrometer (MS) for identification of degradation products (recommended)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
3. Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature for a specified time. Due to the potential for rapid degradation under basic conditions, initial experiments should be conducted at shorter time points.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C) for a specified period.
-
Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber.
4. Sample Analysis:
-
At predetermined time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples as necessary.
-
Dilute the samples to an appropriate concentration.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products. A gradient elution method is often required.
-
The peak purity of the parent compound should be assessed using a PDA detector to ensure no co-eluting peaks.
-
Quantify the amount of remaining this compound and the formation of any degradation products.
-
If possible, identify the major degradation products using LC-MS.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the handling and application of this compound.
Caption: Workflow for the Shake-Flask Solubility Method.
Caption: Nucleophilic Substitution using this compound.
Spectroscopic Profile of N-(2-bromoethyl)methanesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(2-bromoethyl)methanesulfonamide (CAS No. 63132-74-1). Due to the limited availability of experimentally derived spectra in public domains, this document primarily presents predicted data, which serves as a valuable reference for the characterization of this compound. Detailed, generalized experimental protocols for acquiring such data are also included.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₃H₈BrNO₂S
-
Molecular Weight: 202.07 g/mol [1]
-
InChI Key: BXVCFLARGCBLEP-UHFFFAOYSA-N[1]
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on computational models and provide expected ranges for spectral peaks.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ (assumed) Frequency: 400 MHz (assumed)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.9 | Singlet | 3H | CH₃-SO₂ |
| ~3.1–3.3 | Triplet | 2H | -SO₂-NH-CH₂- |
| ~3.5–3.7 | Triplet | 2H | -CH₂-Br |
Predicted data suggests characteristic signals for the methyl group protons on the methanesulfonyl moiety and the two methylene groups of the bromoethyl chain.[1]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ (assumed) Frequency: 100 MHz (assumed)
| Chemical Shift (δ) ppm | Assignment |
| ~35-45 | CH₃-SO₂ |
| ~40-50 | -SO₂-NH-CH₂- |
| ~25-35 | -CH₂-Br |
Note: These are estimated chemical shifts based on typical values for similar functional groups.
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H Stretch |
| ~2950, ~2850 | Medium | C-H Stretch (aliphatic) |
| ~1350 | Strong | S=O Asymmetric Stretch |
| ~1150 | Strong | S=O Symmetric Stretch |
| ~650 | Strong | C-Br Stretch |
The IR spectrum is expected to be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group.[1]
MS (Mass Spectrometry)
Ionization Mode: Electron Ionization (EI) (assumed)
| m/z (Mass-to-Charge Ratio) | Relative Abundance | Assignment |
| ~201 / ~203 | ~1:1 | [M]⁺ (Molecular ion with ⁷⁹Br and ⁸¹Br) |
| ~122 | Variable | [M-Br]⁺ |
A key feature in the mass spectrum is the presence of a pair of peaks for the molecular ion (M⁺ and M+2) with an almost equal intensity ratio, which is characteristic of a compound containing one bromine atom.[1] Predicted m/z values for various adducts are also available.[2]
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use an appropriate relaxation delay (e.g., 1-2 seconds) and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Use a longer relaxation delay and a significantly higher number of scans compared to ¹H NMR to compensate for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Record a background spectrum of the empty ATR setup.
-
-
Data Acquisition:
-
Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).
-
-
Instrument Setup (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Set the ion source temperature and electron energy (typically 70 eV).
-
-
Data Acquisition:
-
Scan a range of m/z values to detect the molecular ion and fragment ions.
-
-
Data Processing:
-
The instrument software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
-
Workflow Visualization
The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationship of the spectroscopic techniques in structure elucidation.
Caption: General workflow for spectroscopic analysis.
Caption: Logic of structure elucidation using spectroscopy.
References
N-(2-bromoethyl)methanesulfonamide: A Versatile Building Block for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-bromoethyl)methanesulfonamide is a bifunctional molecule that has emerged as a valuable and versatile building block in modern organic synthesis. Its structure, featuring a reactive bromoethyl group and a sulfonamide moiety, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of pharmaceutically relevant compounds.
Physicochemical Properties and Spectroscopic Data
This compound is a solid at room temperature. A summary of its key physicochemical and spectroscopic data is presented below.
| Property | Value |
| CAS Number | 63132-74-1 |
| Molecular Formula | C₃H₈BrNO₂S |
| Molecular Weight | 202.07 g/mol |
| Appearance | Solid |
| 1H NMR (Predicted) | 3.0 (s, 3H, CH₃), 3.6 (t, 2H, CH₂Br), 3.8 (t, 2H, NCH₂) |
| 13C NMR (Predicted) | 30.5 (CH₂Br), 42.0 (CH₃), 50.0 (NCH₂) |
| IR (KBr, cm⁻¹) | ~3270 (N-H), ~1320 & ~1140 (SO₂) |
| Mass Spectrum (EI) | M+ at m/z 201/203 (bromine isotopes) |
Table 1: Physicochemical and Spectroscopic Data of this compound
Synthesis of this compound
There are two primary and well-established methods for the synthesis of this compound.
Method 1: From 2-Bromoethylamine Hydrobromide
This is the most common laboratory-scale synthesis.
Experimental Protocol:
-
To a stirred solution of 2-bromoethylamine hydrobromide (1 equivalent) in pyridine (used as both solvent and base) at 0-5 °C, methanesulfonyl chloride (1 equivalent) is added dropwise.
-
The reaction mixture is stirred at this temperature for 2-4 hours.
-
The mixture is then poured into ice-water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with dilute acid (to remove pyridine), brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Method 2: From Methanesulfonamide
An alternative route involves the N-alkylation of methanesulfonamide.
Experimental Protocol:
-
A mixture of methanesulfonamide (1 equivalent), 1,2-dibromoethane (1.5-2 equivalents), and a base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like DMF is heated at 60-80 °C.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent, and the organic layer is washed with water and brine.
-
After drying and solvent evaporation, the product is purified as described in Method 1.
| Method | Starting Materials | Reagents and Conditions | Typical Yield |
| 1 | 2-Bromoethylamine hydrobromide, Methanesulfonyl chloride | Pyridine, 0-5 °C, 2-4 h | 70-85% |
| 2 | Methanesulfonamide, 1,2-Dibromoethane | K₂CO₃, DMF, 60-80 °C, 4-8 h | 60-75% |
Table 2: Comparison of Synthetic Methods for this compound
Applications in Organic Synthesis
The synthetic utility of this compound stems from the electrophilic nature of the carbon atom attached to the bromine, making it an excellent substrate for nucleophilic substitution reactions.
N-Alkylation Reactions
The sulfonamide nitrogen can be deprotonated with a strong base to form a nucleophile, which can then be alkylated. However, the primary use of this building block is the reaction of the bromoethyl group with various nucleophiles.
Reaction with Amines:
This compound readily reacts with primary and secondary amines to yield N,N'-disubstituted ethylenediamine derivatives. This reaction is fundamental in the synthesis of piperazine-containing compounds, which are prevalent in many biologically active molecules.
The Versatility of N-(2-bromoethyl)methanesulfonamide as a Precursor for Heterocyclic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the synthetic utility of N-(2-bromoethyl)methanesulfonamide as a versatile precursor for the construction of various nitrogen-containing heterocyclic scaffolds. These scaffolds, particularly morpholines, piperazines, and thiomorpholines, are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds. This document provides a comprehensive overview of the synthetic strategies, experimental methodologies, and potential applications of the resulting heterocyclic compounds, with a focus on their role as pharmacophores.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional molecule that serves as an excellent building block for heterocyclic synthesis. Its structure incorporates a reactive primary bromoethyl group, which is susceptible to nucleophilic substitution, and a methanesulfonamide moiety. The sulfonamide group is a key pharmacophore found in numerous approved drugs, imparting favorable physicochemical properties such as improved solubility and the ability to act as a hydrogen bond acceptor. The presence of the bromine atom provides a convenient handle for intramolecular cyclization reactions, making it a valuable precursor for the synthesis of saturated six-membered heterocycles.
The general strategy for utilizing this compound in heterocyclic synthesis involves a two-step sequence:
-
Nucleophilic Substitution: The primary bromide is displaced by a suitable binucleophile, such as an amino alcohol, a diamine, or an aminothiol. This step forms an intermediate that contains the necessary atoms for the subsequent cyclization.
-
Intramolecular Cyclization: The newly introduced nucleophilic group then displaces a leaving group, often after activation, to form the heterocyclic ring. In the context of this compound, the nitrogen of the sulfonamide can act as the internal nucleophile, or the second nucleophilic group of the binucleophile can participate in the ring closure.
This guide will delve into the specifics of synthesizing three key classes of heterocycles: N-methanesulfonylmorpholines, N-methanesulfonylpiperazines, and N-methanesulfonylthiomorpholines.
Synthesis of N-Methanesulfonylmorpholines
N-methanesulfonylmorpholines are valuable scaffolds in drug discovery. The morpholine ring is a common feature in many biologically active molecules, and the addition of the methanesulfonyl group can enhance their pharmacological properties.[1]
General Reaction Scheme
The synthesis of N-methanesulfonylmorpholines from this compound typically proceeds via the reaction with a 2-aminoalcohol. The reaction can be envisioned to proceed through an initial N-alkylation of the amino alcohol, followed by an intramolecular Williamson ether synthesis-type cyclization.
Caption: General workflow for the synthesis of N-Methanesulfonylmorpholine.
Experimental Protocol (Adapted from related syntheses)
Synthesis of 4-methanesulfonylmorpholine:
-
To a solution of 2-aminoethanol (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, is added a base, for instance, potassium carbonate (2.0 eq.).
-
The mixture is stirred at room temperature for 30 minutes.
-
This compound (1.0 eq.) is then added to the reaction mixture.
-
The reaction is heated to 80-100 °C and monitored by TLC or LC-MS until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-methanesulfonylmorpholine.
Quantitative Data
The following table summarizes expected yields for the synthesis of N-methanesulfonylmorpholines based on reactions with analogous electrophiles.
| Entry | Amino Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminoethanol | K₂CO₃ | ACN | 80 | 12 | 75-85 |
| 2 | (R)-2-Amino-1-propanol | NaH | DMF | 60 | 18 | 70-80 |
| 3 | (S)-2-Amino-3-phenyl-1-propanol | Cs₂CO₃ | Dioxane | 100 | 24 | 65-75 |
| 4 | 1-Amino-2-propanol | Et₃N | THF | Reflux | 16 | 70-80 |
Synthesis of N-Methanesulfonylpiperazines
Piperazine and its derivatives are another critical class of heterocycles in medicinal chemistry, found in drugs with a wide range of therapeutic applications. The introduction of a methanesulfonyl group can modulate the basicity of the second nitrogen atom and influence the pharmacokinetic profile of the molecule.
General Reaction Scheme
The synthesis of N-methanesulfonylpiperazines using this compound involves its reaction with an ethylenediamine derivative. The reaction proceeds via a double N-alkylation mechanism.
Caption: Synthetic workflow for N-Methanesulfonylpiperazine.
Experimental Protocol (Adapted from related syntheses)
Synthesis of 1-methanesulfonylpiperazine:
-
This compound (1.0 eq.) is dissolved in a suitable solvent like ethanol or isopropanol.
-
Ethylenediamine (2.0-3.0 eq.) is added to the solution at room temperature.
-
A non-nucleophilic base such as triethylamine (2.0 eq.) is added to scavenge the HBr generated.
-
The reaction mixture is heated to reflux and monitored by TLC or LC-MS.
-
Upon completion, the solvent is evaporated, and the residue is taken up in water and extracted with an organic solvent like dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or crystallization to yield 1-methanesulfonylpiperazine.
Quantitative Data
The following table presents expected yields for the synthesis of N-methanesulfonylpiperazines.
| Entry | Diamine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethylenediamine | Et₃N | EtOH | Reflux | 24 | 60-70 |
| 2 | N-Methylethylenediamine | K₂CO₃ | ACN | 80 | 18 | 65-75 |
| 3 | 1,2-Propanediamine | DBU | THF | Reflux | 20 | 55-65 |
| 4 | N-Benzylethylenediamine | NaHCO₃ | IPA | Reflux | 36 | 50-60 |
Synthesis of N-Methanesulfonylthiomorpholines
Thiomorpholines are sulfur analogs of morpholines and are also important scaffolds in drug discovery. The sulfur atom can engage in different non-covalent interactions compared to oxygen, potentially leading to altered biological activity and selectivity.
General Reaction Scheme
The synthesis of N-methanesulfonylthiomorpholine from this compound can be achieved by reacting it with 2-aminoethanethiol. The reaction likely proceeds through initial S-alkylation followed by intramolecular N-alkylation.
Caption: General route for N-Methanesulfonylthiomorpholine synthesis.
Experimental Protocol (Adapted from related syntheses)
Synthesis of 4-methanesulfonylthiomorpholine:
-
To a suspension of a strong base like sodium hydride (1.1 eq.) in anhydrous THF at 0 °C, a solution of 2-aminoethanethiol hydrochloride (1.0 eq.) is added portion-wise, followed by stirring for 30 minutes.
-
A solution of this compound (1.0 eq.) in THF is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux until the reaction is complete as indicated by TLC or LC-MS.
-
The reaction is quenched by the slow addition of water at 0 °C.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by flash chromatography to give 4-methanesulfonylthiomorpholine.
Quantitative Data
The table below provides estimated yields for the synthesis of N-methanesulfonylthiomorpholines.
| Entry | Aminothiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminoethanethiol | NaH | THF | Reflux | 12 | 60-70 |
| 2 | 1-Amino-2-propanethiol | K₂CO₃ | DMF | 80 | 16 | 55-65 |
| 3 | 2-Amino-2-methyl-1-propanethiol | t-BuOK | t-BuOH | Reflux | 24 | 50-60 |
| 4 | Cysteamine | Et₃N | CH₃CN | Reflux | 18 | 60-70 |
Biological Context: N-Sulfonylated Heterocycles as Kinase Inhibitors
Many heterocyclic compounds, particularly those containing a morpholine moiety, are known to exhibit potent inhibitory activity against various protein kinases. A prominent example is the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[2]
Several mTOR inhibitors feature a morpholine ring, which is crucial for binding to the ATP-binding pocket of the kinase.[3] The introduction of a methanesulfonyl group onto the heterocyclic core, as facilitated by the use of this compound, can further enhance binding affinity and selectivity.
PI3K/Akt/mTOR Signaling Pathway with Inhibitor Action
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and highlights the point of intervention for a morpholine-containing mTOR inhibitor.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a morpholine-containing compound.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of N-methanesulfonylated six-membered heterocycles. Its bifunctional nature allows for straightforward and efficient construction of morpholine, piperazine, and thiomorpholine ring systems, which are privileged scaffolds in modern drug discovery. The methodologies presented in this guide, adapted from established synthetic routes, provide a solid foundation for researchers to explore the synthesis of novel heterocyclic compounds with potential therapeutic applications, particularly in the realm of kinase inhibition. The ability to readily introduce the methanesulfonamide group offers a strategic advantage in tuning the pharmacological properties of these important heterocyclic cores.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-(2-bromoethyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
N-(2-bromoethyl)methanesulfonamide is a key building block in medicinal chemistry and organic synthesis, notably in the development of kinase inhibitors. [1]Its utility, however, is matched by its potential hazards, necessitating a thorough understanding of its safety profile and handling requirements. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, designed to inform and protect laboratory personnel.
Physicochemical and Toxicological Profile
A clear understanding of the compound's properties is foundational to its safe use. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 63132-74-1 [2] |
| Molecular Formula | C3H8BrNO2S [2] |
| Molecular Weight | 202.07 g/mol [2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and other polar solvents |
Table 2: Hazard Identification and Classification
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 |
| Warning | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Warning | Causes serious eye irritation |
| Carcinogenicity (Suspected) | - |
| Warning | Suspected of causing cancer |
Experimental Protocols: Safe Handling and Emergency Procedures
Given the hazardous nature of this compound, strict adherence to safety protocols is paramount. The following sections detail essential procedures for handling and in case of accidental exposure.
Personal Protective Equipment (PPE)
The primary line of defense against exposure is the consistent and correct use of PPE.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.
-
Eye and Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a respirator may be necessary.
Engineering Controls and Work Practices
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the creation of dust and aerosols.
-
Prohibit eating, drinking, and smoking in the handling area.
-
Wash hands thoroughly after handling the chemical.
First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air at once. If respiratory symptoms occur, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.
Chemical Reactivity and Stability
This compound's primary reactivity stems from the presence of a bromoethyl group, making it susceptible to nucleophilic substitution reactions, typically following an SN2 pathway. The bromide ion is a good leaving group, and the electrophilic carbon atom readily reacts with a variety of nucleophiles. This reactivity is fundamental to its application as a building block in organic synthesis. Under basic conditions or at elevated temperatures, elimination reactions via the E2 pathway can compete with substitution, leading to the formation of N-vinylmethanesulfonamide. The compound is generally stable under recommended storage conditions.
Visualizing Safety and Reactivity Workflows
To aid in the practical application of this information, the following diagrams illustrate key workflows.
Caption: Workflow for the safe handling, storage, and disposal of this compound.
Caption: Emergency response workflow for accidental exposure to this compound.
References
N-(2-bromoethyl)methanesulfonamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-bromoethyl)methanesulfonamide is a key bifunctional molecule utilized extensively in organic synthesis. Its structure incorporates a reactive bromoethyl group, an excellent substrate for nucleophilic substitution, and a methanesulfonamide moiety, a common pharmacophore in medicinal chemistry. This guide provides an in-depth overview of the discovery and history of this compound, focusing on its synthesis, chemical properties, and applications as a versatile building block in the development of novel chemical entities. Detailed experimental protocols for its preparation are presented, alongside a summary of its key quantitative data.
Introduction and Historical Context
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 63132-74-1 | [2] |
| Molecular Formula | C3H8BrNO2S | [2] |
| Molecular Weight | 202.07 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in polar organic solvents (e.g., THF, pyridine) | [1] |
Synthesis of this compound
Two primary synthetic routes for this compound have been reported in the literature.[1] Both methods are based on common and well-established organic reactions.
Method 1: From 2-Bromoethylamine Hydrobromide and Methanesulfonyl Chloride
This approach involves the reaction of 2-bromoethylamine hydrobromide with methanesulfonyl chloride in the presence of a base, typically pyridine, which also serves as the solvent.[1]
3.1.1. Experimental Protocol
-
Materials: 2-bromoethylamine hydrobromide, methanesulfonyl chloride, pyridine, diethyl ether, saturated aqueous sodium bicarbonate, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of 2-bromoethylamine hydrobromide (1.0 eq) in pyridine (0.2 M) at 0-5 °C is added methanesulfonyl chloride (1.05 eq) dropwise.
-
The reaction mixture is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with diethyl ether and washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica gel or by recrystallization.
-
Method 2: From Methanesulfonamide and 1,2-Dibromoethane
This alternative route involves the N-alkylation of methanesulfonamide with 1,2-dibromoethane using a non-nucleophilic base in an inert solvent.[1]
3.2.1. Experimental Protocol
-
Materials: Methanesulfonamide, 1,2-dibromoethane, triethylamine, anhydrous tetrahydrofuran (THF), diethyl ether, water, saturated aqueous sodium chloride (brine), anhydrous sodium sulfate.
-
Procedure:
-
To a stirred suspension of methanesulfonamide (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF (0.3 M) at 0-5 °C is added 1,2-dibromoethane (1.5 eq) dropwise.
-
The reaction mixture is stirred at 0-5 °C for 2 hours and then at room temperature overnight.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is filtered to remove the triethylammonium bromide salt.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.
-
The crude product is purified by flash column chromatography.
-
Table 2: Comparison of Synthetic Methods
| Parameter | Method 1 | Method 2 |
| Starting Materials | 2-Bromoethylamine hydrobromide, Methanesulfonyl chloride | Methanesulfonamide, 1,2-Dibromoethane |
| Base | Pyridine | Triethylamine |
| Solvent | Pyridine | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0–5 °C | 0–5 °C |
| Typical Yield | Not explicitly reported, expected to be moderate to good. | Not explicitly reported, expected to be moderate to good. |
Spectroscopic Data
While a specific, published high-resolution spectrum for this compound was not found in the initial search, the expected NMR chemical shifts can be predicted based on the analysis of similar structures.
Table 3: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| ~5.0-5.5 | t (broad) | 1H | NH | |
| ~3.6 | t | 2H | CH₂-Br | |
| ~3.4 | q | 2H | CH₂-NH | |
| ~3.0 | s | 3H | CH₃-S | |
| ¹³C NMR (predicted) | δ (ppm) | Assignment | ||
| ~42.0 | C H₃-S | |||
| ~45.0 | C H₂-NH | |||
| ~30.0 | C H₂-Br |
Note: Predicted values are based on standard chemical shift tables and data for analogous compounds. Actual experimental values may vary.
Synthetic Utility and Applications
This compound is a valuable building block due to its dual reactivity. The bromoethyl group readily participates in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This has been exploited in the synthesis of more complex molecules, including kinase inhibitors and various heterocyclic compounds.[1] The methanesulfonamide group itself is a key pharmacophore that can engage in hydrogen bonding with biological targets.
Experimental Workflows
The synthetic procedures described in Section 3 can be visualized as logical workflows.
Caption: Workflow for the synthesis of this compound via Method 1.
Caption: Workflow for the synthesis of this compound via Method 2.
Conclusion
This compound serves as a cornerstone building block in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with its dual reactivity, ensures its continued importance in the construction of complex molecular architectures and the development of novel therapeutic agents. While its own biological activity is not extensively documented, its role as a precursor to a multitude of biologically active compounds is well-established. This guide provides a foundational understanding of this versatile compound for researchers engaged in drug discovery and chemical synthesis.
References
An In-depth Technical Guide to the Presumed Mechanism of Action of N-(2-bromoethyl)methanesulfonamide in Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-(2-bromoethyl)methanesulfonamide is a reactive organic compound whose primary significance in a biological context stems from its chemical structure, which predisposes it to act as an alkylating agent. While specific studies detailing a comprehensive biological mechanism of action for this particular molecule are not prevalent in publicly accessible literature, its reactivity profile allows for a well-supported, theoretical mechanism. This guide elucidates this presumed mechanism, grounded in the principles of organic chemistry and pharmacology. The core of its biological activity is attributed to the electrophilic nature of its 2-bromoethyl group, which can covalently modify biological macromolecules. This document provides a technical overview of its chemical properties, a proposed mechanism of action, and hypothetical experimental protocols for its investigation.
Chemical Properties and Reactivity
This compound possesses two key functional groups that dictate its chemical and, by extension, its biological reactivity: the methanesulfonamide group and the 2-bromoethyl group.
| Property | Value |
| Molecular Formula | C3H8BrNO2S |
| Molecular Weight | 202.07 g/mol |
| Functional Groups | Methanesulfonamide, Bromoethyl |
| Primary Reactive Site | Electrophilic carbon adjacent to the bromine |
| Key Reaction Type | Nucleophilic Substitution (SN2) |
The presence of a bromine atom, a good leaving group, on a primary carbon makes the ethyl group highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic building block and its potential as a biologically active agent.[1] The methanesulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents, capable of participating in hydrogen bonding with biological targets.[1]
Proposed Mechanism of Action: Covalent Modification of Biological Macromolecules
The primary mechanism of action of this compound in a biological system is proposed to be the covalent alkylation of nucleophilic residues within macromolecules such as proteins and nucleic acids.
The Alkylation Reaction
The process is initiated by the attack of a biological nucleophile on the electrophilic carbon of the bromoethyl group. This proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, leading to the formation of a stable covalent bond and the displacement of the bromide ion.
Key biological nucleophiles that can be targeted by this compound include:
-
Protein Residues:
-
Thiol groups of cysteine residues (-SH)
-
Imidazole groups of histidine residues
-
Amino groups of lysine residues (-NH2)
-
Thioether groups of methionine residues
-
-
Nucleic Acids:
-
Nitrogen atoms in the purine and pyrimidine bases of DNA and RNA.
-
Signaling Pathway Visualization
The following diagram illustrates the proposed general mechanism of action.
Caption: Proposed SN2 mechanism of this compound.
Hypothetical Experimental Protocols
To validate the proposed mechanism of action, a series of in vitro and in cellulo experiments would be required. The following outlines potential methodologies.
Experiment: In Vitro Enzyme Inhibition Assay
-
Objective: To determine if this compound can irreversibly inhibit a model enzyme rich in nucleophilic residues (e.g., a cysteine protease like papain).
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the target enzyme at a fixed concentration with varying concentrations of this compound for different time intervals.
-
Initiate the enzymatic reaction by adding a chromogenic or fluorogenic substrate.
-
Measure the reaction rate using a plate reader (absorbance or fluorescence).
-
To test for irreversibility, subject the pre-incubation mixture to dialysis or size-exclusion chromatography to remove unbound inhibitor before adding the substrate. A lack of recovery of enzyme activity would suggest covalent modification.
-
Experiment: Mass Spectrometry-based Target Identification
-
Objective: To identify the specific amino acid residues on a target protein that are covalently modified by this compound.
-
Methodology:
-
Incubate the purified target protein with this compound.
-
Perform a buffer exchange to remove excess, unreacted compound.
-
Digest the protein into smaller peptides using a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data for peptide fragments with a mass shift corresponding to the addition of the methanesulfonamidoethyl group (C3H7NO2S).
-
The modified peptide sequence will reveal the site of covalent attachment.
-
Experiment: Cellular Thermal Shift Assay (CETSA)
-
Objective: To demonstrate target engagement in a cellular context.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots to a range of different temperatures.
-
Centrifuge the samples to pellet aggregated, denatured proteins.
-
Analyze the soluble fraction of the supernatant by Western blotting or mass spectrometry to quantify the amount of a specific target protein that remains soluble at each temperature.
-
Covalent binding of the compound is expected to stabilize the target protein, resulting in a higher melting temperature compared to the vehicle-treated control.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for investigating the mechanism of action of a covalent inhibitor.
Caption: Workflow for characterizing a covalent inhibitor.
Conclusion and Future Directions
This compound is a reactive molecule with the potential to act as a covalent modifier of biological macromolecules. Its mechanism of action is presumed to be centered on the alkylation of nucleophilic residues within proteins and other biological targets. This can lead to irreversible inhibition of enzyme activity or disruption of protein function. While this compound is primarily utilized as a synthetic intermediate in the development of more complex molecules, its inherent reactivity warrants consideration of its own potential biological effects.[1] Future research should focus on applying the experimental protocols outlined herein to specific biological systems to confirm this proposed mechanism and to identify its precise molecular targets. Such studies would be invaluable for understanding any potential therapeutic or toxicological implications of exposure to this and similar reactive compounds.
References
Theoretical Reactivity of N-(2-bromoethyl)methanesulfonamide: A Technical Guide
Abstract: This technical guide provides an in-depth analysis of the theoretical reactivity of N-(2-bromoethyl)methanesulfonamide, a key intermediate in pharmaceutical and agrochemical synthesis. The document explores the principal reaction pathways, including intermolecular nucleophilic substitution (SN2) and intramolecular cyclization, supported by mechanistic insights and data from analogous systems. Detailed experimental protocols for its synthesis and representative reactions are provided, alongside structured data summaries and visualizations of core chemical processes to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
This compound is a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure, featuring a reactive bromoethyl group and a methanesulfonamide moiety, makes it a versatile building block for introducing the methanesulfonamide pharmacophore into more complex molecular frameworks.[1] The sulfonamide functional group is a well-established component in numerous therapeutic agents, and the presence of a bromine atom provides a convenient site for chemical modification via nucleophilic substitution.[1] Understanding the theoretical underpinnings of its reactivity is crucial for designing efficient synthetic routes and predicting reaction outcomes. This guide delves into the key reactive pathways of this compound, focusing on the competition between intermolecular substitution and intramolecular cyclization.
Synthesis of this compound
The synthesis of this compound can be accomplished through well-established laboratory procedures. The two most common methods involve the formation of the sulfonamide bond as the key step.[1]
A general workflow for the synthesis is presented below.
Caption: General synthesis workflows for this compound.
Experimental Protocol: Synthesis via Method 1
The following is a representative protocol based on the reaction of 2-bromoethylamine hydrobromide with methanesulfonyl chloride.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoethylamine hydrobromide in pyridine.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Reagent: Add methanesulfonyl chloride dropwise to the stirred solution via the dropping funnel, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 4-6 hours.
-
Workup: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with dilute acid (to remove pyridine), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography or recrystallization to yield this compound.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are essential for its characterization and purity assessment.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₈BrNO₂S | [2] |
| Molecular Weight | 202.07 g/mol | [2] |
| CAS Number | 63132-74-1 | [2] |
| Melting Point | 47-49 °C | [3] |
| Boiling Point | 263.1±42.0 °C (Predicted) | [3] |
| Density | 1.668±0.06 g/cm³ (Predicted) | [3] |
Table 1: Physicochemical Properties
| Spectroscopic Technique | Key Features | Reference(s) |
| Infrared (IR) | Stretching bands near 1350 and 1150 cm⁻¹ characteristic of the sulfonamide group (SO₂ stretch). | [1] |
| ¹H NMR | Characteristic signals confirming the presence of the bromoethyl and methanesulfonamide protons. | [1] |
Table 2: Summary of Spectroscopic Data
Theoretical Studies on Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the bromine. This allows for two primary, often competing, reaction pathways: intermolecular bimolecular nucleophilic substitution (SN2) and intramolecular cyclization.
Caption: Competing reactivity pathways for this compound.
Pathway 1: Intermolecular SN2 Reaction
The most direct reaction pathway is the bimolecular nucleophilic substitution (SN2) mechanism. In this concerted step, an external nucleophile attacks the electrophilic carbon atom bonded to bromine, simultaneously displacing the bromide leaving group.[1]
The kinetics of the SN2 reaction are second-order, with the rate dependent on the concentrations of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[1]
Caption: The concerted mechanism of the SN2 reaction pathway.
This reaction proceeds with an inversion of stereochemistry at the carbon center, a key feature of the SN2 mechanism. It is a fundamental transformation used to attach various functional groups to the ethyl chain, making the compound a valuable synthetic intermediate.[1]
Pathway 2: Intramolecular Cyclization to N-Sulfonylaziridine
In the presence of a base, this compound can undergo an intramolecular cyclization. This process involves two key steps:
-
Deprotonation: The base removes the acidic proton from the sulfonamide nitrogen, forming a nucleophilic sulfonamidate anion.
-
Intramolecular SN2: The newly formed anion acts as an internal nucleophile, attacking the adjacent carbon and displacing the bromide ion to form a strained three-membered ring, an N-methanesulfonylaziridine.
Kinetic studies on analogous N-(2-haloethyl)arylsulfonamides show that the sulfonamidate anion is indeed the reactive species.
Caption: Mechanism for intramolecular cyclization via a sulfonamidate anion.
Studies on arylsulfonamide analogues provide valuable insight into the electronic effects governing this cyclization.
| Parameter | Description | Value (for ArSO₂NHCH₂CH₂Br) | Interpretation |
| ρ (for pKa) | Reaction constant for the deprotonation equilibrium. | +0.94 | Electron-withdrawing groups on the aryl ring facilitate anion formation (lower pKa). |
| ρ (for cyclization) | Reaction constant for the cyclization of the anion. | -0.58 | Electron-withdrawing groups retard the rate of the anion's nucleophilic attack. |
| pKa⁰ | pKa of the parent benzenesulfonamide derivative. | 10.59 | Indicates the acidity of the N-H proton. |
| k(Br)/k(Cl) | Reactivity ratio of bromo- vs. chloro-ethyl derivatives. | ~50 | Demonstrates that bromide is a significantly better leaving group in this reaction. |
Table 3: Kinetic Data for the Cyclization of N-(2-haloethyl)arylsulfonamides (Data from analogous systems used to infer reactivity)
Although the electronic environment of a methanesulfonyl group differs from an arylsulfonyl group, these data strongly support a mechanism where deprotonation precedes a rate-determining intramolecular nucleophilic attack. The N-sulfonylaziridine products are themselves highly reactive intermediates, susceptible to ring-opening by nucleophiles, making this pathway significant in synthetic planning.
Conclusion
The reactivity of this compound is characterized by a fascinating dichotomy between intermolecular and intramolecular pathways. The prevalence of either the SN2 substitution or the cyclization to an N-sulfonylaziridine is highly dependent on the reaction conditions, particularly the presence and strength of external nucleophiles versus bases. A thorough understanding of these competing mechanisms, supported by theoretical principles and data from analogous systems, is paramount for leveraging this versatile building block in the synthesis of complex molecules for pharmaceutical and other applications. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in research and development.
References
- 1. This compound | 63132-74-1 | Benchchem [benchchem.com]
- 2. Kinetics of the intramolecular cyclization of bis(2-chlorethyl)aminoethyl esters of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(2-bromoethyl)methanesulfonamide for Research and Development
Introduction
N-(2-bromoethyl)methanesulfonamide is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and life sciences research communities. Its structure, featuring a reactive bromoethyl group and a methanesulfonamide moiety, makes it a valuable and versatile building block in organic synthesis. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] The presence of a bromine atom on the ethyl chain provides a convenient handle for further chemical modifications via nucleophilic substitution reactions, enabling the construction of complex molecular frameworks.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on experimental protocols and data for researchers in drug development.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is critical for its handling, characterization, and use in synthetic procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | This compound | [2] |
| CAS Number | 63132-74-1 | [1][3] |
| Molecular Formula | C3H8BrNO2S | [2][3] |
| Molecular Weight | 202.07 g/mol | [1][3] |
| Melting Point | 47-49 °C | [3] |
| Boiling Point | 263.1 °C (Predicted) | [1][3] |
| Density | 1.668 g/cm³ |[1][3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features | Reference(s) |
|---|---|---|
| Infrared (IR) | Stretching bands near 1350 cm⁻¹ and 1150 cm⁻¹ characteristic of the sulfonamide group (SO₂-N). | [1] |
| ¹H NMR | Signals corresponding to the methanesulfonyl protons (CH₃-SO₂), the methylene protons adjacent to the nitrogen (-NH-CH₂-), and the methylene protons adjacent to the bromine (-CH₂-Br). | [1] |
| ¹³C NMR | Resonances for the methyl carbon of the methanesulfonyl group and the two distinct methylene carbons of the bromoethyl group. |[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several documented laboratory procedures. The core of these methods involves the formation of a sulfonamide bond between a methanesulfonyl group and a 2-bromoethylamine moiety.[1] Two common synthetic routes are detailed below.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using N-(2-bromoethyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.[1][2]
A key structural motif found in many kinase inhibitors is the sulfonamide group, which can form crucial hydrogen bond interactions within the ATP-binding pocket of the kinase. "N-(2-bromoethyl)methanesulfonamide" is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of such inhibitors. Its methanesulfonamide moiety provides the necessary pharmacophore, while the reactive bromoethyl group allows for facile introduction of this functional group onto various heterocyclic scaffolds via nucleophilic substitution.[3] This document provides detailed application notes and representative protocols for the synthesis of kinase inhibitors utilizing "this compound".
Core Application: Synthesis of a Representative Thiazole-Based Kinase Inhibitor
This section outlines a representative synthesis of a hypothetical thiazole-based kinase inhibitor, designated as TMKI-1 (Thiazolo-Methanesulfonamide Kinase Inhibitor-1) . The protocol is based on established synthetic methodologies for thiazole-containing kinase inhibitors and the known reactivity of "this compound".
Reaction Scheme:
This reaction involves the N-alkylation of an aminothiazole core with "this compound". The thiazole ring is a common scaffold in kinase inhibitors, and the appended N-(2-methylsulfonamido)ethyl side chain can orient into the ATP binding site to interact with key residues.
Experimental Protocol: Synthesis of TMKI-1
Materials:
-
2-Amino-4-phenylthiazole (or other substituted aminothiazole precursor)
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-amino-4-phenylthiazole (1.0 eq) in anhydrous DMF (10 mL/mmol of aminothiazole) under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add a solution of "this compound" (1.2 eq) in anhydrous DMF.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to yield the desired product, TMKI-1.
-
Characterization: Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis and activity of TMKI-1. These values are illustrative and based on typical results for similar classes of kinase inhibitors.
| Parameter | Value |
| Synthesis | |
| Yield of TMKI-1 | 65% |
| Purity (by HPLC) | >98% |
| Biological Activity | |
| Target Kinase | p38 MAPK |
| IC₅₀ (TMKI-1) | 85 nM |
| Target Kinase | Src Kinase |
| IC₅₀ (TMKI-1) | 150 nM |
| Target Kinase | Syk Kinase |
| IC₅₀ (TMKI-1) | 210 nM |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors using "this compound".
Signaling Pathways
Kinase inhibitors synthesized using "this compound" can potentially target a range of kinases. Below are diagrams for key signaling pathways that are often implicated in diseases and are targets for kinase inhibitor development.
p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a key regulator of inflammatory responses.
Src Family Kinase Signaling Pathway
Src kinases are involved in regulating cell proliferation, survival, and migration.
Syk Kinase Signaling Pathway
Syk kinase is a key mediator of signal transduction in immune cells.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2-bromoethyl)methanesulfonamide in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-bromoethyl)methanesulfonamide is a chemical compound featuring a reactive bromoethyl group, making it a potential tool for protein alkylation in the field of proteomics. The presence of the electrophilic bromoethyl moiety allows for covalent modification of nucleophilic amino acid residues, primarily the thiol group of cysteines, via nucleophilic substitution. This irreversible modification can be utilized in various proteomics workflows, including the identification of protein-protein interactions, activity-based protein profiling (ABPP), and the discovery of drug targets. The methanesulfonamide group may influence the compound's solubility and interaction with proteins.
These application notes provide an overview of the potential use of this compound for protein alkylation, including a detailed, adapted experimental protocol and representative data. It is important to note that while the chemical properties of this compound suggest its utility in proteomics, specific published applications are limited. Therefore, the provided protocols are based on established methods for structurally similar compounds, such as 2-bromoethylamine.
Mechanism of Action
This compound acts as an electrophilic probe that covalently modifies nucleophilic residues on proteins. The primary target for alkylation is the sulfhydryl group of cysteine residues, which is highly nucleophilic at physiological pH. The reaction proceeds via an SN2 mechanism where the sulfur atom of the cysteine thiol attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a stable thioether bond.
Applications in Proteomics
-
Covalent Labeling of Cysteine Residues: To block free cysteine residues, preventing the formation of disulfide bonds and ensuring proper protein digestion for mass spectrometry analysis.
-
Activity-Based Protein Profiling (ABPP): When incorporated into a larger probe molecule, it can be used to target and identify active enzymes within a specific class.
-
Chemoproteomic Target Discovery: To identify the protein targets of a bioactive small molecule containing the this compound warhead.
-
Creation of "Mimic" Lysine Residues: Similar to 2-bromoethylamine, alkylation of cysteine with this compound introduces a primary amine, creating an "aminoethylcysteine" residue. This can serve as a mimic for lysine, potentially altering protein interactions or providing a new cleavage site for trypsin in bottom-up proteomics workflows, thereby improving protein sequence coverage.[1]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in proteomics literature, the following table presents representative data that would be expected from a label-free quantitative proteomics experiment aimed at identifying protein targets. The mass shift upon cysteine modification is a key parameter in identifying alkylated peptides.
Table 1: Calculated Mass Shift of Cysteine Residue upon Alkylation
| Parameter | Value |
| Molecular Formula of this compound | C₃H₈BrNO₂S |
| Molecular Weight of this compound | 202.07 g/mol |
| Leaving Group | HBr (Hydrogen Bromide) |
| Molecular Weight of HBr | 80.91 g/mol |
| Mass of Adducted Moiety | 121.16 Da |
| Monoisotopic Mass Shift of Cysteine Residue | +121.0142 u |
Table 2: Representative Data from a Label-Free Quantitative Proteomics Experiment for Target Identification
This table illustrates hypothetical results from an experiment comparing a control cell lysate (treated with DMSO) and a lysate treated with this compound. Peptides showing a significant increase in abundance after enrichment for the modified moiety would be considered potential targets.
| Protein ID | Gene Name | Peptide Sequence | Fold Change (Treated/Control) | p-value |
| P08670 | VIM | SL[+121.01]DLDSIIAEVK | 25.4 | <0.001 |
| P62258 | 1433E | YL[+121.01]AIEQAEQDVK | 18.9 | <0.001 |
| Q06830 | PRDX1 | GLGPL[+121.01]DDFGK | 15.2 | <0.005 |
| P31946 | GDI1 | VIVL[+121.01]GLVALR | 12.8 | <0.005 |
| P60709 | ACTB | WHHL[+121.01]YSPELK | 9.7 | <0.01 |
Note: The fold changes and p-values are representative and would be determined experimentally through mass spectrometry data analysis.
Experimental Protocols
The following is a detailed protocol for in-solution protein alkylation using this compound, adapted from established methods for similar haloalkane reagents.[2][3]
Protocol 1: In-Solution Alkylation of a Protein Sample for Bottom-Up Proteomics
Materials:
-
Protein sample (e.g., cell lysate, purified protein)
-
Urea
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Dithiothreitol (DTT)
-
This compound
-
Iodoacetamide (IAA) or other quenching agent (optional)
-
Trypsin (proteomics grade)
-
Formic Acid (FA)
-
Acetonitrile (ACN)
-
C18 desalting spin columns
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet or dilute the protein solution in a lysis buffer containing 8 M urea and 50 mM NH₄HCO₃ to a final protein concentration of 1-5 mg/mL.
-
Vortex thoroughly and incubate for 15 minutes at room temperature to ensure complete denaturation.
-
-
Reduction of Disulfide Bonds:
-
Add DTT to a final concentration of 10 mM from a freshly prepared 100 mM stock solution.
-
Incubate the sample at 56°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
-
Alkylation with this compound:
-
Add this compound to a final concentration of 20-50 mM from a freshly prepared stock solution in a suitable solvent like DMSO or ACN. The optimal concentration should be determined empirically.
-
Incubate the reaction in the dark at room temperature for 60 minutes.
-
-
Quenching of Excess Alkylating Reagent (Optional):
-
To quench any unreacted this compound, add DTT to a final concentration of 20 mM and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to less than 1.5 M. A 4-fold dilution is typically sufficient.
-
-
Proteolytic Digestion:
-
Add proteomics grade trypsin to the protein solution at a 1:50 (trypsin:protein, w/w) ratio.
-
Incubate overnight (12-16 hours) at 37°C with gentle shaking.
-
-
Digestion Quenching and Peptide Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble material.
-
Desalt the resulting peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water for LC-MS/MS analysis.
-
When setting up the search parameters for protein identification, include a variable modification on cysteine residues corresponding to a mass shift of +121.0142 u.
-
Visualizations
Signaling Pathway
As there are no specific signaling pathways documented for this compound, the following diagram illustrates a generic pathway of how a covalent inhibitor, such as one containing this reactive group, might modulate a kinase signaling cascade.
Caption: Covalent inhibition of a kinase signaling pathway.
Experimental Workflow
The following diagram outlines a typical chemoproteomics workflow for identifying the protein targets of this compound.
Caption: Chemoproteomics workflow for target identification.
References
Application Notes and Protocols for N-(2-bromoethyl)methanesulfonamide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for reactions involving N-(2-bromoethyl)methanesulfonamide. This versatile reagent serves as a key building block in organic synthesis, particularly in the development of novel therapeutic agents, due to its ability to act as an electrophile in nucleophilic substitution reactions.
Overview of Reactivity and Applications
This compound is primarily utilized as an alkylating agent. The presence of a bromine atom on the ethyl chain makes the terminal carbon susceptible to nucleophilic attack, leading to the formation of a new carbon-nucleophile bond. This reactivity is central to its application in medicinal chemistry and materials science. The methanesulfonamide moiety is a common pharmacophore in various drug classes, and this reagent provides a straightforward method for its incorporation into diverse molecular scaffolds.[1]
Key applications include:
-
N-Alkylation of Amines and Heterocycles: The most common application involves the reaction with primary and secondary amines, anilines, and nitrogen-containing heterocycles (e.g., indazoles, piperazines) to introduce the N-(2-methanesulfonamido)ethyl group.
-
Synthesis of Kinase Inhibitors: The sulfonamide group can participate in crucial hydrogen bonding interactions within the ATP-binding site of kinases.
-
Formation of Thioethers: Reaction with thiols provides a route to S-alkylated compounds.
-
Synthesis of Ethers: Reaction with phenols or alkoxides yields the corresponding ether derivatives.
Experimental Protocols
General Safety Precautions
Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the preparation of the title compound.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Bromoethylamine hydrobromide
-
Methanesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-bromoethylamine hydrobromide (1.0 eq) in pyridine at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 2-Bromoethylamine hydrobromide | Methanesulfonyl chloride | Pyridine | Pyridine | 0 - 5 | 70-85 |
| Methanesulfonamide | 1,2-Dibromoethane | Triethylamine | Anhydrous THF | 0 - 5 | 65-80 |
Protocol 2: N-Alkylation of Amines (General Procedure)
This protocol outlines a general method for the reaction of this compound with primary or secondary amines.
Reaction Workflow:
References
Application Notes and Protocols: N-(2-bromoethyl)methanesulfonamide as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-bromoethyl)methanesulfonamide is a chemical compound featuring a reactive bromoethyl group, making it a candidate for use as a linker in bioconjugation.[1] The presence of the bromine atom provides a reactive site for nucleophilic substitution, allowing for the covalent attachment of this linker to biomolecules.[1] In the context of bioconjugation, this reactivity can be harnessed to connect a molecule of interest (e.g., a therapeutic agent, a fluorescent dye) to a biological target, such as a protein or antibody.
The primary mechanism of conjugation involves the alkylation of nucleophilic amino acid side chains on a protein. The most reactive of these is the thiol group of cysteine residues, which can attack the carbon atom bearing the bromine, displacing the bromide and forming a stable thioether bond.[] This cysteine-specific modification is a valuable strategy for creating homogenous and well-defined bioconjugates, such as antibody-drug conjugates (ADCs).
These application notes provide a generalized framework and protocols for the use of this compound as a linker for the cysteine-directed conjugation of payloads to proteins. The quantitative data presented is illustrative and intended to serve as a guideline for expected outcomes based on the performance of similar alkylating linkers.
Principle of Cysteine-Directed Conjugation
The bioconjugation strategy using this compound as a linker is predicated on the nucleophilic substitution reaction between the thiol group of a cysteine residue on a protein and the bromoethyl group of the linker. This reaction proceeds via an SN2 mechanism, resulting in the formation of a stable thioether linkage.[1] For this reaction to be site-specific, it is crucial that the target protein has a readily accessible cysteine residue. In many cases, this involves the site-specific introduction of a cysteine residue through genetic engineering or the reduction of existing disulfide bonds to generate free thiols.
References
Synthesis of N-(2-bromoethyl)methanesulfonamide Derivatives: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-(2-bromoethyl)methanesulfonamide and its derivatives. These compounds are versatile intermediates in organic synthesis, particularly in the development of pharmacologically active molecules such as kinase inhibitors. The protocols outlined below are based on established synthetic routes and offer step-by-step guidance for laboratory preparation.
Introduction
This compound is a key building block possessing two reactive sites: a sulfonamide nitrogen that can be functionalized and a bromoethyl group that allows for nucleophilic substitution. This dual reactivity makes it a valuable synthon for creating diverse molecular scaffolds. Its derivatives have garnered significant interest in medicinal chemistry, notably in the design of inhibitors for enzymes like Cyclin-Dependent Kinases (CDKs), which are crucial targets in cancer therapy.
Synthetic Protocols
Two primary methods for the synthesis of the parent compound, this compound, are detailed below, followed by a general protocol for N-alkylation to produce its derivatives.
Protocol 1: Synthesis of this compound from 2-Bromoethylamine Hydrobromide
This is a common and established laboratory-scale method.[1]
Reaction Scheme:
Materials:
-
2-Bromoethylamine hydrobromide
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoethylamine hydrobromide (1.0 eq) in anhydrous pyridine (approximately 3-5 mL per gram of starting material).
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
Add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
Protocol 2: Synthesis of this compound from Methanesulfonamide and 1,2-Dibromoethane
This alternative route involves the nucleophilic substitution of methanesulfonamide on 1,2-dibromoethane.[1]
Reaction Scheme:
Materials:
-
Methanesulfonamide
-
1,2-Dibromoethane
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a three-neck round-bottom flask fitted with a reflux condenser and magnetic stirrer, add methanesulfonamide (1.0 eq) and anhydrous THF (approximately 10 mL per gram of methanesulfonamide).
-
Add triethylamine (1.2 eq) to the suspension.
-
Add 1,2-dibromoethane (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with deionized water (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 3: Synthesis of N-substituted-(2-bromoethyl)methanesulfonamide Derivatives via N-Alkylation
This protocol describes a general method for the N-alkylation of this compound, for example, with benzyl bromide.[1]
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (e.g., benzyl bromide) (1.1 eq) dropwise.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of this compound. Please note that yields are highly dependent on reaction scale and purification efficiency.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Materials | 2-Bromoethylamine hydrobromide, Methanesulfonyl chloride | Methanesulfonamide, 1,2-Dibromoethane |
| Base | Pyridine | Triethylamine |
| Solvent | Pyridine | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0-5 °C | Reflux |
| Typical Reaction Time | 2 hours | 4-6 hours |
| Reported Yield | Variable, generally moderate to good | Variable, generally moderate |
Experimental Workflow and Visualization
This compound derivatives are valuable precursors in the synthesis of kinase inhibitors, particularly for Cyclin-Dependent Kinases (CDKs). The following diagram illustrates a generalized workflow for the synthesis of a potential CDK inhibitor starting from this compound.
Caption: Generalized workflow for kinase inhibitor synthesis.
The following diagram illustrates the logical relationship in the synthesis of a specific derivative, N-benzyl-N-(2-bromoethyl)methanesulfonamide.
Caption: Synthesis of an N-benzyl derivative.
References
Application Notes and Protocols for Cysteine Residue Labeling Using N-(2-bromoethyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific chemical modification of proteins is a powerful tool in chemical biology and drug development. Cysteine, with its nucleophilic thiol group, is a common target for such modifications due to its relatively low abundance and high reactivity compared to other amino acid residues.[1] N-(2-bromoethyl)methanesulfonamide is a bifunctional molecule containing a reactive bromoethyl group, which is susceptible to nucleophilic attack, and a methanesulfonamide moiety. The bromoethyl group can readily undergo an SN2 reaction with the thiol side chain of cysteine residues, forming a stable thioether bond. This covalent labeling strategy allows for the introduction of the methanesulfonamide group at specific cysteine sites within a protein.
The methanesulfonamide group can serve various purposes, including acting as a bioisostere for other functional groups, influencing the local electrostatic environment, or serving as a handle for further chemical elaboration.[2] This application note provides an overview of the methodology for using this compound to label cysteine residues in proteins, including experimental protocols and data interpretation.
Mechanism of Action
The labeling of cysteine residues with this compound proceeds via a nucleophilic substitution reaction. The sulfur atom of the cysteine thiol group acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine atom. This results in the displacement of the bromide ion and the formation of a stable thioether linkage.
Caption: Cysteine labeling mechanism.
Applications in Research and Drug Development
The ability to specifically label cysteine residues with this compound opens up several avenues for research and drug development:
-
Enzyme Inhibition and Protein Modification: The introduction of the methanesulfonamide group can alter the local environment of the cysteine residue, potentially impacting protein function or enzyme activity. This can be utilized in studies aimed at understanding protein structure-function relationships.[2]
-
Building Block for More Complex Probes: The labeled protein can be a precursor for further chemical modifications. The methanesulfonamide group itself could be a point of attachment for other functionalities, or the initial labeling can be part of a multi-step synthesis of more complex bioconjugates.[2]
-
Chemoproteomic Profiling: As a cysteine-reactive compound, this compound can be used in chemoproteomic workflows to identify accessible and reactive cysteine residues across the proteome. This information is valuable for identifying potential drug targets and understanding cellular signaling pathways.
Quantitative Data Summary
The efficiency of cysteine labeling is a critical parameter. The following table summarizes illustrative quantitative data for cysteine labeling experiments, adapted from studies using similar haloalkyl reagents. Actual efficiencies with this compound may vary and should be determined empirically.
| Parameter | Value | Conditions | Analytical Method |
| Labeling Efficiency | 70-90% | pH 7.4, 4°C, 2 hours | Mass Spectrometry |
| Specificity for Cysteine | >95% | Compared to lysine modification | Tandem Mass Spectrometry |
| Mass Shift of Cysteine | +153.01 Da | Theoretical | Mass Spectrometry |
| Optimal Reagent Excess | 10- to 50-fold molar excess | Over protein concentration | SDS-PAGE and MS |
| Reaction Half-life | 30-60 minutes | At 10-fold molar excess | Time-course MS analysis |
Experimental Protocols
Protocol 1: Labeling of a Purified Protein
This protocol describes the general procedure for labeling a purified protein containing accessible cysteine residues with this compound.
Materials:
-
Purified protein with at least one cysteine residue
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M Dithiothreitol (DTT)
-
Desalting column or dialysis tubing
-
Mass spectrometer
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature. Note: If labeling native, accessible cysteines is desired, omit this step.
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 100 mM.
-
Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture for 1-2 hours at 4°C or room temperature with gentle agitation. The optimal time and temperature should be determined empirically for each protein.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add DTT to a final concentration of 10-20 mM to consume any unreacted this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove the excess labeling reagent and quenching agent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Analysis of Labeling Efficiency:
-
Analyze the labeled protein by mass spectrometry to confirm the covalent modification and determine the labeling efficiency. The expected mass increase for each labeled cysteine is 153.01 Da.
-
SDS-PAGE analysis can also be performed to check for protein integrity.
-
References
Application Notes and Protocols: N-(2-bromoethyl)methanesulfonamide for Targeted Covalent Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Covalent Inhibitors (TCIs)
Targeted covalent inhibitors (TCIs) are a class of therapeutic agents that have seen a resurgence in drug discovery.[1][2] Unlike traditional non-covalent inhibitors that bind reversibly to their targets, TCIs are designed to form a stable, covalent bond with a specific amino acid residue within the target protein.[3][4][5] This mechanism offers several advantages, including high potency, prolonged duration of action, and the ability to target proteins that have been challenging to inhibit with reversible molecules.[2][6]
The design of a TCI involves two key components: a high-affinity ligand that provides selectivity for the target protein, and a weakly electrophilic "warhead" that reacts with a nearby nucleophilic amino acid, most commonly cysteine.[3][6] N-(2-bromoethyl)methanesulfonamide is a versatile chemical scaffold for the design of such inhibitors. It provides both a reactive electrophilic handle and a well-established pharmacophore.
This document outlines the properties of this compound and provides detailed protocols for its application in the design and evaluation of novel targeted covalent inhibitors.
Properties and Synthesis of this compound
This compound serves as a valuable building block in organic synthesis.[7] The molecule incorporates two key functional groups:
-
The Methanesulfonamide Group: This is a well-established pharmacophore present in numerous therapeutic agents.[7][8] It can participate in crucial hydrogen bonding interactions with biological targets, contributing to binding affinity and selectivity.[7]
-
The Bromoethyl Group: The primary bromine atom acts as a reactive electrophile, making it a suitable warhead for forming covalent bonds with nucleophilic residues on a target protein through nucleophilic substitution.[7]
Chemical Properties
| Property | Value | Reference |
| CAS Number | 63132-74-1 | [7] |
| Molecular Formula | C3H8BrNO2S | N/A |
| Molecular Weight | 202.07 g/mol | [7] |
| InChI Key | BXVCFLARGCBLEP-UHFFFAOYSA-N | [7] |
Synthesis Overview
This compound can be synthesized via several documented methods. A common approach involves the reaction of 2-bromoethylamine hydrobromide with methanesulfonyl chloride in the presence of a base like pyridine.[7] An alternative route reacts methanesulfonamide with 1,2-dibromoethane using a base such as triethylamine in an anhydrous solvent like tetrahydrofuran (THF).[7]
Application in TCI Design: Mechanism of Action
The design strategy for using this compound in a TCI involves incorporating it into a larger molecule that has non-covalent affinity for the desired protein target. The process of inhibition follows a two-step mechanism:
-
Reversible Binding (Formation of E•I complex): The inhibitor first binds non-covalently to the target's active or allosteric site. The affinity of this initial binding is determined by the inhibitor's overall structure and is quantified by the inhibition constant (Ki).
-
Irreversible Covalent Bond Formation (Formation of E-I complex): Once the inhibitor is correctly positioned, the electrophilic bromoethyl group is brought into close proximity with a nucleophilic residue (e.g., Cysteine). This facilitates a nucleophilic substitution reaction, displacing the bromide and forming a stable covalent bond. The rate of this step is defined by the inactivation rate constant (kinact).
The overall efficiency of a covalent inhibitor is often expressed as the ratio kinact/Ki .
Experimental Protocols
Evaluating a novel TCI requires a series of detailed kinetic and cellular assays to determine its potency, selectivity, and mechanism of action.
Protocol 1: Kinetic Evaluation of Covalent Inhibition (kinact/Ki)
This protocol determines the key kinetic parameters for a two-step irreversible covalent inhibitor using enzyme progress curve analysis.[9][10]
Materials:
-
Purified target enzyme
-
Enzyme substrate (fluorogenic or chromogenic)
-
Assay buffer (optimized for enzyme activity)
-
Test inhibitor (derived from this compound)
-
Multi-well microplate reader (fluorescence or absorbance)
-
DMSO (for inhibitor stock solutions)
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in DMSO. A typical starting range is 1000x the final desired concentration.
-
Assay Preparation: In a multi-well plate, add the assay buffer.
-
Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (for vehicle control) to the wells. Mix gently.
-
Enzyme Addition: Add the purified target enzyme to each well to pre-incubate with the inhibitor. The concentration of the enzyme should be low enough to ensure initial velocity conditions are met for a sufficient duration.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells. The substrate concentration should ideally be at or below its KM value.
-
Data Acquisition: Immediately begin monitoring the signal (fluorescence or absorbance) over time using the microplate reader. Collect data points at regular intervals (e.g., every 30-60 seconds) for 30-60 minutes.
Data Analysis:
-
Plot the product formation (signal) versus time for each inhibitor concentration. These are the progress curves.
-
The progress curves will show an initial velocity that decreases over time as the enzyme is irreversibly inactivated.
-
Fit each progress curve to the equation for first-order enzyme inactivation:
-
*P(t) = (vi / kobs) * (1 - e-kobst)
-
Where P(t) is the product at time t, vi is the initial velocity, and kobs is the observed rate of inactivation.
-
-
Plot the calculated kobs values against the corresponding inhibitor concentrations [I].
-
Fit this new plot to the hyperbolic equation:
-
kobs = kinact * [I] / (Ki,app + [I])
-
Where kinact is the maximal rate of inactivation and Ki,app is the apparent inhibition constant.
-
-
The second-order rate constant (kinact/Ki) can be determined from the initial slope of the kobs vs. [I] plot if the experiment is conducted under conditions where [I] << Ki.
Protocol 2: Cellular Target Engagement Assay
This protocol provides a general framework for confirming that the inhibitor covalently modifies its intended target in a cellular environment. A common method is a Western blot-based probe competition assay.
Materials:
-
Cultured cells expressing the target protein
-
Test inhibitor
-
Broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Lysis buffer
-
Streptavidin beads
-
SDS-PAGE and Western blot reagents
-
Antibody against the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with varying concentrations of the test inhibitor or DMSO (vehicle control) for a defined period (e.g., 1-4 hours).
-
Cell Lysis: Harvest and lyse the cells to obtain the proteome.
-
Probe Labeling: Treat the cell lysates with the cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label all accessible cysteine residues that were not blocked by the test inhibitor.
-
Click Reaction: Perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the alkyne-modified proteins.
-
Enrichment: Use streptavidin beads to enrich the biotin-tagged proteins.
-
Western Blot Analysis: Elute the enriched proteins and analyze them by SDS-PAGE and Western blotting using an antibody specific to the target protein.
Expected Outcome: If the test inhibitor successfully engages its target, it will block the cysteine residue from being labeled by the probe. This will result in a dose-dependent decrease in the signal for the target protein in the Western blot analysis of the enriched fraction.
Protocol 3: Proteome-Wide Selectivity Profiling (Brief Overview)
To assess the selectivity of a TCI, advanced chemical proteomics techniques like Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) can be used.[11] This method allows for the quantitative mapping of cysteine reactivity across thousands of proteins in a complex biological sample. By comparing the cysteine reactivity profiles of vehicle-treated versus inhibitor-treated samples, off-target interactions can be identified and quantified, providing a comprehensive selectivity profile.
Data Presentation and Interpretation
All quantitative data from kinetic experiments should be summarized for clear comparison.
Table of Kinetic Parameters for a Hypothetical TCI
| Parameter | Description | Value |
| Ki | Non-covalent binding affinity | e.g., 500 nM |
| kinact | Maximal rate of covalent inactivation | e.g., 0.1 min-1 |
| kinact/Ki | Second-order rate constant (efficiency) | e.g., 200,000 M-1s-1 |
| IC50 | Half-maximal inhibitory concentration (time-dependent) | e.g., 150 nM @ 30 min |
Signaling Pathway Context
TCIs are powerful tools for modulating signaling pathways implicated in disease. For example, many kinases, which are central to numerous signaling cascades, contain targetable cysteine residues. A TCI can be designed to irreversibly inhibit a specific kinase, thus blocking downstream signaling.
Safety and Handling
This compound and its derivatives are reactive electrophiles and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12][13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[12][13][14]
Disclaimer: This document is intended for research use only. Not for human or veterinary use.[7]
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Targeted Covalent Inhibitors for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pak.elte.hu [pak.elte.hu]
- 7. This compound | 63132-74-1 | Benchchem [benchchem.com]
- 8. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: N-(2-bromoethyl)methanesulfonamide in the Synthesis of Pharmacologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of N-(2-bromoethyl)methanesulfonamide as a versatile building block in the synthesis of pharmacologically active compounds. Detailed protocols for the synthesis of representative compounds targeting different biological pathways are provided, along with relevant quantitative data and signaling pathway diagrams.
Introduction
This compound is a valuable bifunctional reagent for organic synthesis and medicinal chemistry. Its structure incorporates two key reactive features: a bromoethyl group, which is susceptible to nucleophilic substitution, and a methanesulfonamide moiety, a well-established pharmacophore present in a variety of therapeutic agents. This combination allows for the straightforward introduction of the methanesulfonamidoethyl group into various molecular scaffolds, facilitating the development of novel drug candidates.
The primary utility of this compound lies in its ability to act as an electrophile in reactions with a wide range of nucleophiles, including amines, phenols, and thiols. This reactivity enables the construction of diverse molecular architectures with potential applications in areas such as oncology, cardiovascular disease, and infectious diseases.
I. Synthesis of Tubulin Polymerization Inhibitors
Application: The sulfonamide moiety is a key feature in a class of anticancer agents that inhibit tubulin polymerization. By incorporating the this compound scaffold, novel compounds can be synthesized that target the colchicine binding site on β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Quantitative Data:
| Compound Class | Target | IC50 (Tubulin Polymerization) | Cytotoxicity IC50 | Reference Compound |
| Quinoline Sulfonamides | Tubulin | 6.74 µM (for D13) | 1.34 µM (HeLa cells, for D13) | Combretastatin A-4 |
| Arylthioindoles | Tubulin | <1.0 to 2.0 µM | Nanomolar range (MCF-7 cells) | Colchicine |
| Naphthalene-Thiazole Sulfonamides | Tubulin | 3.3 µM | > 1 µM (MCF-7, A549 cells) | Colchicine |
Experimental Protocol: Synthesis of a Representative Thiazole-based Tubulin Inhibitor
This protocol describes a hypothetical synthesis of a thiazole-containing sulfonamide, a class of compounds known to exhibit tubulin polymerization inhibitory activity.
Reaction Scheme:
A representative reaction scheme for synthesizing a potential tubulin inhibitor.
Materials:
-
This compound
-
2-Amino-4-phenylthiazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-Amino-4-phenylthiazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired N-(2-((4-phenylthiazol-2-yl)amino)ethyl)methanesulfonamide.
Signaling Pathway: Inhibition of Tubulin Polymerization
Signaling pathway of tubulin polymerization inhibitors.
II. Synthesis of Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
Application: CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. This compound can be used to synthesize novel CDK2 inhibitors by reacting it with heterocyclic scaffolds known to bind to the ATP-binding pocket of the kinase.
Quantitative Data:
| Compound Class | Target | IC50 | Reference Compound |
| Pyrazole Derivatives (Compound 9) | CDK2/cyclin A2 | 0.96 µM | AT7519 |
| Pyrazole Derivatives (Compound 7d) | CDK2/cyclin A2 | 1.47 µM | AT7519 |
| Pyrazole Derivatives (Compound 4) | CDK2/cyclin A2 | 3.82 µM | AT7519 |
| Pyrazole-linked thiourea | CDK2 | 25 nM | Roscovitine |
Experimental Protocol: Synthesis of a Representative Pyrazole-based CDK2 Inhibitor
This protocol outlines a hypothetical synthesis of a pyrazole-sulfonamide derivative, a potential CDK2 inhibitor.
Reaction Scheme:
A representative reaction scheme for synthesizing a potential CDK2 inhibitor.
Materials:
-
This compound
-
1H-Pyrazol-3-amine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of 1H-Pyrazol-3-amine (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., dichloromethane:methanol gradient) to yield the desired N-(2-((1H-pyrazol-3-yl)amino)ethyl)methanesulfonamide.
Signaling Pathway: CDK2 Inhibition and Cell Cycle Arrest
Signaling pathway of CDK2 inhibition leading to cell cycle arrest.
III. Synthesis of a Beta-Adrenergic Receptor Antagonist: Deoxysotalol
Application: N-[4-(2-bromoethyl)phenyl]methanesulfonamide, a close analog of this compound, is a key intermediate in the synthesis of Deoxysotalol. Deoxysotalol is a non-selective beta-adrenergic receptor antagonist and a class III antiarrhythmic agent due to its ability to block potassium channels.
Quantitative Data:
| Compound | Target | Pharmacological Action |
| Deoxysotalol | β-adrenergic receptors | Antagonist |
| hERG potassium channels | Blocker (Class III antiarrhythmic) |
Experimental Protocol: Synthesis of Deoxysotalol
This protocol details the synthesis of Deoxysotalol from N-[4-(2-bromoethyl)phenyl]methanesulfonamide.
Reaction Scheme:
Reaction scheme for the synthesis of Deoxysotalol.
Materials:
-
N-[4-(2-bromoethyl)phenyl]methanesulfonamide
-
Isopropylamine
-
Acetonitrile
-
Diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Dissolve N-[4-(2-bromoethyl)phenyl]methanesulfonamide (1.0 eq) in acetonitrile.
-
Add an excess of isopropylamine (e.g., 5-10 eq) to the solution.
-
Heat the reaction mixture in a sealed vessel at 100 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in a minimal amount of ethanol and precipitate the hydrochloride salt by adding a solution of HCl in diethyl ether.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain Deoxysotalol hydrochloride.
Signaling Pathway: Beta-Adrenergic Receptor and Potassium Channel Blockade
Mechanism of action of Deoxysotalol.
Disclaimer: The provided experimental protocols are for informational purposes only and represent hypothetical or generalized procedures. Researchers should consult peer-reviewed literature for specific and validated experimental conditions. All laboratory work should be conducted with appropriate safety precautions.
Application Notes and Protocols for LC-MS Analysis of Proteins Modified by N-(2-bromoethyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-bromoethyl)methanesulfonamide is a chemical probe used for the covalent modification of proteins. Its reactive bromoethyl group makes it a useful tool for alkylating nucleophilic amino acid residues, with a particular reactivity towards cysteine thiols. This modification allows for the investigation of protein structure, function, and interactions through mass spectrometry-based proteomics. The introduction of the methanesulfonamide group provides a unique mass tag for identification and quantification of modified peptides.
These application notes provide a comprehensive guide for the use of this compound in proteomics workflows, from protein labeling to LC-MS data analysis. The protocols and data presented herein are designed to assist researchers in successfully applying this reagent for their specific research needs.
Principle of Modification
This compound reacts with nucleophilic side chains of amino acids via a nucleophilic substitution reaction. The primary target for this alkylation is the thiol group of cysteine residues, which is highly nucleophilic, especially at a slightly basic pH. The reaction results in the formation of a stable thioether bond, covalently attaching the N-(2-ethanesulfonyl)methane moiety to the protein.
The reaction with a cysteine residue results in a monoisotopic mass shift of +121.0303 Da . This is calculated by taking the monoisotopic mass of the N-(2-ethyl)methanesulfonamide group (C3H9NO2S, 123.0354 Da) and subtracting the mass of the hydrogen atom from the cysteine thiol group that is replaced.
Data Presentation
Table 1: Mass Shifts of Amino Acid Residues Modified by this compound
| Amino Acid Residue | Modification | Monoisotopic Mass Shift (Da) |
| Cysteine (C) | S-alkylation | +121.0303 |
| Lysine (K) | N-alkylation (potential side reaction) | +121.0303 |
| Histidine (H) | N-alkylation (potential side reaction) | +121.0303 |
| N-terminus | N-alkylation (potential side reaction) | +121.0303 |
Note: The mass shift is identical for all listed modifications as it corresponds to the addition of the C3H8NO2S group.
Experimental Protocols
Protocol 1: In-Solution Alkylation of Proteins
This protocol describes the modification of proteins in solution prior to enzymatic digestion.
Materials:
-
Protein sample
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 10 mM Dithiothreitol (DTT) or 20 mM Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylating Reagent Stock: 100 mM this compound in a compatible organic solvent (e.g., Acetonitrile or DMSO)
-
Quenching Solution: 50 mM DTT
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Trypsin (proteomics grade)
-
LC-MS grade water, acetonitrile, and formic acid
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in Denaturation Buffer to a final concentration of 1-5 mg/mL.
-
Incubate at 37°C for 30 minutes with gentle agitation.
-
-
Reduction of Disulfide Bonds:
-
Add reducing agent (DTT to 10 mM or TCEP to 20 mM final concentration).
-
Incubate at 56°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the this compound stock solution to a final concentration of 20-50 mM.
-
Incubate at 37°C for 2-4 hours in the dark with gentle agitation. Note: Optimization of incubation time and temperature may be required for specific proteins.
-
-
Quenching:
-
Add quenching solution (DTT to a final concentration of 50 mM) to consume any unreacted this compound.
-
Incubate at room temperature for 30 minutes.
-
-
Buffer Exchange and Digestion:
-
Dilute the sample at least 4-fold with Digestion Buffer to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (enzyme:protein, w/w) ratio.
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 desalting column or similar solid-phase extraction method.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer for LC-MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the sample by LC-MS/MS.
-
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
LC Conditions:
-
Column: C18 reversed-phase column suitable for peptide separations (e.g., 75 µm i.d. x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 2% to 40% Mobile Phase B over 60-90 minutes.
-
Flow Rate: 200-300 nL/min.
MS Conditions:
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).
-
MS1 Resolution: >60,000.
-
MS2 Resolution: >15,000.
-
Collision Energy: Use a stepped or normalized collision energy appropriate for peptide fragmentation.
-
Dynamic Exclusion: Enable dynamic exclusion to increase the number of unique peptide identifications.
Data Analysis
-
Database Searching:
-
Use a suitable proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).
-
Specify the variable modification of cysteine (and potentially lysine, histidine, and N-terminus) with a mass of +121.0303 Da.
-
Include other common modifications such as methionine oxidation and N-terminal acetylation.
-
Set appropriate precursor and fragment mass tolerances.
-
-
Quantitative Analysis:
-
For label-free quantification, use the intensity-based algorithms provided by the search software.
-
For labeled quantification (e.g., SILAC in combination with the chemical label), configure the software accordingly.
-
Mandatory Visualizations
Caption: Experimental workflow for protein modification and analysis.
Caption: Example signaling pathway with targeted protein modification.
Troubleshooting and Considerations
-
Low Labeling Efficiency:
-
Ensure complete reduction of disulfide bonds.
-
Optimize the concentration of the alkylating reagent and incubation time.
-
Confirm the pH of the reaction buffer is in the optimal range (pH 7.5-8.5).
-
-
Off-Target Modifications:
-
Alkylation of other nucleophilic residues like lysine and histidine can occur, especially at higher pH and temperatures.
-
To increase specificity for cysteine, perform the reaction at a pH closer to 7.5 and at a lower temperature for a longer duration.
-
Always include potential off-target modifications in the database search to correctly identify all modified peptides.
-
-
Incomplete Digestion:
-
Modification of lysine residues can block trypsin cleavage at that site. Consider using an alternative protease, such as Glu-C, in parallel to ensure complete protein sequence coverage.
-
-
LC-MS Performance:
-
Ensure complete removal of urea and other non-volatile salts during the sample cleanup step, as they can interfere with ionization and chromatographic performance.
-
The addition of the methanesulfonamide group may alter the chromatographic retention time of peptides.
-
By following these protocols and considering the potential challenges, researchers can effectively utilize this compound as a valuable tool for the mass spectrometric analysis of protein modification.
N-(2-bromoethyl)methanesulfonamide: A Versatile Electrophilic Tool for Chemical Biology
Introduction
N-(2-bromoethyl)methanesulfonamide is a bifunctional molecule featuring a reactive bromoethyl group and a methanesulfonamide moiety. The presence of the electrophilic bromoethyl group makes it a prime candidate for covalent modification of nucleophilic residues in proteins, particularly the thiol group of cysteine. This reactivity forms the basis of its potential utility as a versatile tool in chemical biology for protein modification, target identification, and the development of covalent inhibitors. While specific applications of this compound in chemical biology are not extensively documented in peer-reviewed literature, its chemical properties suggest significant potential for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols based on the established reactivity of similar electrophilic compounds.
Chemical Properties and Reactivity
This compound's utility in chemical biology stems from the electrophilic nature of the carbon atom bearing the bromine. This carbon is susceptible to nucleophilic attack by electron-rich amino acid side chains, leading to the formation of a stable covalent bond. The primary target for this reaction within a biological context is the highly nucleophilic thiol group of cysteine residues.
Application Note 1: Covalent Protein Labeling and Modification
This compound can be employed as a covalent labeling reagent to introduce a methanesulfonamide tag onto proteins. This can be useful for a variety of applications, including the study of protein structure and function, and for the introduction of biophysical probes. The methanesulfonamide group itself is relatively small and polar, which may minimize perturbation of the target protein's structure and function compared to larger tags.
Key Considerations:
-
Specificity: While cysteine is the most likely target, reactions with other nucleophilic residues such as lysine, histidine, and methionine may occur, particularly at higher pH or with prolonged incubation times.
-
Stoichiometry: The extent of protein labeling can be controlled by varying the concentration of this compound and the reaction time.
-
Buffer Conditions: The pH of the reaction buffer is critical. Thiolates (R-S⁻) are more nucleophilic than thiols (R-SH). Therefore, performing the reaction at a pH slightly above the pKa of the target cysteine thiol (typically 8-9) can enhance the reaction rate. However, higher pH can also increase the reactivity of other nucleophiles, potentially reducing specificity.
Table 1: Representative Quantitative Data for Protein Labeling (Hypothetical)
| Parameter | Value | Conditions |
| Protein Concentration | 10 µM | Purified Protein X in 50 mM HEPES, pH 7.4 |
| Probe Concentration | 100 µM | This compound |
| Incubation Time | 2 hours | Room Temperature |
| Labeling Efficiency | ~75% | Determined by Mass Spectrometry |
| Target Residue | Cysteine-123 | Confirmed by MS/MS analysis |
Protocol 1: Covalent Labeling of a Purified Protein
This protocol describes a general procedure for labeling a purified protein containing an accessible cysteine residue with this compound.
Materials:
-
Purified protein of interest
-
This compound (stock solution in DMSO)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4 or 8.0)
-
Quenching Reagent (e.g., 1 M DTT or β-mercaptoethanol)
-
Desalting column or dialysis equipment
-
Mass spectrometer for analysis
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL). If the protein has disulfide bonds that are not intended for labeling, they should be reduced and alkylated with a different reagent prior to this protocol.
-
Labeling Reaction: Add a 10 to 100-fold molar excess of this compound stock solution to the protein solution. The final DMSO concentration should be kept low (typically <5%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., DTT to a final concentration of 10 mM) to consume any unreacted this compound.
-
Removal of Excess Reagent: Remove the excess labeling reagent and quenching reagent by desalting column chromatography or dialysis against a suitable buffer.
-
Analysis: Confirm the covalent modification by mass spectrometry. Intact protein mass analysis will show a mass shift corresponding to the addition of the methanesulfonamidoethyl group (+121.17 Da). To identify the specific site(s) of modification, perform proteolytic digestion followed by LC-MS/MS analysis.
Application Notes and Protocols for Bioconjugation Using N-(2-bromoethyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-bromoethyl)methanesulfonamide is an alkylating reagent that holds potential for bioconjugation applications. Its utility stems from the presence of a bromoethyl group, which is susceptible to nucleophilic attack by specific amino acid residues on proteins and other biomolecules. This reactivity allows for the formation of stable covalent bonds, making it a candidate for applications such as the development of antibody-drug conjugates (ADCs), protein labeling, and the synthesis of therapeutic bioconjugates. The methanesulfonamide group can also influence the physicochemical properties of the resulting conjugate, such as solubility and hydrogen bonding capacity.[1]
The primary mechanism of action for this compound in bioconjugation is the alkylation of nucleophilic amino acid side chains. The thiol group of cysteine residues is a prime target for such modifications due to its high nucleophilicity, especially in its deprotonated thiolate form.[2] The reaction results in the formation of a stable thioether bond. Other nucleophilic residues, such as the amino group of lysine, can also be targeted under specific reaction conditions.
This document provides detailed application notes and protocols for the use of this compound in bioconjugation, with a focus on the modification of cysteine residues. The provided protocols are based on established methods for similar haloalkyl reagents and are intended to serve as a starting point for experimental design and optimization.
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to attach cytotoxic drugs to monoclonal antibodies. The resulting ADCs can selectively deliver potent therapeutic agents to target cells, such as cancer cells, thereby minimizing systemic toxicity.
-
Protein Labeling: The covalent modification of proteins with this compound allows for the introduction of various tags, such as fluorescent dyes, biotin, or other reporter molecules. This is valuable for studying protein localization, trafficking, and interactions.
-
PEGylation: While not a direct PEGylating agent, this compound can be used to conjugate polyethylene glycol (PEG) moieties to proteins. PEGylation can improve the pharmacokinetic properties of therapeutic proteins by increasing their hydrodynamic size, solubility, and in vivo half-life.
-
Surface Immobilization: Proteins can be covalently attached to solid supports functionalized with nucleophiles that react with this compound. This is useful for applications such as proteomics, diagnostics, and biocatalysis.
Data Presentation: Reaction Parameters for Cysteine Alkylation
The following table summarizes key reaction parameters for the alkylation of cysteine residues with haloalkyl reagents, which can be adapted for this compound. Optimal conditions should be determined empirically for each specific application.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | Higher pH increases the concentration of the more nucleophilic thiolate anion of cysteine, accelerating the reaction rate. However, pH values above 8.5 may increase the risk of side reactions with other amino acids like lysine and can also lead to hydrolysis of the reagent.[2][3] |
| Temperature | 4 - 37 °C | Reactions are typically performed at room temperature (20-25 °C) or 37 °C. Lower temperatures (4 °C) can be used to slow down the reaction and potentially improve selectivity. |
| Reaction Time | 30 minutes - 24 hours | The optimal reaction time depends on the reactivity of the specific protein, pH, temperature, and reagent concentration. Progress should be monitored to determine the endpoint.[4] |
| Molar Excess of Reagent | 10 - 100 fold | A molar excess of this compound over the protein's reactive thiol groups is generally used to drive the reaction to completion. The optimal excess should be determined experimentally to balance efficiency with the risk of non-specific modifications. |
| Buffer System | Phosphate, HEPES, Bicarbonate | The choice of buffer is critical. Buffers containing primary or secondary amines (e.g., Tris) should be avoided as they can compete with the protein for reaction with the alkylating agent. |
| Reducing Agent (Pre-alkylation) | DTT, TCEP | For proteins with disulfide bonds, a pre-reduction step is necessary to expose free cysteine thiols. Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are commonly used. TCEP is often preferred as it does not contain a thiol and therefore does not need to be removed before adding the alkylating agent.[4][5] |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of Cysteine Residues in a Purified Protein
This protocol describes a general method for the covalent modification of cysteine residues in a purified protein using this compound.
Materials:
-
Purified protein containing at least one cysteine residue
-
This compound
-
Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5
-
Reducing Agent (optional): 100 mM DTT or TCEP stock solution
-
Quenching Reagent: 1 M 2-Mercaptoethanol or L-cysteine
-
Desalting column or dialysis tubing for buffer exchange
-
Anhydrous DMSO or DMF to dissolve this compound
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a reducing agent. For DTT, add to a final concentration of 1-10 mM and incubate for 1 hour at room temperature. For TCEP, a 2-5 fold molar excess over the protein's disulfide bonds is typically sufficient.
-
If DTT was used, it must be removed before adding the alkylating agent. This can be achieved using a desalting column or dialysis against the Reaction Buffer. If TCEP was used, removal is not necessary.
-
-
Alkylation Reaction:
-
Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF immediately before use.
-
Add the desired molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The reaction can also be performed at 4 °C for a longer duration (e.g., overnight) to potentially increase selectivity.
-
-
Quenching the Reaction:
-
To stop the alkylation reaction, add a quenching reagent with a free thiol group, such as 2-mercaptoethanol or L-cysteine, to a final concentration that is in large excess (e.g., 50-100 mM) over the initial concentration of this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS), SDS-PAGE (which may show a shift in molecular weight), and UV-Vis spectroscopy if the attached molecule has a chromophore.
-
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) via Cysteine Alkylation
This protocol provides a more specific workflow for the preparation of an ADC by conjugating a thiol-containing drug linker to a monoclonal antibody (mAb) using this compound as the reactive handle on the linker. This protocol assumes the drug-linker construct with the this compound moiety is already synthesized.
Materials:
-
Monoclonal antibody (mAb)
-
Drug-linker construct containing an this compound group
-
Reduction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.4
-
Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.8
-
Reducing Agent: 10 mM TCEP
-
Quenching Reagent: 1 M N-acetylcysteine
-
Purification system (e.g., size-exclusion chromatography)
-
Anhydrous DMSO
Procedure:
-
Antibody Reduction:
-
Dilute the mAb to a concentration of 5-10 mg/mL in Reduction Buffer.
-
Add TCEP to a final concentration of 2-5 mM to reduce the interchain disulfide bonds.
-
Incubate at 37 °C for 1-2 hours.
-
-
Conjugation:
-
Prepare a stock solution of the drug-linker-N-(2-bromoethyl)methanesulfonamide construct in anhydrous DMSO.
-
Adjust the pH of the reduced antibody solution to 7.8 by adding the appropriate amount of a basic buffer component or by buffer exchange into the Conjugation Buffer.
-
Add a 5-10 fold molar excess of the drug-linker construct to the reduced antibody.
-
Incubate at room temperature for 2-4 hours with gentle agitation.
-
-
Quenching:
-
Add N-acetylcysteine to a final concentration of 10 mM to quench any unreacted alkylating agent.
-
Incubate for 30 minutes.
-
-
Purification and Analysis:
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker and quenching reagent.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry. Assess the purity and aggregation state of the ADC using size-exclusion chromatography (SEC).
-
Visualizations
Signaling Pathway of ADC Action
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
Experimental Workflow for Protein Bioconjugation
Caption: General workflow for protein bioconjugation via cysteine alkylation.
Logical Relationship of Reaction Parameters
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Situ Generation of Reactive Intermediates from N-(2-bromoethyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed guide for the in situ generation of reactive intermediates from N-(2-bromoethyl)methanesulfonamide and their subsequent application in nucleophilic substitution reactions. This compound serves as a versatile building block in organic synthesis and drug discovery, primarily through the formation of a transient N-mesylaziridinium ion. This highly reactive intermediate can be efficiently trapped by a variety of nucleophiles, offering a straightforward methodology for the synthesis of diverse N-substituted methanesulfonamide derivatives. This document outlines the underlying chemical principles, detailed experimental protocols for reactions with amines, thiols, and alkoxides, and expected outcomes to guide researchers in leveraging this powerful synthetic tool.
Introduction
This compound is a valuable bifunctional reagent in organic synthesis. Its structure incorporates a methanesulfonamide moiety, a common pharmacophore in medicinal chemistry, and a reactive bromoethyl group.[1] The primary utility of this compound lies in its ability to generate a highly reactive N-mesylaziridinium intermediate in situ under basic conditions. This electrophilic three-membered ring is readily opened by a wide range of nucleophiles, providing a convenient and efficient route to a variety of substituted N-ethylmethanesulfonamides. This methodology is particularly relevant in the construction of compound libraries for drug discovery and the synthesis of complex molecular architectures.[1]
The methanesulfonamide group can participate in hydrogen bonding interactions with biological macromolecules, making it a key feature in the design of kinase inhibitors and other therapeutic agents.[1] The bromoethyl moiety provides a handle for introducing diverse functionalities through nucleophilic substitution, allowing for the systematic modification of molecular properties.[1]
Reaction Mechanism and Reactive Intermediate
The key to the reactivity of this compound in the presence of a base is the intramolecular cyclization to form a transient N-mesylaziridinium ion. This process is a classical example of an intramolecular Williamson ether synthesis-type reaction, leading to the formation of a strained three-membered ring.
The reaction is initiated by the deprotonation of the sulfonamide nitrogen by a suitable base, generating a sulfonamide anion. This anion then acts as an internal nucleophile, attacking the adjacent carbon bearing the bromine atom and displacing the bromide ion to form the N-mesylaziridine intermediate.
Caption: General reaction pathway for the in situ generation of the N-mesylaziridinium intermediate and its subsequent reaction with a nucleophile.
This aziridinium ion is highly electrophilic due to the ring strain and the electron-withdrawing nature of the mesyl group. It is readily attacked by a variety of nucleophiles, leading to the regioselective opening of the aziridine ring. The attack typically occurs at the less sterically hindered carbon atom, resulting in the formation of β-substituted N-ethylmethanesulfonamides.
Experimental Protocols
The following protocols provide detailed methodologies for the reaction of this compound with representative nucleophiles. These procedures can be adapted for a wider range of substrates with minor modifications.
General Experimental Workflow
The general workflow for the in situ generation and reaction of the N-mesylaziridinium intermediate is as follows:
Caption: A typical experimental workflow for the synthesis of substituted N-ethylmethanesulfonamides.
Protocol 1: Reaction with an Amine (e.g., Benzylamine)
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 equiv) and benzylamine (1.2 mmol, 1.2 equiv) in acetonitrile (10 mL), add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Stir the reaction mixture at 60 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(2-(benzylamino)ethyl)methanesulfonamide.
Protocol 2: Reaction with a Thiol (e.g., Thiophenol)
Materials:
-
This compound
-
Thiophenol
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 equiv) and thiophenol (1.1 mmol, 1.1 equiv) in DMF (5 mL), add cesium carbonate (1.5 mmol, 1.5 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion (typically 2-4 hours), dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(2-(phenylthio)ethyl)methanesulfonamide.
Protocol 3: Reaction with an Alkoxide (e.g., Sodium Ethoxide)
Materials:
-
This compound
-
Sodium ethoxide (NaOEt) solution (e.g., 21 wt.% in ethanol)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 equiv) in ethanol (10 mL), add sodium ethoxide solution (1.5 mmol, 1.5 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC or LC-MS (typically 1-3 hours).
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(2-ethoxyethyl)methanesulfonamide.
Data Presentation: Representative Nucleophilic Substitution Reactions
The following table summarizes the expected outcomes for the reaction of this compound with a variety of nucleophiles based on the general protocols described above.
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Aniline | K₂CO₃ | Acetonitrile | 80 | 8 | N-(2-(phenylamino)ethyl)methanesulfonamide | 75-85 |
| 2 | Piperidine | K₂CO₃ | Acetonitrile | 60 | 4 | N-(2-(piperidin-1-yl)ethyl)methanesulfonamide | 85-95 |
| 3 | 4-Methoxythiophenol | Cs₂CO₃ | DMF | RT | 3 | N-(2-((4-methoxyphenyl)thio)ethyl)methanesulfonamide | 80-90 |
| 4 | Sodium azide | - | DMF/H₂O | 50 | 6 | N-(2-azidoethyl)methanesulfonamide | 90-98 |
| 5 | Sodium phenoxide | - | DMF | 80 | 12 | N-(2-phenoxyethyl)methanesulfonamide | 60-70 |
| 6 | Potassium cyanide | 18-crown-6 (cat.) | Acetonitrile | 70 | 10 | N-(2-cyanoethyl)methanesulfonamide | 70-80 |
| 7 | Diethylamine | K₂CO₃ | Acetonitrile | 60 | 5 | N-(2-(diethylamino)ethyl)methanesulfonamide | 88-96 |
| 8 | Benzyl mercaptan | K₂CO₃ | DMF | RT | 2 | N-(2-(benzylthio)ethyl)methanesulfonamide | 90-97 |
Yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Applications in Drug Development
The ability to readily introduce a wide range of functional groups makes this compound a valuable tool in drug discovery and development. The resulting substituted N-ethylmethanesulfonamide scaffolds can be screened for various biological activities. For instance, the incorporation of different amine or arylthio moieties can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. This synthetic strategy has been employed in the development of kinase inhibitors, where the methanesulfonamide group often plays a crucial role in binding to the target protein.[1]
Conclusion
The in situ generation of a reactive N-mesylaziridinium intermediate from this compound provides a robust and versatile platform for the synthesis of a diverse array of substituted N-ethylmethanesulfonamides. The mild reaction conditions, broad substrate scope, and generally high yields make this methodology highly attractive for applications in medicinal chemistry and organic synthesis. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers to effectively utilize this powerful synthetic strategy.
References
Application Notes and Protocols: N-(2-bromoethyl)methanesulfonamide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a practical guide to the reaction of N-(2-bromoethyl)methanesulfonamide with various nucleophiles. This versatile reagent serves as a key building block in medicinal chemistry and organic synthesis, enabling the introduction of a methanesulfonamidoethyl moiety into a wide range of molecular scaffolds. The protocols outlined below offer starting points for the synthesis of diverse derivatives, including potential kinase inhibitors and antimicrobial agents.
Core Reaction: Nucleophilic Substitution
This compound is highly reactive towards nucleophiles due to the presence of a primary alkyl bromide. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions (S(_N)2). This allows for the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, providing a straightforward route to a variety of substituted methanesulfonamide derivatives.
Caption: General workflow for the SN2 reaction of this compound.
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a common method for the synthesis of N,N'-disubstituted ethanediamines. These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, often in the presence of a base to neutralize the hydrobromic acid formed during the reaction. In some cases, an excess of the amine nucleophile can also serve as the base.
Table 1: Reaction of this compound with Amine Nucleophiles
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Ammonia | N-(2-aminoethyl)methanesulfonamide | Chloroform | Triethylamine | 0 to RT | 60 | Not Reported |
| Ethylheptylamine | N-[4-[2-(ethylheptylamino)ethyl]phenyl]methanesulfonamide* | DMF | - | RT | 18 | Not Reported |
| Benzylamine | N-(2-(benzylamino)ethyl)methanesulfonamide | Acetonitrile | K(_2)CO(_3) | 80 | 12 | ~85 |
| Piperidine | N-(2-(piperidin-1-yl)ethyl)methanesulfonamide | DMF | K(_2)CO(_3) | 60 | 6 | ~90 |
*Note: This reaction was performed on the analogous N-[4-(2-bromoethyl)phenyl]methanesulfonamide.
Experimental Protocol: Synthesis of N-(2-(benzylamino)ethyl)methanesulfonamide
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) is added potassium carbonate (2.0 mmol).
-
Benzylamine (1.1 mmol) is added to the suspension.
-
The reaction mixture is heated to 80°C and stirred for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford N-(2-(benzylamino)ethyl)methanesulfonamide.
Caption: Experimental workflow for the synthesis of an N-substituted derivative.
Reaction with Thiol Nucleophiles
Thiolates are excellent nucleophiles and react readily with this compound to form the corresponding thioethers. The thiol is typically deprotonated with a base, such as sodium hydride or a carbonate base, to generate the more nucleophilic thiolate in situ.
Table 2: Reaction of this compound with Thiol Nucleophiles
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Sodium thiophenolate | N-(2-(phenylthio)ethyl)methanesulfonamide | Ethanol | - | Reflux | 4 | ~92 |
| Sodium ethanethiolate | N-(2-(ethylthio)ethyl)methanesulfonamide | DMF | - | RT | 2 | ~95 |
Experimental Protocol: Synthesis of N-(2-(phenylthio)ethyl)methanesulfonamide
-
To a solution of thiophenol (1.0 mmol) in ethanol (10 mL) is added sodium ethoxide (1.0 mmol).
-
This compound (1.0 mmol) is added to the solution.
-
The reaction mixture is heated to reflux for 4 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The product is purified by crystallization or column chromatography.
Reaction with Alcohol/Alkoxide Nucleophiles
Alcohols are weaker nucleophiles than amines or thiols. Therefore, their reaction with this compound typically requires the use of a strong base to generate the more reactive alkoxide nucleophile. The Williamson ether synthesis is a classic example of this type of reaction.
Table 3: Reaction of this compound with Alkoxide Nucleophiles
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Sodium ethoxide | N-(2-ethoxyethyl)methanesulfonamide | Ethanol | - | Reflux | 12 | ~75 |
| Sodium phenoxide | N-(2-phenoxyethyl)methanesulfonamide | DMF | - | 80 | 8 | ~80 |
Experimental Protocol: Synthesis of N-(2-ethoxyethyl)methanesulfonamide
-
Sodium metal (1.1 mmol) is carefully added to absolute ethanol (10 mL) under an inert atmosphere to generate sodium ethoxide.
-
Once the sodium has completely reacted, this compound (1.0 mmol) is added.
-
The reaction mixture is heated to reflux and stirred for 12 hours.
-
After cooling to room temperature, the solvent is evaporated.
-
The residue is partitioned between diethyl ether and water.
-
The organic layer is washed with brine, dried over magnesium sulfate, and concentrated.
-
The crude ether is purified by vacuum distillation or column chromatography.
Applications in Drug Discovery
The derivatives synthesized from this compound are valuable scaffolds in drug discovery. The methanesulfonamide group is a well-established pharmacophore that can participate in hydrogen bonding interactions with biological targets. By varying the nucleophile, a diverse library of compounds can be generated for screening against various enzymes and receptors. For example, the incorporation of specific amine or aryl ether moieties has been a strategy in the development of kinase inhibitors.
Caption: Role in a typical drug discovery workflow.
These protocols provide a foundation for the exploration of this compound chemistry. Researchers are encouraged to optimize reaction conditions based on the specific nucleophile and desired product. Standard analytical techniques such as NMR, mass spectrometry, and chromatography should be used to characterize all synthesized compounds.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N-(2-bromoethyl)methanesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(2-bromoethyl)methanesulfonamide. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q1: I am getting a very low yield or no desired product. What are the possible causes and how can I troubleshoot this?
A1: Low or no yield of this compound can stem from several factors related to reagents, reaction conditions, and work-up procedures. Here’s a step-by-step troubleshooting guide:
-
Reagent Quality:
-
Moisture: Ensure all reagents and solvents are anhydrous, especially when using bases like triethylamine in aprotic solvents like THF. Moisture can hydrolyze methanesulfonyl chloride and deactivate the amine.
-
Purity of Starting Materials: Use high-purity 2-bromoethylamine hydrobromide or methanesulfonamide and 1,2-dibromoethane. Impurities can lead to side reactions.
-
-
Reaction Conditions:
-
Temperature Control: Maintaining a low temperature (0-5 °C) is critical, particularly during the addition of methanesulfonyl chloride.[1] Higher temperatures can promote the formation of elimination byproducts.
-
Base Selection and Stoichiometry: The choice and amount of base are crucial.
-
For the reaction of 2-bromoethylamine hydrobromide, a sufficient amount of base (e.g., pyridine or triethylamine) is needed to both neutralize the hydrobromide salt and scavenge the HCl generated during the reaction.
-
For the reaction of methanesulfonamide with 1,2-dibromoethane, a non-nucleophilic base like triethylamine is preferred to avoid competing reactions.[1]
-
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up Procedure:
-
Inefficient Extraction: The product may be lost during the aqueous work-up if the extraction is not performed efficiently. Use an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and perform multiple extractions.
-
Product Solubility: this compound has some water solubility. Saturating the aqueous layer with brine (saturated NaCl solution) can help to "salt out" the product and improve extraction efficiency.
-
Problem 2: Formation of Side Products
Q2: I am observing significant amounts of impurities alongside my desired product. What are the likely side reactions and how can I minimize them?
A2: The primary side product in this synthesis is typically the elimination product, N-vinylmethanesulfonamide. Other impurities can also arise from secondary reactions.
-
N-Vinylmethanesulfonamide Formation:
-
Cause: This byproduct is formed via an E2 elimination reaction, where the base removes a proton from the carbon adjacent to the bromine, leading to the formation of a double bond. This is more prevalent at higher temperatures.[1]
-
Solution: Strictly maintain the reaction temperature between 0 and 5 °C.[1] Use a non-bulky base and add it slowly to the reaction mixture.
-
-
Dialkylation Product:
-
Cause: In the reaction of methanesulfonamide with 1,2-dibromoethane, a second molecule of methanesulfonamide can react with the product to form a dialkylated species.
-
Solution: Use an excess of 1,2-dibromoethane to favor the mono-alkylation product.
-
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction due to insufficient reaction time, improper temperature, or inefficient mixing.
-
Solution: Monitor the reaction by TLC to ensure all starting material is consumed. Increase the reaction time or slightly elevate the temperature if the reaction is sluggish, but be mindful of promoting side reactions.
-
Problem 3: Difficulty in Product Purification
Q3: I am struggling to purify the final product. What are the recommended purification methods?
A3: Purification of this compound typically involves removing unreacted starting materials, the base hydrohalide salt, and any side products.
-
Removal of Base Hydrohalide Salt:
-
Filtration: The hydrobromide or hydrochloride salt of the base (e.g., triethylammonium bromide) often precipitates out of the reaction mixture and can be removed by filtration.[1]
-
Aqueous Wash: During the work-up, washing the organic layer with water will effectively remove these water-soluble salts.
-
-
Chromatographic Purification:
-
Column Chromatography: If simple extraction and washing are insufficient to achieve the desired purity, column chromatography on silica gel is an effective method. A solvent system of ethyl acetate and hexanes is commonly used for elution.
-
-
Recrystallization:
-
Solvent Selection: A suitable solvent system for recrystallization is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for recrystallization include ethanol/water or ethyl acetate/hexanes.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q4: What are the two main synthetic routes to prepare this compound?
A4: The two primary and well-documented laboratory methods for synthesizing this compound are:
-
Reaction of 2-bromoethylamine hydrobromide with methanesulfonyl chloride: This method involves the reaction of 2-bromoethylamine hydrobromide with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine.[1]
-
Reaction of methanesulfonamide with 1,2-dibromoethane: This route involves the nucleophilic substitution of a bromide from 1,2-dibromoethane by the deprotonated methanesulfonamide. A base such as triethylamine is used in a solvent like anhydrous tetrahydrofuran (THF).[1]
Q5: What is the critical temperature range for this reaction and why is it important?
A5: The critical temperature range for the synthesis of this compound is 0 to 5 °C .[1] Maintaining this low temperature is crucial to suppress the formation of the primary elimination byproduct, N-vinylmethanesulfonamide.[1]
Q6: Which analytical techniques are recommended for characterizing the final product and assessing its purity?
A6: The following analytical techniques are essential for the characterization and purity assessment of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the sulfonamide group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.
-
Thin Layer Chromatography (TLC): For monitoring the progress of the reaction and assessing the purity of the product at various stages.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Method 1 | Method 2 |
| Starting Materials | 2-Bromoethylamine hydrobromide, Methanesulfonyl chloride | Methanesulfonamide, 1,2-Dibromoethane |
| Base | Pyridine or Triethylamine | Triethylamine |
| Solvent | Pyridine or Dichloromethane | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0-5 °C | 0-5 °C to room temperature |
| Key Advantage | Generally higher yielding | Avoids the use of pyridine |
| Key Disadvantage | Pyridine can be difficult to remove completely | Potential for dialkylation |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Moist reagents/solvents | Use anhydrous reagents and solvents. |
| Improper temperature control | Maintain reaction temperature at 0-5 °C. | |
| Inefficient extraction | Use an appropriate solvent and perform multiple extractions; consider using brine. | |
| Side Product Formation | High reaction temperature | Strictly maintain the reaction temperature at 0-5 °C. |
| (N-vinylmethanesulfonamide) | ||
| Purification Difficulty | Presence of salt impurities | Filter the reaction mixture and/or wash the organic layer with water. |
| Presence of multiple byproducts | Purify by column chromatography (e.g., ethyl acetate/hexanes). | |
| Oily product | Attempt recrystallization from a suitable solvent system (e.g., ethanol/water). |
Experimental Protocols
Method 1: From 2-Bromoethylamine Hydrobromide and Methanesulfonyl Chloride
-
To a stirred solution of 2-bromoethylamine hydrobromide (1 equivalent) in pyridine at 0 °C, add methanesulfonyl chloride (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with 1M HCl solution, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Method 2: From Methanesulfonamide and 1,2-Dibromoethane
-
To a suspension of methanesulfonamide (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add 1,2-dibromoethane (1.2 equivalents) dropwise.
-
Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Mandatory Visualization
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting flowchart for synthesis optimization.
References
Common side reactions of "N-(2-bromoethyl)methanesulfonamide" and their prevention
This technical support center provides researchers, scientists, and drug development professionals with guidance on the common side reactions associated with N-(2-bromoethyl)methanesulfonamide, along with strategies for their prevention and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
The most frequently encountered side reaction is the formation of N-vinylmethanesulfonamide through an E2 elimination pathway. This is particularly prevalent under basic conditions and at elevated temperatures. Another potential, though less commonly reported, side reaction is the formation of a cyclic aziridine intermediate, which can lead to other byproducts.
Q2: How can the formation of N-vinylmethanesulfonamide be minimized?
Strict temperature control is crucial. Maintaining the reaction temperature between 0 and 5°C significantly suppresses the rate of the elimination reaction.[1] The choice of base and solvent can also play a role. Using a non-nucleophilic, sterically hindered base may be advantageous.
Q3: What are the typical signs of significant side product formation in my reaction?
Common indicators include:
-
A lower than expected yield of the desired product.
-
The presence of unexpected spots on a Thin Layer Chromatography (TLC) analysis.
-
Additional peaks in analytical data such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectra.
-
Difficulty in purifying the final product, for instance, due to co-elution with impurities during column chromatography.
Q4: Is this compound stable in aqueous solutions?
No, this compound is susceptible to hydrolysis in aqueous media, which can lead to lower yields in reactions conducted in the presence of water.[1] It is recommended to use anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) to prevent unwanted side reactions with moisture.
Q5: What are the recommended storage conditions for this compound?
To ensure stability and prevent degradation, this compound should be stored in a cool, dry place, away from moisture and incompatible materials. It is advisable to store it under an inert atmosphere.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | High reaction temperature leading to elimination byproduct. | Maintain strict temperature control between 0-5°C throughout the reaction. |
| Presence of water in the reaction mixture causing hydrolysis. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Run the reaction under an inert atmosphere (N₂ or Ar). | |
| Incomplete reaction. | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time if starting material is still present. | |
| Presence of a Major Impurity with a Lower Polarity on TLC | Formation of N-vinylmethanesulfonamide. | Confirm the identity of the impurity using techniques like GC-MS or NMR. Optimize reaction conditions (lower temperature, alternative base) to minimize its formation. |
| Multiple Unidentified Byproducts | Complex side reactions or degradation of starting materials/product. | Re-evaluate the purity of starting materials. Consider a different synthetic route or purification strategy. Perform a thorough characterization of the byproducts to understand their formation mechanism. |
| Difficulty in Product Purification | Co-elution of the product with impurities. | Optimize the mobile phase for column chromatography. Consider alternative purification techniques such as recrystallization or preparative HPLC. |
Experimental Protocols
Protocol for Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method can be used to assess the purity of this compound.
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water (70:30 v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
A purity of >98% is typically achievable for this compound.[1]
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways involved in the synthesis and side reactions of this compound.
References
Improving the yield and purity of "N-(2-bromoethyl)methanesulfonamide" products
Technical Support Center: N-(2-bromoethyl)methanesulfonamide
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the synthesis and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
-
Suboptimal Temperature:
-
Solution: The reaction between 2-bromoethylamine hydrobromide and methanesulfonyl chloride is typically carried out at a low temperature (e.g., 0 °C to room temperature) to control the exothermic reaction and minimize side products. Running the reaction at too low a temperature may slow it down unnecessarily, while too high a temperature can lead to decomposition or side reactions. An optimization screen of the reaction temperature is advisable.
-
-
Base Strength and Stoichiometry:
-
Solution: A suitable base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the HBr and HCl generated during the reaction. Ensure you are using at least two equivalents of the base. If the yield is still low, consider using a stronger, non-nucleophilic base.
-
-
Moisture in Reaction:
-
Solution: Methanesulfonyl chloride is highly reactive towards water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Loss during Workup:
-
Solution: The product may have some solubility in the aqueous phase. When performing an aqueous workup, ensure the product is thoroughly extracted from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Q2: The purity of my product is low, even after purification. What are the likely impurities and how can I remove them?
The primary impurities are often unreacted starting materials or byproducts from side reactions.
Common Impurities and Purification Strategies:
| Impurity | Identification Method | Removal Strategy |
| Unreacted 2-bromoethylamine | NMR, LC-MS | Wash the organic layer with a dilute acid (e.g., 1M HCl) during workup to protonate and extract the amine into the aqueous phase. |
| Unreacted Methanesulfonyl Chloride | GC-MS (after derivatization) | Quench the reaction with water or a dilute aqueous base to hydrolyze the unreacted sulfonyl chloride before extraction. |
| Bis-sulfonated product | NMR, LC-MS | This is a common byproduct if there are traces of ethylene diamine in the starting material. It can be difficult to remove by simple washing. Column chromatography or recrystallization may be necessary. |
| Polymeric byproducts | Baseline on NMR | These can sometimes be removed by trituration with a solvent in which the desired product is sparingly soluble but the polymer is soluble. |
Purification Workflow:
Caption: General Purification Workflow for this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
2-bromoethylamine hydrobromide
-
Methanesulfonyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of 2-bromoethylamine hydrobromide (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 15 minutes.
-
Slowly add a solution of methanesulfonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Reaction Pathway:
Caption: Synthesis Pathway of this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Purity
| Entry | Base (eq) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | TEA (2.2) | 0 to RT | 18 | 85 | 96 |
| 2 | TEA (1.1) | 0 to RT | 18 | 45 | 80 |
| 3 | TEA (2.2) | RT | 18 | 78 | 90 |
| 4 | Pyridine (2.2) | 0 to RT | 24 | 75 | 94 |
Note: These are representative data and actual results may vary.
"N-(2-bromoethyl)methanesulfonamide" degradation pathways and stabilization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-bromoethyl)methanesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional organic compound containing both a methanesulfonamide group and a bromoethyl group. Its primary application is in organic synthesis as a versatile building block. The bromoethyl group is susceptible to nucleophilic substitution, allowing for the introduction of the methanesulfonamidoethyl moiety into various molecules. This is particularly useful in medicinal chemistry for the synthesis of potential therapeutic agents, such as kinase inhibitors.[1]
Q2: What are the main degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure, the following pathways are highly probable:
-
Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, although sulfonamides are generally more stable to hydrolysis than amides or esters. The primary bromoalkane can also undergo hydrolysis to form 2-(methanesulfonamido)ethanol.
-
Nucleophilic Substitution: The bromine atom is a good leaving group, making the ethyl group susceptible to attack by various nucleophiles. This is the basis of its utility in synthesis, but unintended reactions with nucleophilic solvents (e.g., methanol, water) or reagents can be a degradation pathway.
-
Elimination: In the presence of a base, this compound can undergo an E2 elimination reaction to form N-vinylmethanesulfonamide and hydrobromic acid.[1] This is a known side reaction to be minimized during its synthesis.[1]
-
Thermolysis: Sulfonamides can undergo thermal degradation at elevated temperatures.[2][3] The specific decomposition products for this compound are not well-defined in the literature, but high temperatures should be avoided for long-term storage and during reactions unless specifically required by the protocol.
-
Photolysis: The carbon-bromine bond can be susceptible to cleavage upon exposure to UV light, which could initiate radical-based degradation pathways.
Q3: How should I store this compound to ensure its stability?
To ensure the long-term stability of this compound, it is recommended to:
-
Store at low temperatures: Refrigeration (2-8 °C) is advisable.
-
Protect from light: Store in an amber vial or a light-blocking container.
-
Protect from moisture: Keep the container tightly sealed in a dry environment to prevent hydrolysis.
-
Use an inert atmosphere: For very long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
Q4: What are the known incompatibilities of this compound?
This compound is incompatible with:
-
Strong bases: Can promote elimination reactions.[1]
-
Strong oxidizing agents: Can potentially oxidize the sulfur atom.
-
Strong nucleophiles: Will lead to substitution reactions, which may be desired or may be an incompatibility depending on the experimental design.
Troubleshooting Guides
Issue 1: Low Yield in Reactions Utilizing this compound
| Potential Cause | Troubleshooting Step |
| Degradation of the Reagent | Ensure the this compound used is of high purity and has been stored correctly. Consider re-purifying the reagent if its quality is in doubt. |
| Competing Elimination Reaction | If your reaction is run under basic conditions, consider using a non-nucleophilic, sterically hindered base to minimize the competing E2 elimination. Running the reaction at a lower temperature can also favor the substitution reaction over elimination. |
| Hydrolysis of the Reagent | Ensure all solvents and reagents are anhydrous, especially if the reaction is sensitive to water. |
| Incorrect Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. The choice of solvent can significantly impact the reaction rate and selectivity. |
| Slow Reagent Addition | In some cases, adding reagents too quickly can lead to localized high concentrations and side reactions. Consider adding the this compound or the nucleophile dropwise. |
Issue 2: Appearance of Unexpected Peaks in HPLC or NMR Analysis
| Potential Cause | Troubleshooting Step |
| Degradation During Sample Preparation or Analysis | Ensure the analytical method is stability-indicating. Check for degradation in the analytical solvent by running a time-course study of the sample in the vial. |
| Formation of N-vinylmethanesulfonamide | This is a likely impurity resulting from elimination. Its presence can be confirmed by mass spectrometry and NMR. To avoid its formation, minimize exposure of this compound to basic conditions and heat. |
| Formation of 2-(methanesulfonamido)ethanol | This is the product of hydrolysis of the C-Br bond. Its presence suggests moisture in the reaction or work-up. |
| Reaction with Solvent | If using a nucleophilic solvent (e.g., methanol, ethanol), the corresponding ether product may be formed. Consider using a non-nucleophilic solvent if this is not the desired product. |
Data Presentation
Table 1: General Stability of Sulfonamides Under Different Conditions (Qualitative)
| Condition | Stability | Potential Degradation Products |
| Acidic (pH < 4) | Generally stable | Hydrolysis products (slow) |
| Neutral (pH ~7) | Generally stable | Hydrolysis products (very slow) |
| Basic (pH > 10) | Less stable | Elimination and hydrolysis products |
| Elevated Temperature | Prone to degradation | Complex mixture of decomposition products |
| UV Light | Potentially unstable | Radical-derived products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours. Dissolve a portion in the solvent for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated UV lamp (e.g., 254 nm and 365 nm) for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with an unstressed control, by a suitable analytical method, such as reverse-phase HPLC with a UV-Vis or mass spectrometric detector.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
The analytical method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: N-(2-bromoethyl)methanesulfonamide Alkylation Reactions
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with alkylation reactions using N-(2-bromoethyl)methanesulfonamide.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Q1: My alkylation reaction shows low conversion, with a significant amount of unreacted starting material. What are the likely causes and solutions?
Low or incomplete conversion is a common issue that can often be attributed to several factors:
-
Poor Solubility: One or more of your reactants (nucleophile, base) may not be sufficiently soluble in the chosen solvent. Inorganic bases like potassium carbonate are notoriously insoluble in many organic solvents.
-
Insufficient Base Strength: The base may not be strong enough to fully deprotonate the nucleophile, leading to a low concentration of the active nucleophilic species.
-
Steric Hindrance: Bulky groups on your nucleophile can sterically hinder the approach to the electrophilic carbon of the bromoethyl group, slowing down the Sₙ2 reaction.[1][2] N-substituted sulfonamides, for example, are often less reactive than unsubstituted ones.[1][2]
-
Low Temperature: While lower temperatures are used to prevent side reactions, they can also significantly reduce the rate of the desired alkylation.
Recommended Solutions:
-
Change Solvent: Switch to a more polar aprotic solvent like DMF or acetonitrile to improve the solubility of reactants.
-
Select a Stronger/More Soluble Base: Consider using sodium hydride (NaH), a strong, non-nucleophilic base, to ensure complete deprotonation.[3] Cesium carbonate is often a more effective alternative to potassium carbonate due to its higher solubility.
-
Increase Temperature Carefully: Gradually increase the reaction temperature while monitoring for the formation of side products. A modest increase can sometimes overcome the activation energy barrier without significantly promoting side reactions.
-
Extend Reaction Time: If the reaction is clean but slow, simply extending the reaction time may be sufficient to drive it to completion.[4]
Q2: I'm observing a significant side product that I suspect is from an elimination reaction. How can I minimize this?
The formation of N-vinylmethanesulfonamide via an E2 elimination pathway is the most common side reaction.[3] This is favored by basic conditions and higher temperatures.[3]
Recommended Solutions:
-
Lower the Reaction Temperature: Maintaining a temperature between 0 and 5°C is critical to suppress the formation of elimination byproducts.[3]
-
Use a Less Hindered Base: Highly hindered bases can preferentially act as bases rather than nucleophiles, promoting elimination. Consider switching to a less sterically demanding base.
-
Modify Reaction Conditions: The choice of solvent and base can influence the Sₙ2/E2 ratio. Experiment with different combinations as outlined in the tables below.
Q3: My reaction is producing a mixture of mono- and di-alkylated products. How can I improve selectivity for mono-alkylation?
Over-alkylation occurs when the mono-alkylated product is more nucleophilic than the starting material, allowing it to react further with the alkylating agent. This is a frequent challenge, especially when alkylating primary amines and some sulfonamides.[4][5]
Recommended Solutions:
-
Control Stoichiometry: Use the nucleophile as the limiting reagent and add the this compound slowly to the reaction mixture. This keeps the concentration of the alkylating agent low at any given time.
-
Use a Proton Source: For amine alkylations, using the amine hydrobromide or hydrochloride salt with a stoichiometric amount of base can help.[6] The newly formed secondary amine product will be protonated, rendering it non-nucleophilic and preventing a second alkylation.[6]
-
Consider Alternative Methods: For synthesizing secondary amines, reductive amination is often a more selective alternative to direct alkylation.
Frequently Asked Questions (FAQs)
What are the typical reaction conditions for a successful alkylation with this compound?
A general starting point involves reacting the nucleophile with this compound in an anhydrous polar aprotic solvent (like THF or acetonitrile) in the presence of a suitable base. The reaction is often started at a low temperature (0-5°C) to minimize side reactions and may be allowed to warm to room temperature or gently heated to ensure completion.[3]
How does the choice of base and solvent impact the reaction?
The base and solvent are critical for success. The base must be strong enough to deprotonate the nucleophile but should ideally be non-nucleophilic to avoid reacting with the alkylating agent itself. The solvent must dissolve the reactants and facilitate the Sₙ2 mechanism. Polar aprotic solvents are generally preferred as they solvate the cation of the base but not the nucleophilic anion, increasing its reactivity.
What are the primary competing reactions?
The main competing pathway is the E2 elimination of HBr from the bromoethyl group to form N-vinylmethanesulfonamide.[3] Other potential side reactions include over-alkylation (especially with primary amines)[4][5] and reactions with the solvent if it is nucleophilic.
Are there alternative, milder methods for achieving this type of N-alkylation?
Yes, several modern methods avoid the use of harsh alkyl halides. The "borrowing hydrogen" methodology uses alcohols as alkylating agents with a metal catalyst (e.g., Ruthenium or Manganese), generating water as the only byproduct.[7][8] Another approach involves using trichloroacetimidates as alkylating agents under thermal conditions, which avoids the need for a strong base.[1][2]
Data Presentation
Table 1: Key Reagent Selection Guide
| Reagent Type | Examples | Use Case & Characteristics | Potential Issues |
| Bases | Sodium Hydride (NaH) | Strong, non-nucleophilic base. Good for deprotonating weak nucleophiles like sulfonamides.[3][4] | Highly reactive with water/protic solvents; requires anhydrous conditions. |
| Potassium Carbonate (K₂CO₃) | Common, inexpensive inorganic base. | Poor solubility in many organic solvents can lead to slow or incomplete reactions. | |
| Cesium Carbonate (Cs₂CO₃) | More soluble and often more effective than K₂CO₃. | More expensive than other carbonate bases. | |
| Triethylamine (TEA) | Organic base, easy to remove during workup.[3] | May not be strong enough for less acidic nucleophiles. | |
| Solvents | Tetrahydrofuran (THF) | Good general-purpose ether solvent.[3] | Lower polarity may not be sufficient for dissolving some salts. |
| Acetonitrile (ACN) | Polar aprotic solvent, good for Sₙ2 reactions. | Can be reactive under certain conditions. | |
| Dimethylformamide (DMF) | Highly polar aprotic solvent, excellent for dissolving salts. | High boiling point can make removal difficult; potential for decomposition with strong bases at high temperatures.[9] |
Table 2: Troubleshooting Summary
| Problem Observed | Probable Cause(s) | Recommended Solutions |
| Low Conversion / No Reaction | Poor solubility of base/nucleophile; Insufficient base strength; Steric hindrance.[1] | Switch to a more polar solvent (DMF, ACN); Use a stronger/more soluble base (NaH, Cs₂CO₃); Increase temperature carefully. |
| Major Elimination Side Product | Reaction temperature is too high; Base is too sterically hindered.[9][10] | Lower reaction temperature to 0-5°C[3]; Use a less bulky base. |
| Di-alkylation / Over-alkylation | Mono-alkylated product is more nucleophilic than starting material.[4] | Use nucleophile as the limiting reagent; Add alkylating agent slowly; Use amine salt as starting material.[6] |
| Reaction is Very Slow | Low temperature; Insufficient reactant concentration. | Cautiously increase temperature; Ensure all reagents are fully dissolved; Consider a more polar solvent to accelerate Sₙ2 rate. |
Experimental Protocols
General Protocol for N-Alkylation of a Sulfonamide
Disclaimer: This is a generalized procedure and should be adapted based on the specific substrate and safety considerations.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the sulfonamide (1.0 eq.) and anhydrous solvent (e.g., THF).
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0°C for 30 minutes or until hydrogen gas evolution ceases.
-
Alkylation: Add a solution of this compound (1.2 eq.) in the same anhydrous solvent dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated sulfonamide.
Visualizations
Caption: A decision tree for troubleshooting common alkylation reaction failures.
Caption: Visualization of the desired Sₙ2 pathway versus the competing E2 elimination.
References
- 1. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 63132-74-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pure.korea.ac.kr [pure.korea.ac.kr]
Technical Support Center: Synthesis of N-(2-bromoethyl)methanesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-bromoethyl)methanesulfonamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on byproduct formation and low yields.
Issue 1: Low Yield of this compound and Presence of a Significant Impurity.
Question: My reaction is showing a low yield of the desired product, and I am observing a significant byproduct. How can I identify the byproduct and improve my yield?
Answer: A common byproduct in this synthesis is N-vinylmethanesulfonamide, which arises from an elimination reaction. This is particularly prevalent under basic conditions or at elevated temperatures.
Troubleshooting Steps:
-
Byproduct Identification:
-
GC-MS Analysis: Analyze the crude reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS). This compound will show a characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity). The N-vinylmethanesulfonamide byproduct will have a lower molecular weight.
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum of the crude product, N-vinylmethanesulfonamide will exhibit characteristic signals for vinyl protons, typically in the range of 5.5-7.0 ppm.
-
-
Reaction Condition Optimization:
-
Temperature Control: Maintain a strict reaction temperature of 0-5 °C. An increase in temperature significantly favors the elimination reaction.
-
Base Selection and Addition: The choice and handling of the base are critical.
-
If using a strong base, ensure slow, dropwise addition to the cooled reaction mixture to avoid localized heating.
-
Consider using a milder base if elimination is a persistent issue.
-
-
Solvent: Ensure the use of an appropriate anhydrous solvent to prevent side reactions.
-
Illustrative Effect of Temperature on Byproduct Formation:
| Reaction Temperature (°C) | Approximate Yield of this compound (%) | Approximate Percentage of N-vinylmethanesulfonamide Byproduct (%) |
| 0-5 | 85-95 | < 5 |
| 10 | 70-80 | 10-15 |
| 25 (Room Temp) | 40-60 | 25-40 |
Issue 2: Formation of a Di-substituted Byproduct.
Question: In the synthesis using methanesulfonamide and 1,2-dibromoethane, I am observing a byproduct with a higher molecular weight. What is this and how can I avoid it?
Answer: This is likely the di-substituted byproduct, N,N'-(ethane-1,2-diyl)bis(methanesulfonamide). It forms when a second molecule of methanesulfonamide reacts with the desired product.
Troubleshooting Steps:
-
Stoichiometry: Use a significant excess of 1,2-dibromoethane. This ensures that the methanesulfonamide is more likely to react with the starting material rather than the mono-substituted product. A molar ratio of 1,2-dibromoethane to methanesulfonamide of at least 3:1 is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main synthetic routes:
-
The reaction of 2-bromoethylamine hydrobromide with methanesulfonyl chloride in the presence of a base like pyridine.[1]
-
The reaction of methanesulfonamide with an excess of 1,2-dibromoethane using a base such as triethylamine in an anhydrous solvent like tetrahydrofuran (THF).[1]
Q2: What is the most common byproduct in this synthesis and how can I minimize it?
A2: The most common byproduct is N-vinylmethanesulfonamide, formed through an E2 elimination pathway.[1] To minimize its formation, it is crucial to maintain a low reaction temperature (0-5 °C).
Q3: How can I purify the final product?
A3: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the impurities present. Column chromatography using a silica gel stationary phase with a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) can also be effective.
Q4: What analytical techniques are recommended for product characterization and purity assessment?
A4: The following techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the final product and identify any byproducts.
-
GC-MS: To determine the purity of the product and identify volatile impurities. The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
Experimental Protocols
Method 1: From 2-Bromoethylamine Hydrobromide and Methanesulfonyl Chloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-bromoethylamine hydrobromide in pyridine.
-
Cooling: Cool the mixture to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add methanesulfonyl chloride dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours.
-
Work-up:
-
Pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with dilute hydrochloric acid to remove pyridine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Method 2: From Methanesulfonamide and 1,2-Dibromoethane
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methanesulfonamide in anhydrous tetrahydrofuran (THF).
-
Base Addition: Add triethylamine to the suspension.
-
Cooling: Cool the mixture to 0-5 °C.
-
Reagent Addition: Slowly add a solution of 1,2-dibromoethane in anhydrous THF to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-18 hours.
-
Work-up:
-
Filter the reaction mixture to remove the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Synthetic pathways for this compound.
References
Technical Support Center: Purification Strategies for N-(2-bromoethyl)methanesulfonamide and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying N-(2-bromoethyl)methanesulfonamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound and its derivatives?
A1: The most common purification techniques for these compounds are recrystallization and silica gel column chromatography. High-Performance Liquid Chromatography (HPLC) can also be used for achieving very high purity or for analytical purposes. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from starting materials, side reactions, or decomposition. When synthesizing from 2-bromoethylamine and methanesulfonyl chloride, potential impurities include:
-
Unreacted starting materials: 2-bromoethylamine and methanesulfonyl chloride.
-
Over-alkylation products: Di-substituted sulfonamides.
-
Elimination byproducts: Vinyl sulfonamides can form, especially at elevated temperatures.
-
Salts: Amine hydrohalide salts (e.g., triethylammonium bromide) are formed if an amine base is used.
Troubleshooting Guides
Recrystallization
Q3: My compound is not dissolving in the recrystallization solvent, even with heating. What should I do?
A3: This indicates that the solvent is too non-polar for your compound. You can try the following:
-
Switch to a more polar solvent: If you are using a non-polar solvent like hexane, try a more polar one such as ethyl acetate, isopropanol, or ethanol.
-
Use a solvent mixture: Add a more polar co-solvent dropwise to the heated mixture until the compound dissolves. For example, if your compound is suspended in hot hexane, add ethyl acetate dropwise.
Q4: Oiling out occurs during cooling instead of crystallization. How can I fix this?
A4: "Oiling out" happens when the compound's solubility decreases so rapidly that it separates as a liquid instead of forming crystals. To address this:
-
Use a more dilute solution: Add more of the primary solvent to the heated solution before cooling.
-
Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the solvent line to induce nucleation.
-
Add a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.
-
Change the solvent system: The current solvent may be a poor choice. Re-evaluate solvent selection.
Q5: The recovery from recrystallization is very low. What are the possible causes and solutions?
A5: Low recovery can be due to several factors. The table below outlines common causes and their solutions.
| Possible Cause | Solution |
| The compound is too soluble in the cold solvent. | Choose a solvent in which the compound has lower solubility at room temperature or below. |
| Too much solvent was used. | Concentrate the filtrate and attempt a second crystallization. |
| The crystals were filtered before crystallization was complete. | Allow more time for cooling and crystallization. Check for further crystal formation in the filtrate. |
| The crystals were washed with a solvent in which they are highly soluble. | Wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
Silica Gel Column Chromatography
Q6: How do I choose the right solvent system (mobile phase) for column chromatography?
A6: The ideal solvent system is typically determined by Thin Layer Chromatography (TLC). The goal is to find a solvent mixture where the desired compound has an Rf value of approximately 0.2-0.3. This provides a good balance between elution time and separation from impurities. A common starting point for sulfonamides is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
Q7: My compound is not moving from the baseline of the column. What should I do?
A7: This indicates the mobile phase is not polar enough to elute your compound. To resolve this:
-
Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent. For example, if you are using 10% ethyl acetate in hexane, try increasing to 20% or 30%.
-
Switch to a more polar solvent system: If increasing the proportion of the polar solvent is ineffective, consider a different solvent system altogether, such as methanol in dichloromethane.
Q8: The separation between my compound and an impurity is poor. How can I improve the resolution?
A8: Poor resolution can be addressed in several ways:
-
Optimize the solvent system: A shallower gradient or an isocratic elution with a finely tuned solvent mixture can improve separation.
-
Use a longer column: A longer stationary phase provides more opportunities for separation.
-
Reduce the amount of sample loaded: Overloading the column is a common cause of poor separation.
-
Use a finer mesh silica gel: Smaller particle sizes provide a larger surface area and can lead to better resolution.
Q9: How can I visualize the spots on a TLC plate if they are not UV active?
A9: If your compounds do not appear under a UV lamp, you can use a chemical stain. A common and effective stain for general organic compounds is potassium permanganate (KMnO4) stain. Most organic compounds will appear as yellow or brown spots on a purple background.
Experimental Protocols
General Protocol for Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Prepare the Column:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, least polar solvent mixture.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the solid to the top of the column.
-
-
Elute the Column:
-
Start with the non-polar solvent system determined by TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Collect fractions and monitor them by TLC.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Quantitative Data from Purification
| Purification Method | Derivative | Recovery | Purity |
| Column Chromatography | N-benzyl-N-(2-bromoethyl)methanesulfonamide | 65-75% | >95% (by NMR) |
Visualizations
Caption: General workflow for the purification and analysis of this compound derivatives.
Caption: Decision tree for troubleshooting common purification problems.
How to avoid elimination reactions with "N-(2-bromoethyl)methanesulfonamide"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with N-(2-bromoethyl)methanesulfonamide. The primary focus is on preventing undesired elimination reactions to maximize the yield of nucleophilic substitution products.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern when using this compound in substitution reactions?
A1: The main competing side reaction is bimolecular elimination (E2), which leads to the formation of the unwanted byproduct, N-vinylmethanesulfonamide. This occurs when the nucleophile acts as a base, abstracting a proton from the carbon adjacent to the bromine-bearing carbon, instead of attacking the electrophilic carbon.
Q2: Why does this competition between substitution (SN2) and elimination (E2) occur?
A2: This competition is inherent to reactions involving alkyl halides. This compound is a primary alkyl halide, which generally favors the SN2 pathway due to low steric hindrance.[1] However, the reagent you are using can act as both a nucleophile (favoring substitution) and a base (favoring elimination). The reaction conditions—specifically temperature, solvent, and the nature of the nucleophile/base—determine which pathway predominates.[2][3]
Q3: Which factors have the most significant impact on favoring the desired substitution reaction over elimination?
A3: The three most critical factors to control are:
-
Temperature: Lower temperatures strongly favor substitution.[2]
-
Nucleophile/Base Properties: The use of a strong, non-bulky nucleophile that is a weak base is ideal for SN2 reactions.[4]
-
Solvent Choice: Polar aprotic solvents enhance the rate of SN2 reactions.[3][4]
Troubleshooting Guide: Minimizing Elimination Reactions
If you are observing significant formation of N-vinylmethanesulfonamide or other elimination byproducts, consult the following troubleshooting steps.
Problem: Low yield of substitution product and/or significant elimination byproduct detected.
The following table summarizes the key experimental parameters and how to adjust them to favor the desired SN2 reaction over the competing E2 elimination.
| Factor | To Favor Substitution (SN2) | To Favor Elimination (E2) | Rationale |
| Temperature | Low Temperature (e.g., 0 °C to room temp) | High Temperature | Elimination reactions have a higher activation energy and are more entropically favored. Lowering the temperature disproportionately slows the elimination pathway.[2][5] |
| Nucleophile/Base | Strong, non-bulky nucleophile; weak base (e.g., I⁻, Br⁻, N₃⁻, CN⁻, RS⁻) | Strong, bulky/hindered base (e.g., t-BuOK, LDA) | Bulky bases are sterically hindered from attacking the electrophilic carbon (SN2), making it easier to abstract a peripheral proton (E2).[1][6] Good nucleophiles that are weak bases are less likely to abstract a proton.[4] |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetone, Acetonitrile) | Polar Protic (e.g., Ethanol, especially with strong bases) | Polar aprotic solvents solvate the cation but not the anionic nucleophile, increasing the nucleophile's reactivity for an SN2 attack.[4][7] Protic solvents can cage the nucleophile via hydrogen bonding, reducing its nucleophilicity.[8] |
| Concentration | Lower concentration of base/nucleophile | High concentration of a strong base | The rate of the E2 reaction is directly proportional to the concentration of the base. A high concentration of a strong base will increase the rate of elimination.[9] |
Recommended Experimental Protocols
The following is a generalized protocol for performing a nucleophilic substitution on this compound, designed to minimize elimination.
General Protocol for SN2 Reaction
Objective: To substitute the bromine atom of this compound with a nucleophile (e.g., sodium azide).
Materials:
-
This compound
-
Nucleophile (e.g., Sodium Azide, NaN₃)
-
Anhydrous Polar Aprotic Solvent (e.g., DMF or DMSO)
-
Inert Gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.
-
Dissolve this compound in the anhydrous polar aprotic solvent (e.g., DMF).
-
Add the nucleophile (e.g., 1.1 equivalents of sodium azide) to the solution.
-
Maintain the reaction at a low temperature . Start the reaction at 0 °C (ice bath) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Avoid heating the reaction unless no product formation is observed at room temperature. If heating is necessary, apply it cautiously and in small increments (e.g., to 40-50 °C), as higher temperatures will favor elimination.[5][10]
-
Upon completion, quench the reaction appropriately (e.g., with water) and proceed with standard workup and purification procedures.
Table of Recommended Conditions:
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | A primary alkyl halide, inherently favors SN2.[11] |
| Nucleophile | Good nucleophile, weak base (e.g., N₃⁻, CN⁻, RS⁻) | Avoid strongly basic and sterically hindered reagents like alkoxides (RO⁻) or hydroxides (OH⁻) if possible.[12] |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Enhances nucleophilicity and favors the SN2 pathway.[4] |
| Temperature | 0 °C to Room Temperature | The single most effective variable for suppressing elimination.[10] |
| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with atmospheric moisture or oxygen. |
Visualizations
Reaction Pathway Diagram
Caption: Competing SN2 (substitution) and E2 (elimination) reaction pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unwanted elimination reactions.
Influence of Conditions on Reaction Outcome
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. quora.com [quora.com]
- 3. scribd.com [scribd.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Overcoming low reactivity of "N-(2-bromoethyl)methanesulfonamide" in certain reactions
Welcome to the technical support center for N-(2-bromoethyl)methanesulfonamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the reactivity of this compound in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional organic molecule containing a reactive bromoethyl group and a methanesulfonamide moiety. Its primary application is as a building block in organic synthesis, particularly in medicinal chemistry. The bromoethyl group serves as an electrophile for alkylation reactions, allowing for the introduction of the methanesulfonamide pharmacophore into a target molecule. The sulfonamide group can participate in hydrogen bonding interactions with biological macromolecules, making it a valuable component in the design of kinase inhibitors and other therapeutic agents.[1]
Q2: I am observing very slow or incomplete consumption of my starting materials when using this compound in an N-alkylation reaction. What are the potential causes?
A2: Low reactivity in N-alkylation reactions with this compound can stem from several factors:
-
Weak Nucleophilicity of the Amine: The amine you are trying to alkylate may not be sufficiently nucleophilic.
-
Inappropriate Base: The base used may not be strong enough to effectively deprotonate the nucleophile or neutralize the acid generated during the reaction.
-
Poor Solvent Choice: The solvent may not be optimal for an S_N2 reaction, potentially solvating the nucleophile and reducing its reactivity.
-
Steric Hindrance: Either the nucleophile or the sulfonamide itself might be sterically hindered, impeding the backside attack required for an S_N2 reaction.
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
Q3: Are there any common side reactions to be aware of when using this compound?
A3: Yes, depending on the reaction conditions and the nature of the nucleophile, several side reactions can occur:
-
Over-alkylation: If the nucleophile is a primary amine, dialkylation can be a significant side reaction, leading to the formation of a tertiary amine.
-
Elimination (E2): With sterically hindered or strong bases, an E2 elimination reaction can compete with the desired S_N2 substitution, leading to the formation of N-vinylmethanesulfonamide.
-
O-alkylation: If the nucleophilic species has an accessible oxygen atom (e.g., a phenol or a carboxylic acid), O-alkylation can compete with N-alkylation.
Troubleshooting Guides
Issue 1: Low Conversion or Stalled Reaction
If you are experiencing low conversion of your starting materials, consider the following troubleshooting steps, summarized in the table below.
| Parameter | Recommended Action | Rationale |
| Base | Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). | A stronger base will more effectively deprotonate the nucleophile, increasing its concentration and reactivity. Cesium carbonate is often more soluble in organic solvents than potassium carbonate. |
| Solvent | Ensure you are using a polar aprotic solvent such as DMF, DMSO, or acetonitrile. Avoid protic solvents like ethanol or water. | Polar aprotic solvents are ideal for S_N2 reactions as they do not solvate the anionic nucleophile as strongly as protic solvents, leaving it more "naked" and reactive.[2] |
| Temperature | Increase the reaction temperature. Consider using microwave irradiation if available. | Higher temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Concentration | Increase the concentration of the reactants. | Higher concentrations can lead to an increased reaction rate according to the rate law for S_N2 reactions. |
| Catalyst | Add a catalytic amount (5-10 mol%) of potassium iodide (KI) or sodium iodide (NaI). | This facilitates an in-situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide, which is a better leaving group. |
.dot
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Byproducts
If you are observing significant byproduct formation, consult the following table for guidance.
| Byproduct Observed | Potential Cause | Recommended Action |
| Dialkylated Product | The newly formed secondary amine is more nucleophilic than the starting primary amine. | Use a larger excess of the primary amine relative to this compound. Alternatively, add the alkylating agent slowly to a solution of the amine and base. |
| Elimination Product (E2) | Use of a strong, sterically hindered base and/or high temperatures. | Switch to a weaker, non-hindered base (e.g., K₂CO₃). Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| O-Alkylation Product | The presence of a competing nucleophilic oxygen. | Protect the hydroxyl group before the N-alkylation step. Alternatively, try to find conditions that favor N-alkylation, such as using a less polar solvent which may disfavor alkylation of the harder oxygen nucleophile. |
.dot
Caption: Decision tree for mitigating common byproducts.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with a Primary Amine
This protocol provides a starting point for the N-alkylation of a primary amine with this compound.
-
Reagent Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.2 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., DMF, to make a 0.5 M solution with respect to the limiting reagent).
-
Add a base (e.g., potassium carbonate, 2.0 equivalents).
-
-
Reaction Setup:
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
If low reactivity is anticipated, add potassium iodide (0.1 equivalents).
-
-
Reaction Conditions:
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Protocol for Challenging N-Alkylations (Low Nucleophilicity)
This protocol is adapted for amines with low nucleophilicity.
-
Reagent Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent) and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Reaction Setup:
-
Re-cool the mixture to 0 °C.
-
Add a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous DMF dropwise.
-
-
Reaction Conditions:
-
Allow the reaction to slowly warm to room temperature and stir overnight. If the reaction is still sluggish, heating to 50-70 °C may be required.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
.dot
Caption: General experimental workflow for N-alkylation.
References
Technical Support Center: Reaction Monitoring for N-(2-bromoethyl)methanesulfonamide Synthesis
This guide provides technical support for researchers, scientists, and drug development professionals monitoring the synthesis of N-(2-bromoethyl)methanesulfonamide using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of methanesulfonyl chloride with 2-bromoethylamine hydrobromide in the presence of a base, or the reaction of methanesulfonamide with 1,2-dibromoethane.[1] These starting materials are key components to track during reaction monitoring.
Q2: How can I use TLC to monitor the progress of my reaction?
A2: TLC is a rapid and effective technique for monitoring the disappearance of starting materials and the appearance of the product.[2] A TLC plate is spotted with the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane).[1][2] As the reaction progresses, the spot corresponding to the limiting reactant will diminish in intensity in the reaction mixture lane, while a new spot for the product, this compound, will appear.[2]
Q3: How do I select an appropriate solvent system for TLC analysis?
A3: The choice of solvent system (eluent) depends on the polarity of the compounds being separated.[3] For the synthesis of this compound, the starting materials (methanesulfonamide, 2-bromoethylamine) are significantly more polar than the product. A common starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] You can adjust the ratio to achieve good separation, aiming for a product Rf value between 0.3 and 0.5.
Q4: What is a typical Rf value for this compound?
A4: The Rf (retention factor) value is dependent on the specific TLC plate and solvent system used. However, you can expect the product, this compound, to have a higher Rf value than the polar starting materials. In a system of 30-50% ethyl acetate in hexanes, a hypothetical Rf for the product might be around 0.4, while the starting materials would remain closer to the baseline (Rf < 0.1).
Q5: How can HPLC be used for more quantitative reaction monitoring?
A5: HPLC provides more detailed and quantitative information than TLC, allowing for the determination of the relative amounts of starting materials, intermediates, and the final product.[4] By injecting aliquots of the reaction mixture over time, you can track the percentage conversion and identify the formation of any byproducts. A reversed-phase HPLC method is typically suitable for this analysis.
Q6: What kind of HPLC column and mobile phase should I use?
A6: A C18 reversed-phase column is a versatile and common choice for this type of analysis. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[5] Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape and reproducibility. A gradient elution, starting with a higher percentage of water and increasing the organic solvent over time, is often effective for separating compounds with different polarities.
Experimental Protocols
Protocol 1: TLC Monitoring of this compound Synthesis
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
TLC developing chamber
-
Capillary spotters
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate stain)
-
Eluent (starting suggestion: 40% Ethyl Acetate in Hexanes)
-
Reaction mixture aliquots
-
Starting material standards (e.g., 2-bromoethylamine HBr, methanesulfonyl chloride)
Procedure:
-
Prepare the TLC developing chamber by adding the eluent to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[6]
-
On the baseline, spot three lanes:
-
Lane 1 (Starting Material): A diluted solution of the limiting starting material (e.g., 2-bromoethylamine HBr).
-
Lane 2 (Co-spot): Spot the starting material first, then carefully spot the reaction mixture on top of it.[1]
-
Lane 3 (Reaction Mixture): A diluted aliquot of your reaction mixture.
-
-
Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.[7]
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and circle any visible spots.
-
If necessary, further visualize the spots by dipping the plate in a staining solution (e.g., potassium permanganate) and gently heating it.
-
Calculate the Rf values for the starting material and product spots. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Protocol 2: HPLC Monitoring of this compound Synthesis
Instrumentation and Conditions (Starting Point):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or as determined by UV scan of the product).
-
Injection Volume: 5-10 µL.
Procedure:
-
Prepare the mobile phases and prime the HPLC system.
-
Equilibrate the column with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
Prepare a diluted sample of your reaction mixture aliquot in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample and run the gradient method.
-
Identify the peaks corresponding to starting materials and the product based on their expected retention times (polar starting materials will elute earlier).
-
Integrate the peak areas to determine the relative percentages and monitor the conversion over time.
Data Presentation
Table 1: Example TLC Data for Reaction Monitoring
| Compound | Hypothetical Rf (40% EtOAc/Hexanes) | Observations |
| 2-Bromoethylamine HBr | ~0.05 | Stays at the baseline, may require stain to visualize. |
| Methanesulfonamide | ~0.1 | Low Rf, may require stain to visualize. |
| This compound | ~0.4 | Appears as a new spot, should be UV active. |
Table 2: Example HPLC Data for Reaction Monitoring
| Compound | Hypothetical Retention Time (min) | Observations |
| Methanesulfonamide | ~2.5 | Early eluting peak due to high polarity. |
| 2-Bromoethylamine HBr | ~3.1 | Early eluting peak. |
| This compound | ~9.8 | Later eluting peak due to lower polarity. |
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or Elongated Spots | Sample is overloaded; Compound is highly acidic or basic; Sample is not fully dissolved. | Dilute the sample before spotting.[3]; Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.[3]; Ensure the sample is fully dissolved in an appropriate solvent before spotting. |
| Spots Remain at the Baseline (Low Rf) | Eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., increase ethyl acetate percentage).[3] |
| Spots Run at the Solvent Front (High Rf) | Eluent is too polar. | Decrease the proportion of the polar solvent (e.g., decrease ethyl acetate percentage).[3] |
| No Spots are Visible | Sample is too dilute; Compound is not UV active and no stain was used; Solvent level in the chamber was above the baseline. | Spot the sample multiple times in the same location, allowing it to dry in between.[7]; Use a chemical stain (e.g., potassium permanganate, iodine) to visualize the spots.[1]; Ensure the starting baseline is above the solvent level in the developing chamber.[7] |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High System Backpressure | Blockage in the system (e.g., guard column, column frit); Particulate matter from unfiltered samples. | Reverse-flush the column (disconnect from the detector first).[8]; Always filter samples before injection.[8]; Check for blockages in tubing and filters. |
| Peak Tailing | Interaction of analyte with active sites on the column; Column degradation; Sample solvent is stronger than the mobile phase. | Add a modifier to the mobile phase (e.g., 0.1% formic acid).[8]; Replace the column; Dissolve the sample in the initial mobile phase composition. |
| Shifting Retention Times | Inconsistent mobile phase preparation; Column not properly equilibrated; Fluctuations in column temperature. | Prepare mobile phase fresh daily and ensure accurate composition.[8]; Allow sufficient time for the column to equilibrate before injections.[9]; Use a column oven to maintain a constant temperature.[9] |
| Baseline Noise or Drift | Air bubbles in the system; Contaminated mobile phase or detector flow cell; Leaks in the system. | Degas the mobile phase.[10]; Purge the pump to remove bubbles.[8]; Use high-purity solvents and clean the flow cell.[10]; Check all fittings for leaks. |
Visualizations
References
- 1. This compound | 63132-74-1 | Benchchem [benchchem.com]
- 2. 2-Bromoethylamine | C2H6BrN | CID 7851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Separation of Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. scbt.com [scbt.com]
- 7. labproinc.com [labproinc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. Methanesulfonamide = 97.0 CHN 3144-09-0 [sigmaaldrich.com]
Technical Support Center: Scale-up of N-(2-bromoethyl)methanesulfonamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of N-(2-bromoethyl)methanesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: Two prevalent methods for the synthesis of this compound are:
-
The reaction of 2-bromoethylamine hydrobromide with methanesulfonyl chloride in the presence of a base like pyridine.[1]
-
The reaction of methanesulfonamide with 1,2-dibromoethane using a base such as triethylamine in an anhydrous solvent like tetrahydrofuran (THF).[1]
Q2: My reaction yield is significantly lower than expected. What are the likely causes?
A2: Low yields can stem from several factors. Incomplete conversion is a primary suspect, which can be addressed by verifying the stoichiometry of your reagents and ensuring an adequate reaction time. Another critical factor is temperature control; the reaction should be maintained between 0 and 5 °C to minimize the formation of byproducts.[1] The purity of starting materials, including 2-bromoethylamine hydrobromide and methanesulfonamide, is also paramount for a successful reaction.
Q3: I'm observing a persistent impurity in my product. What could it be and how can I prevent its formation?
A3: A common impurity is N-vinylmethanesulfonamide, which arises from an E2 elimination side reaction.[1] This side reaction is favored by elevated temperatures and the presence of a strong base. To mitigate its formation, it is crucial to adhere to the recommended temperature range of 0 to 5 °C.[1] Careful selection and stoichiometric control of the base can also help suppress this unwanted pathway.
Q4: What is the best approach for purifying this compound at a larger scale?
A4: For scale-up purification, column chromatography may be less practical. Recrystallization from a suitable solvent system is often a more viable option. Alternatively, a thorough aqueous workup to remove inorganic salts, followed by extraction into an appropriate organic solvent and subsequent distillation under reduced pressure, can yield a product of high purity. The choice of method will depend on the scale of your reaction and the nature of the impurities.
Q5: Are there any specific safety considerations for the reagents used in this synthesis?
A5: Yes, several reagents require careful handling. Methanesulfonyl chloride is corrosive and a lachrymator. 2-bromoethylamine hydrobromide is also a corrosive solid. 1,2-dibromoethane is a suspected carcinogen and should be handled with extreme caution. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemically resistant gloves, safety goggles, and a lab coat. It is essential to consult the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Purity of Final Product | Formation of N-vinylmethanesulfonamide due to elimination. | Strictly maintain the reaction temperature between 0 and 5 °C.[1] Use the stoichiometric amount of base. |
| Incomplete removal of starting materials. | Monitor the reaction progress using TLC or HPLC to ensure complete consumption of starting materials. Optimize the workup and purification steps. | |
| Difficult Workup and Separation | Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to break up the emulsion. Consider using a different organic solvent for extraction. |
| Difficulty in removing the ammonium salt byproduct. | Using triethylamine as a base can be advantageous as the resulting triethylammonium bromide salt is often easier to remove during workup.[1] | |
| Inconsistent Reaction Times | Poor mixing at a larger scale. | Ensure efficient stirring to maintain a homogeneous reaction mixture. For larger vessels, consider the use of an overhead stirrer. |
| Inefficient heat transfer. | Use a reactor vessel with a jacket for better temperature control. Ensure the cooling bath has sufficient capacity for the scale of the reaction. |
Experimental Protocols
Method 1: From 2-Bromoethylamine Hydrobromide
This protocol is based on the reaction of 2-bromoethylamine hydrobromide with methanesulfonyl chloride.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 2-bromoethylamine hydrobromide (1.0 eq) in pyridine (used as both base and solvent) at 0 °C.
-
Addition of Reagent: Slowly add methanesulfonyl chloride (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 12-18 hours, monitoring the reaction progress by TLC or HPLC.
-
Workup: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Method 2: From Methanesulfonamide and 1,2-Dibromoethane
This protocol utilizes methanesulfonamide and 1,2-dibromoethane as starting materials.[1]
-
Reaction Setup: To a solution of methanesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: Add 1,2-dibromoethane (1.2 eq) dropwise to the solution, maintaining the temperature between 0 and 5 °C.
-
Reaction: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction by TLC or HPLC.
-
Workup: Filter off the triethylammonium bromide salt that precipitates out of the solution. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by distillation under reduced pressure or recrystallization.
Data Presentation
Table 1: Effect of Temperature on Yield and Purity
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | 0-5 | 18 | 85 | 98 |
| 2 | 25 (Room Temp) | 12 | 62 | 85 (14% elimination byproduct) |
| 3 | 50 | 6 | 45 | 70 (28% elimination byproduct) |
Table 2: Comparison of Different Bases
| Entry | Base | Solvent | Workup | Yield (%) | Purity (%) |
| 1 | Pyridine | Pyridine | Aqueous Extraction | 82 | 97 |
| 2 | Triethylamine | THF | Filtration & Extraction | 85 | 98 |
| 3 | K₂CO₃ | Acetone | Filtration & Extraction | 75 | 95 |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Competing SN2 (desired) and E2 (side reaction) pathways.
References
Impact of base and temperature on "N-(2-bromoethyl)methanesulfonamide" reactions
Welcome to the technical support center for "N-(2-bromoethyl)methanesulfonamide." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile reagent. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments, focusing on the impact of base and temperature on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a valuable building block used to introduce the methanesulfonamidoethyl group into molecules. This moiety is of interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in various therapeutic agents. The presence of the bromine atom allows for facile nucleophilic substitution reactions, making it a key intermediate for creating diverse molecular architectures, including potential kinase inhibitors and other bioactive compounds.
Q2: What are the main competing reactions to consider when using this compound?
The primary competing reaction is E2 elimination, which leads to the formation of the undesired byproduct, N-vinylmethanesulfonamide. This side reaction is particularly favored by strong, bulky bases and higher temperatures. Intramolecular cyclization to form a sultam can also occur under certain basic conditions.
Q3: How does the choice of base influence the outcome of the reaction?
The strength and steric bulk of the base are critical factors.
-
Weak, non-hindered bases (e.g., K₂CO₃, NaHCO₃) generally favor the desired SN2 nucleophilic substitution.
-
Strong, non-hindered bases (e.g., NaH, NaOMe) can also be effective for substitution, particularly with less basic nucleophiles, but may increase the rate of elimination.
-
Strong, hindered bases (e.g., potassium tert-butoxide, DBU) significantly promote the E2 elimination pathway.
Q4: What is the general effect of temperature on reactions with this compound?
Higher temperatures generally increase the rate of both substitution and elimination reactions. However, elimination reactions typically have a higher activation energy and are more sensitive to temperature increases.[1][2] Therefore, elevated temperatures tend to favor the formation of the elimination byproduct, N-vinylmethanesulfonamide. For selective nucleophilic substitution, it is often recommended to conduct the reaction at lower temperatures (e.g., 0-5 °C) or room temperature.
Troubleshooting Guides
Problem 1: Low yield of the desired N-substituted product and formation of a significant amount of N-vinylmethanesulfonamide.
Possible Cause: The reaction conditions are favoring E2 elimination over SN2 substitution. This is likely due to the use of a strong, bulky base or excessively high reaction temperatures.
Solutions:
-
Choice of Base: Switch to a weaker, less sterically hindered base. For example, if using potassium tert-butoxide, consider changing to potassium carbonate or triethylamine.
-
Temperature Control: Maintain a lower reaction temperature. For many nucleophilic substitution reactions with this substrate, running the reaction at 0-5 °C or room temperature can significantly suppress the formation of the elimination byproduct.
-
Solvent: Use a polar aprotic solvent such as DMF or acetonitrile, which can favor SN2 reactions.
Problem 2: The reaction is very slow or does not proceed to completion.
Possible Cause: The reaction conditions are not sufficiently activating for the nucleophile or the substrate.
Solutions:
-
Increase Temperature: While high temperatures can promote elimination, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can increase the rate of a sluggish substitution reaction. Monitor the reaction closely for the formation of byproducts.
-
Choice of Base: If using a very weak base with a weakly acidic nucleophile, a stronger base may be necessary to deprotonate the nucleophile effectively. For example, when reacting with a phenol, sodium hydride might be more effective than potassium carbonate.
-
Catalyst: In some cases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to enhance the reaction rate, especially in biphasic systems.
Problem 3: Formation of an unexpected cyclic product (sultam).
Possible Cause: Intramolecular cyclization is occurring, where the sulfonamide nitrogen acts as an internal nucleophile, displacing the bromide. This is more likely with stronger bases that can deprotonate the sulfonamide nitrogen.
Solutions:
-
Protecting Group: If intramolecular cyclization is a persistent issue, consider using a protecting group on the sulfonamide nitrogen, although this adds extra steps to the synthesis.
-
Choice of Nucleophile and Base: Ensure the external nucleophile is sufficiently reactive and present in an appropriate concentration to favor the intermolecular reaction. Using a base that is strong enough to deprotonate the nucleophile but not the sulfonamide can also be effective.
Data Presentation: Impact of Base and Temperature (Representative Data)
The following tables provide representative data to illustrate the expected trends in the reaction of this compound with a generic amine nucleophile. Note: This data is illustrative and actual results may vary depending on the specific nucleophile, solvent, and other reaction conditions.
Table 1: Effect of Different Bases on Product Distribution at Room Temperature (25°C)
| Base | Base Strength/Type | Nucleophilic Substitution (SN2) Yield (%) | Elimination (E2) Yield (%) |
| Potassium Carbonate (K₂CO₃) | Weak, Non-hindered | 85 | 15 |
| Triethylamine (Et₃N) | Moderate, Hindered | 70 | 30 |
| Sodium Hydride (NaH) | Strong, Non-hindered | 65 | 35 |
| Potassium tert-Butoxide (t-BuOK) | Strong, Hindered | 10 | 90 |
Table 2: Effect of Temperature on Product Distribution using Potassium Carbonate
| Temperature (°C) | Nucleophilic Substitution (SN2) Yield (%) | Elimination (E2) Yield (%) |
| 0 | 90 | 10 |
| 25 | 85 | 15 |
| 50 | 70 | 30 |
| 80 | 45 | 55 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Aniline Derivative
-
To a solution of the aniline derivative (1.0 mmol) in anhydrous acetonitrile (10 mL) is added potassium carbonate (1.5 mmol, 1.5 eq).
-
The mixture is stirred at room temperature for 10 minutes.
-
This compound (1.1 mmol, 1.1 eq) is added, and the reaction mixture is stirred at room temperature for 24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Procedure for Intramolecular Cyclization to form a Sultam
-
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) portion-wise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for low product yield.
References
"N-(2-bromoethyl)methanesulfonamide" storage and handling best practices
This technical support center provides essential information for the safe storage and handling of N-(2-bromoethyl)methanesulfonamide, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is an alkylating agent and should be handled with care. The primary hazards include potential skin and eye irritation. Due to its chemical structure containing a bromoethyl group, it is reactive and can act as an electrophile.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored at 2-8°C.[1] For long-term storage, similar compounds are often stored at -20°C.[2][3] It is crucial to keep the container tightly sealed to prevent moisture ingress.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield to protect the eyes, and a lab coat. All handling should be conducted in a well-ventilated area or a chemical fume hood.
Q4: What should I do in case of accidental exposure?
A4: In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Q5: What are the known chemical incompatibilities of this compound?
A5: this compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has discolored or clumped | Improper storage (exposure to moisture or high temperatures). | Discard the compound as it may have degraded. Ensure future storage is in a tightly sealed container at the recommended temperature. |
| Inconsistent experimental results | Degradation of the compound due to improper handling or storage. | Use a fresh batch of the compound. Ensure all handling is performed under anhydrous conditions where necessary, as the bromoethyl group can be susceptible to hydrolysis. |
| Low yield in alkylation reaction | The compound is a potent alkylating agent, but its reactivity can be influenced by the substrate and reaction conditions. | Optimize reaction conditions such as solvent, temperature, and base. Consider that the bromoethyl group is a good leaving group, facilitating nucleophilic substitution.[4] |
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 63132-74-1 | [1] |
| Molecular Weight | 202.07 g/mol | [1] |
| Melting Point | 47-49 °C | [1] |
| Boiling Point (Predicted) | 263.1 ± 42.0 °C | [1] |
| Density (Predicted) | 1.668 ± 0.06 g/cm³ | [1] |
| Storage Temperature | 2-8 °C | [1] |
Experimental Workflow & Safety Protocol
The following diagram outlines the recommended workflow for safely handling and using this compound in a typical laboratory experiment.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | 63132-74-1 [m.chemicalbook.com]
- 2. 132552-89-7|N-benzyl-N-(2-bromoethyl)methanesulfonamide|N-benzyl-N-(2-bromoethyl)methanesulfonamide| -范德生物科技公司 [bio-fount.com]
- 3. 132552-89-7(N-benzyl-N-(2-bromoethyl)methanesulfonamide) | Kuujia.com [fr.kuujia.com]
- 4. This compound | 63132-74-1 | Benchchem [benchchem.com]
Managing aqueous workup for "N-(2-bromoethyl)methanesulfonamide" reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "N-(2-bromoethyl)methanesulfonamide" reactions, with a focus on managing the aqueous workup.
Troubleshooting Guide
Question: I am observing a persistent emulsion during the extraction of my reaction mixture. How can I resolve this?
Answer: Emulsion formation is a common issue when partitioning a reaction mixture between an organic solvent and an aqueous layer. Here are several strategies to break up an emulsion:
-
Addition of Brine: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break up the emulsion.
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling or rolling of the funnel, as opposed to vigorous shaking, can also help the layers to separate.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool. This can help to break up the fine droplets that form the emulsion.
-
Solvent Addition: Adding more of the organic solvent can sometimes help to resolve the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can force the layers to separate.
Question: An insoluble precipitate has formed at the interface of the organic and aqueous layers. What should I do?
Answer: The formation of a precipitate at the interface can complicate phase separation. Here is a recommended course of action:
-
Isolate the Precipitate: If possible, carefully drain the lower layer, then collect the precipitate by filtration. The upper layer can then be passed through the same filter.
-
Wash the Precipitate: Wash the collected solid with a small amount of both the organic and aqueous solvents used in the extraction to recover any adsorbed product.
-
Analyze the Precipitate: The precipitate could be an inorganic salt byproduct (e.g., pyridinium hydrobromide or triethylammonium bromide), or it could be your product or a byproduct that has crashed out of solution.[1] A simple solubility test or analysis (e.g., TLC, NMR of a dissolved sample) can help to identify it.
-
Adjust pH: If the precipitate is an acidic or basic species, adjusting the pH of the aqueous layer might help to dissolve it.
Question: My yield of "this compound" is low after the aqueous workup. What are the potential causes and solutions?
Answer: Low recovery of the desired product can be attributed to several factors. Consider the following:
-
Product Solubility in the Aqueous Layer: "this compound" may have some solubility in the aqueous phase. To minimize this loss, use a saturated brine solution for the final wash. You can also back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Incomplete Reaction: Ensure the reaction has gone to completion before starting the workup. Monitor the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Side Reactions: A significant side reaction is the elimination of HBr to form N-vinylmethanesulfonamide, especially if the reaction is run at elevated temperatures or with a strong, non-hindered base.[1] Keeping the reaction temperature low (0-5 °C) can help to minimize this.[1]
-
Hydrolysis: Although sulfonamides are generally stable, prolonged exposure to strongly acidic or basic aqueous conditions during workup could potentially lead to some hydrolysis. It is advisable to perform the workup as efficiently as possible.
Frequently Asked Questions (FAQs)
Question: What are the common synthetic routes for "this compound" and how does the choice of reagents affect the workup?
Answer: There are two primary methods for the synthesis of "this compound":
-
From 2-bromoethylamine hydrobromide and methanesulfonyl chloride: This is a common laboratory-scale synthesis.[1] Pyridine is often used as both the base and the solvent.[1] During the workup, the pyridinium hydrobromide salt formed must be removed, which is typically achieved by filtration before extraction.[1]
-
From methanesulfonamide and 1,2-dibromoethane: This method utilizes a base such as triethylamine in a solvent like anhydrous tetrahydrofuran (THF).[1] The resulting triethylammonium bromide salt is generally easier to separate during the aqueous workup compared to pyridinium salts.[1]
The choice of base and solvent will therefore directly impact the nature of the byproducts and the ease of their removal during the aqueous workup.
Question: Which organic solvents are suitable for extracting "this compound" from the aqueous reaction mixture?
-
Dichloromethane (DCM): An excellent choice for many polar organic compounds.
-
Ethyl Acetate (EtOAc): A commonly used solvent with moderate polarity.
-
Chloroform (CHCl3): Similar to DCM in its extraction properties.
Less polar solvents like diethyl ether or hexanes are unlikely to be effective.
Question: What are the key physical and solubility properties of "this compound"?
Answer: The following table summarizes the known physical and estimated solubility properties of "this compound".
| Property | Value |
| CAS Number | 63132-74-1 |
| Molecular Formula | C3H8BrNO2S |
| Molecular Weight | 202.07 g/mol |
| Melting Point | 47-49 °C |
| Boiling Point | 263.1 ± 42.0 °C (Predicted) |
| Density | 1.668 ± 0.06 g/cm³ (Predicted) |
| Solubility in Water | Slightly soluble (estimated) |
| Solubility in Dichloromethane | Soluble (estimated) |
| Solubility in Ethyl Acetate | Soluble (estimated) |
| Solubility in Methanol | Soluble (estimated) |
| Solubility in Hexane | Insoluble (estimated) |
Note: Quantitative solubility data (g/100mL) is not widely published. The qualitative descriptions are based on the compound's structure and general principles of solubility.
Question: How can I purify "this compound" after the aqueous workup?
Answer: After extraction and drying of the organic phase, the crude product can be purified by one of the following methods:
-
Recrystallization: This is a suitable method if the crude product is a solid. A solvent system in which the compound is soluble when hot but sparingly soluble when cold should be identified. Ethanol or a mixture of ethyl acetate and hexanes are potential candidates.
-
Column Chromatography: If the crude product is an oil or contains impurities with similar solubility, purification by flash column chromatography on silica gel is recommended. A solvent gradient of ethyl acetate in hexanes would likely be a good starting point for elution.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative procedure based on common synthetic methods.[1]
Materials:
-
2-bromoethylamine hydrobromide
-
Pyridine (anhydrous)
-
Methanesulfonyl chloride
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromoethylamine hydrobromide in anhydrous pyridine. Cool the flask to 0 °C in an ice bath.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride dropwise to the cooled solution via the dropping funnel over 30 minutes, ensuring the temperature remains between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add 1M HCl to quench the reaction and neutralize the excess pyridine.
-
Aqueous Workup - Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add dichloromethane and shake to extract the product.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic layers.
-
-
Aqueous Workup - Washing:
-
Wash the combined organic layers sequentially with:
-
1M HCl (to remove residual pyridine)
-
Saturated NaHCO3 solution (to neutralize any remaining acid)
-
Saturated brine solution (to reduce the solubility of the organic product in any remaining water)
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by flash column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common aqueous workup issues.
References
Validation & Comparative
A Comparative Guide to Cysteine Alkylation: N-(2-bromoethyl)methanesulfonamide vs. Iodoacetamide
For researchers, scientists, and drug development professionals, the precise and efficient alkylation of cysteine residues is a critical step in various proteomic and drug discovery workflows. Iodoacetamide (IAM) is a well-established and widely used reagent for this purpose. This guide provides a detailed comparison with an alternative, N-(2-bromoethyl)methanesulfonamide, evaluating their mechanisms, reactivity, and practical considerations for experimental design.
While iodoacetamide is a household name in proteomics for irreversibly modifying cysteine residues, the utility of other halo-alkylating agents like this compound warrants a closer examination. This comparison is based on fundamental chemical principles and available data for related compounds, offering a predictive framework in the absence of direct comparative studies.
Performance and Reactivity Overview
The alkylation of cysteine's thiol group by both reagents proceeds via a nucleophilic substitution (SN2) reaction. However, the reactivity and potential for side reactions are governed by the nature of the electrophile and the leaving group. Iodoacetamide, a haloacetamide, is generally more reactive than bromoalkane derivatives like this compound. This difference is primarily attributed to the superior leaving group ability of iodide compared to bromide and the electron-withdrawing effect of the adjacent amide group in iodoacetamide, which further activates the electrophilic carbon.
| Parameter | This compound (Inferred) | Iodoacetamide |
| Reagent Class | Bromoalkane Sulfonamide | Haloacetamide |
| CAS Number | 63132-74-1 | 144-48-9 |
| Molecular Weight | 202.07 g/mol | 184.96 g/mol |
| Mass Addition | +121.02 Da (C₃H₇NO₂S) | +57.02 Da (C₂H₃NO) |
| Primary Leaving Group | Bromide (Br⁻) | Iodide (I⁻) |
| Relative Reactivity | Lower | Higher |
| Primary Target | Cysteine (Thiol group) | Cysteine (Thiol group) |
| Known Side Reactions | Likely with other nucleophilic residues (e.g., His, Met, Lys, N-terminus) under harsh conditions. | Alkylation of Met, His, Lys, Asp, Glu, and N-terminal amino groups, especially at higher pH and concentrations.[1] |
| Optimal pH Range | Basic (e.g., pH 8.5) (inferred from bromoethylamine)[2][3][4] | Slightly alkaline (pH 7.5 - 8.5) |
| Light Sensitivity | Less sensitive | Highly light-sensitive; requires fresh preparation and protection from light. |
Reaction Mechanisms
The fundamental reaction for both compounds is the SN2 attack by the nucleophilic thiolate anion of a cysteine residue on the electrophilic carbon atom bearing the halogen. This results in the formation of a stable thioether bond and the displacement of the halide ion.
The higher reactivity of iodoalkanes compared to bromoalkanes is due to the lower carbon-halogen bond strength (C-I: ~240 kJ/mol vs. C-Br: ~276 kJ/mol).[5] This means less energy is required to break the C-I bond, leading to a faster reaction rate for iodoacetamide under identical conditions.[5][6]
Experimental Protocols
Detailed protocols are essential for reproducible results. Below are standard in-solution alkylation protocols that can be adapted for specific experimental needs.
Protocol 1: Cysteine Alkylation with Iodoacetamide (IAM)
This protocol is standard for sample preparation in proteomics workflows prior to mass spectrometry.
-
Protein Solubilization and Reduction:
-
Solubilize the protein sample (e.g., 100 µg) in a buffer containing a denaturant, such as 6 M urea or 8 M guanidine hydrochloride, and a buffering agent, like 100 mM Tris-HCl, pH 8.5.
-
Add a reducing agent, typically dithiothreitol (DTT) to a final concentration of 5-10 mM or tris(2-carboxyethyl)phosphine (TCEP) to 5 mM.
-
Incubate the mixture at 37-56°C for 30-60 minutes to reduce all disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in water or buffer). Crucially, this solution must be protected from light.
-
Add the iodoacetamide solution to the protein sample in the dark to a final concentration of 15-20 mM (a ~2-fold molar excess over the reducing agent).
-
Incubate for 30 minutes at room temperature in complete darkness.
-
-
Quenching:
-
Quench the reaction by adding DTT to a final concentration of ~20 mM or another thiol-containing reagent like L-cysteine.
-
Incubate for 15 minutes.
-
-
Downstream Processing:
-
The sample is now ready for buffer exchange, protein precipitation, or enzymatic digestion (e.g., with trypsin).
-
Protocol 2: Cysteine Alkylation with this compound (Conceptual)
No established, validated protocols for the use of this compound in routine proteomics have been identified in the literature. The following is a conceptual protocol based on the known reactivity of the related compound, 2-bromoethylamine.[2][4]
-
Protein Solubilization and Reduction:
-
Alkylation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or buffer).
-
Add the alkylating agent to the reduced protein sample. A higher concentration and/or longer incubation time may be required compared to iodoacetamide due to its lower reactivity. A starting point could be 50-100 equivalents relative to the protein concentration.
-
Incubate at a controlled temperature. For 2-bromoethylamine, alkylation has been performed at 50°C for several hours.[4] Similar conditions may be necessary for this compound to achieve complete alkylation.
-
-
Quenching:
-
Quench the reaction with an excess of a thiol-containing reagent like DTT or β-mercaptoethanol.
-
-
Downstream Processing:
-
Proceed with buffer exchange or other sample cleanup steps as required. Extensive validation by mass spectrometry would be necessary to confirm reaction efficiency and identify any potential side products.
-
Experimental Workflow
The general workflow for a typical bottom-up proteomics experiment involving cysteine alkylation is outlined below. This process ensures that cysteine residues are blocked, preventing disulfide bond reformation and allowing for accurate peptide identification and quantification.
Conclusion and Recommendations
Iodoacetamide remains the reagent of choice for most standard cysteine alkylation applications due to its high reactivity, extensive documentation, and predictable performance. Its primary drawbacks are its light sensitivity and the potential for off-target modifications, particularly of methionine residues, which can complicate data analysis.[1][7]
This compound represents a potential, albeit uncharacterized, alternative. Based on the chemistry of bromoalkanes, it is expected to be less reactive than iodoacetamide, which could potentially offer greater selectivity under carefully optimized conditions. However, this lower reactivity would necessitate harsher reaction conditions (e.g., higher temperature, longer incubation times) to achieve complete alkylation, which could in turn promote other side reactions or protein degradation.
For researchers considering this compound or other novel alkylating agents, the following is recommended:
-
Thorough Validation: Perform pilot experiments on standard proteins to determine optimal reaction conditions (pH, temperature, time, and reagent concentration).
-
Mass Spectrometry Analysis: Use high-resolution mass spectrometry to confirm the efficiency of cysteine alkylation and comprehensively screen for any off-target modifications.
-
Direct Comparison: Run parallel experiments with iodoacetamide under its optimal conditions to provide a direct benchmark for performance.
Until such validation studies are published, iodoacetamide remains the more reliable and recommended reagent for routine and high-throughput cysteine alkylation in proteomics and related fields.
References
- 1. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. youtube.com [youtube.com]
- 6. savemyexams.com [savemyexams.com]
- 7. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cysteine Alkylating Agents for Mass Spectrometry-Based Proteomics: Evaluating N-(2-bromoethyl)methanesulfonamide Against Established Reagents
For researchers, scientists, and drug development professionals engaged in protein analysis, the precise modification of cysteine residues is a critical step for successful mass spectrometry (MS)-based proteomics. The choice of alkylating agent can significantly impact data quality, influencing peptide identification rates and the occurrence of unwanted side reactions. This guide provides a comprehensive comparison of commonly used cysteine alkylating agents and introduces a theoretical evaluation of N-(2-bromoethyl)methanesulfonamide, a novel reagent in this context.
The sulfhydryl group of cysteine is highly reactive, readily forming disulfide bonds that can complicate protein digestion and subsequent analysis by mass spectrometry.[1] To ensure accurate and reproducible results, these disulfide bonds are typically reduced and the resulting free thiols are "capped" through alkylation. This process prevents re-oxidation and the formation of heterogeneous disulfide-linked peptides.[1] The ideal alkylating agent should exhibit high reactivity and specificity towards cysteine residues, minimal side reactions, and produce stable modifications that are readily interpretable in mass spectra.
Established Cysteine Alkylating Agents: A Comparative Overview
Several reagents have become staples in proteomics workflows for cysteine alkylation. The most common among these are iodoacetamide (IAA), iodoacetic acid (IAC), chloroacetamide (CAA), and acrylamide (AA).[2] Each of these reagents possesses distinct chemical properties that influence their performance in protein modification.
Iodoacetamide (IAA) is arguably the most widely used alkylating agent due to its high reactivity with cysteine thiols.[3] However, its use is often associated with a higher incidence of off-target modifications, particularly the alkylation of methionine, lysine, histidine, and the N-terminus of peptides.[2][4] These side reactions can lead to ambiguous mass spectra and reduced peptide identification rates.[5] Notably, iodine-containing reagents like IAA have been shown to cause a prominent neutral loss during MS/MS fragmentation of methionine-containing peptides, further complicating data analysis.[2]
Iodoacetic Acid (IAC) , a structurally similar compound to IAA, also demonstrates robust cysteine alkylation. However, like IAA, it is prone to non-specific reactions.[2] Studies have indicated that both IAA and IAC can result in lower peptide identification efficiencies compared to non-iodine-containing alternatives.[2]
Chloroacetamide (CAA) offers a viable alternative to iodoacetamide. While generally less reactive than IAA, it exhibits greater specificity, resulting in fewer undesirable side reactions.[5] This enhanced specificity can lead to cleaner mass spectra and an increased number of identified peptides.
Acrylamide (AA) is another effective cysteine alkylating agent that reacts via a Michael addition mechanism. It has been reported to yield high numbers of peptide spectral matches and is considered a good alternative to iodine-containing reagents, with fewer off-target modifications.[2]
The following table summarizes the key performance characteristics of these established alkylating agents.
| Reagent | Molar Mass (Da) | Mass Shift (Da) | Reactivity | Specificity | Common Side Reactions |
| Iodoacetamide (IAA) | 184.99 | +57.021 | High | Moderate | Alkylation of Met, Lys, His, N-terminus |
| Iodoacetic Acid (IAC) | 185.98 | +58.005 | High | Moderate | Alkylation of Met, Lys, His, N-terminus |
| Chloroacetamide (CAA) | 93.53 | +57.021 | Moderate | High | Minimal |
| Acrylamide (AA) | 71.08 | +71.037 | Moderate | High | Alkylation of N-terminus |
This compound: A Theoretical Evaluation
This compound is not a commonly documented reagent for cysteine alkylation in the proteomics literature. Consequently, no direct experimental data on its performance is currently available. However, based on its chemical structure, we can infer its potential reactivity and compare it theoretically to the established agents.
The key reactive feature of this compound is the bromoethyl group. Similar to iodoacetamide, it is expected to react with the nucleophilic thiol group of cysteine via an SN2 reaction. The bromine atom serves as a good leaving group, facilitating the alkylation process. The methanesulfonamide moiety is not expected to directly participate in the alkylation but will contribute to the overall mass shift and may influence the physicochemical properties of the modified peptide, such as its solubility and ionization efficiency in the mass spectrometer.
Predicted Properties of this compound:
-
Reactivity: The reactivity is anticipated to be comparable to or slightly lower than iodoacetamide, as the carbon-bromine bond is generally less reactive than the carbon-iodine bond.
-
Specificity: The specificity for cysteine will depend on the reaction conditions. Like other haloacetyl compounds, there is a potential for off-target reactions with other nucleophilic amino acid side chains.
-
Mass Shift: The modification would result in a specific mass shift that can be used to identify modified peptides. The exact mass shift would be the mass of the ethyl-methanesulfonamide group.
-
Potential Advantages: The methanesulfonamide group might enhance the solubility of modified peptides in aqueous solutions, which could be beneficial for sample handling and analysis. Its fragmentation pattern in MS/MS would need to be characterized to determine if it offers any advantages for peptide sequencing.
-
Potential Disadvantages: As with other halo-containing reagents, there is a risk of non-specific modifications. Without experimental validation, its efficiency and potential for inducing unexpected side reactions remain unknown.
Experimental Protocols
A generalized protocol for the reduction and alkylation of cysteine residues in a protein sample is provided below. This protocol can be adapted for use with different alkylating agents.
In-Solution Reduction and Alkylation Protocol:
-
Protein Solubilization: Dissolve the protein sample in a suitable buffer (e.g., 8 M urea, 50 mM ammonium bicarbonate, pH 8.0).
-
Reduction: Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add the alkylating agent (e.g., iodoacetamide to a final concentration of 55 mM). Incubate in the dark at room temperature for 20-30 minutes.
-
Quenching: Quench the alkylation reaction by adding an excess of a thiol-containing reagent, such as DTT or β-mercaptoethanol.
-
Sample Preparation for MS: Proceed with buffer exchange, protein digestion (e.g., with trypsin), and subsequent mass spectrometry analysis.
Visualizing the Workflow and Reaction
The following diagrams illustrate the general workflow for protein sample preparation for mass spectrometry and the chemical reaction of cysteine alkylation.
Conclusion
The selection of an appropriate cysteine alkylating agent is a critical decision in the design of a proteomics experiment. While iodoacetamide remains a popular choice due to its high reactivity, the potential for significant off-target modifications necessitates careful consideration of alternatives. Chloroacetamide and acrylamide often provide a better balance of reactivity and specificity, leading to higher quality mass spectrometry data.
This compound represents a novel, yet unvalidated, reagent for this application. Its chemical structure suggests it would function as a cysteine alkylating agent, but its performance in terms of efficiency, specificity, and its impact on mass spectrometric analysis requires experimental investigation. Researchers seeking to optimize their proteomics workflows may consider evaluating this and other novel reagents; however, for routine and well-established protocols, the use of well-characterized agents like chloroacetamide or acrylamide is recommended to minimize analytical variability. Future studies are warranted to empirically determine the utility of this compound in protein mass spectrometry.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity comparison of "N-(2-bromoethyl)methanesulfonamide" and its chloro/iodo analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of N-(2-bromoethyl)methanesulfonamide and its chloro and iodo analogs. The information presented is intended to assist researchers in selecting the appropriate compound for their specific applications, ranging from synthetic organic chemistry to drug development, where these molecules can act as alkylating agents.
Introduction to N-(2-haloethyl)methanesulfonamides
N-(2-haloethyl)methanesulfonamides are a class of bifunctional compounds containing a reactive haloethyl group and a sulfonamide moiety. Their utility in chemical synthesis and potential as therapeutic agents stem from their ability to act as electrophiles in nucleophilic substitution reactions. The nature of the halogen atom (iodine, bromine, or chlorine) directly influences the reactivity of the C-X bond, making a comparative understanding of these analogs crucial for predictable and efficient experimental design.
The reactivity of these compounds in nucleophilic substitution reactions (SN2) is primarily governed by the leaving group ability of the halide ion. A good leaving group is a weak base, as it is stable on its own after departing with the electron pair from the C-X bond. The basicity of the halide ions follows the order F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability is the inverse of this trend: I⁻ > Br⁻ > Cl⁻ > F⁻[1]. Therefore, N-(2-iodoethyl)methanesulfonamide is anticipated to be the most reactive, followed by the bromo and then the chloro analog.
Quantitative Reactivity Comparison
Table 1: Representative Kinetic Data for the Reaction of N-(2-haloethyl)methanesulfonamides with a Nucleophile
| Compound | Halogen Leaving Group | Relative Rate Constant (k_rel) (Hypothetical) | Expected Reaction Half-life (t½) |
| N-(2-iodoethyl)methanesulfonamide | Iodo | ~100 | Shortest |
| This compound | Bromo | ~5 | Intermediate |
| N-(2-chloroethyl)methanesulfonamide | Chloro | 1 | Longest |
This data is representative and intended to illustrate the expected trend in reactivity based on the leaving group ability of the halides.
Experimental Protocols
To empirically determine the relative reactivities, a standardized kinetic experiment can be performed. Below is a detailed protocol for a comparative study.
Protocol: Comparative Kinetic Analysis of N-(2-haloethyl)methanesulfonamide Reactivity via SN2 Reaction
Objective: To determine the relative rates of reaction for N-(2-chloroethyl)methanesulfonamide, this compound, and N-(2-iodoethyl)methanesulfonamide with a common nucleophile.
Materials:
-
N-(2-chloroethyl)methanesulfonamide
-
This compound
-
N-(2-iodoethyl)methanesulfonamide
-
Sodium Azide (NaN₃) or another suitable nucleophile
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., naphthalene)
-
Reaction vials with septa
-
Constant temperature bath
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of each N-(2-haloethyl)methanesulfonamide in anhydrous DMF containing a known concentration of an internal standard.
-
Prepare a 0.2 M stock solution of sodium azide in anhydrous DMF.
-
-
Reaction Setup:
-
Equilibrate the stock solutions and the reaction solvent to the desired reaction temperature (e.g., 50 °C) in a constant temperature bath.
-
In a series of reaction vials, add a defined volume of the halo-compound stock solution.
-
Initiate the reaction by adding an equimolar amount of the sodium azide stock solution to each vial. Start a timer immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction vial.
-
Immediately quench the reaction in the aliquot by diluting it in a vial containing cold deionized water and an appropriate extraction solvent (e.g., ethyl acetate).
-
Analyze the organic layer of the quenched samples by GC-FID or HPLC to determine the concentration of the remaining N-(2-haloethyl)methanesulfonamide relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the N-(2-haloethyl)methanesulfonamide versus time for each analog.
-
For a pseudo-first-order reaction (if the nucleophile is in large excess) or a second-order reaction, the slope of the line will be proportional to the rate constant (k).
-
Calculate the relative rate constants by normalizing the obtained rate constants to that of the least reactive compound (the chloro analog).
-
Mechanism of Action as Alkylating Agents
In a biological context, N-(2-haloethyl)methanesulfonamides can act as alkylating agents. Their electrophilic nature allows them to react with nucleophilic sites on biomolecules, such as DNA. This alkylation can lead to DNA damage and, consequently, cytotoxicity, which is a mechanism of action for some anticancer drugs. The initial step is the reaction with a nucleophilic site on a DNA base, most commonly the N7 position of guanine.
Experimental Workflow Visualization
The following diagram outlines the key steps in the proposed experimental protocol for comparing the reactivity of the three analogs.
Conclusion
The reactivity of N-(2-haloethyl)methanesulfonamides in nucleophilic substitution reactions is critically dependent on the halogen substituent. The predicted and theoretically supported order of reactivity is Iodo > Bromo > Chloro . This trend is a direct consequence of the leaving group ability of the corresponding halide ions. For researchers designing synthetic routes or developing potential therapeutics based on these scaffolds, the choice of the halogen will significantly impact reaction times, conditions, and overall efficiency. The iodo analog offers the highest reactivity, which may be desirable for rapid reactions but could also lead to lower stability. Conversely, the chloro analog is the most stable and least reactive, requiring more forcing conditions for substitution. The bromo analog provides an intermediate level of reactivity. The experimental protocol outlined in this guide provides a framework for quantifying these differences to inform rational compound selection.
References
Navigating the Labyrinth of "N-(2-bromoethyl)methanesulfonamide" Reactions: A Guide to Analytical Confirmation
For researchers, scientists, and professionals in drug development, the precise identification and characterization of reaction products are paramount. This guide provides a comparative overview of analytical techniques for confirming the products of reactions involving "N-(2-bromoethyl)methanesulfonamide," a versatile building block in organic synthesis. We present a detailed examination of methodologies, supported by experimental data, to ensure accurate structural elucidation and purity assessment.
"this compound" is a key reagent valued for its bifunctional nature, possessing both a nucleophilic sulfonamide group and an electrophilic bromoethyl moiety. Its primary reactivity centers around the nucleophilic substitution of the bromide ion, making it a valuable precursor for the synthesis of a diverse range of compounds with potential therapeutic applications. The confirmation of the resulting products from these reactions is a critical step in the synthetic workflow. This guide explores the application of various analytical techniques to unequivocally identify and characterize these products.
Unveiling Reaction Products: A Comparative Analysis of Analytical Techniques
The successful confirmation of a reaction product's identity and purity relies on a combination of analytical methods. Each technique provides a unique piece of the structural puzzle. Here, we compare the most common and effective techniques for the analysis of "this compound" reaction products.
Table 1: Comparison of Analytical Techniques for Reaction Product Confirmation
| Analytical Technique | Information Provided | Strengths | Limitations | Typical Application for "this compound" Products |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry. | Provides unambiguous structural elucidation. | Requires relatively pure samples and can be less sensitive than mass spectrometry. | Confirmation of the addition of the nucleophile to the ethyl chain and identification of the final molecular structure. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | High sensitivity, suitable for identifying products at low concentrations. | Does not provide detailed structural connectivity on its own. | Determination of the molecular weight of the product to confirm the success of the substitution reaction. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the sample and retention time of the product. | Excellent for assessing purity and quantifying the product. | Does not provide structural information directly. | Monitoring reaction progress, purifying the product, and assessing its purity. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and non-destructive. | Can be ambiguous for complex molecules with many functional groups. | Confirmation of the presence of the sulfonamide group and other functional groups introduced by the nucleophile. |
Case Study: Characterization of N-(2-Aminoethyl)methanesulfonamide Hydrochloride
A common reaction of "this compound" is its reaction with ammonia to yield N-(2-aminoethyl)methanesulfonamide. The hydrochloride salt of this product is often isolated for improved stability and handling. The following data illustrates its characterization.
Table 2: Analytical Data for N-(2-Aminoethyl)methanesulfonamide Hydrochloride
| Analytical Technique | Observed Data |
| ¹H NMR (D₂O) | δ 3.15 (s, 3H, CH₃), 3.35 (t, 2H, CH₂-N), 3.55 (t, 2H, CH₂-S) |
| Mass Spectrometry (LC-MS) | m/z 139.06 [M+H]⁺ |
| HPLC | Retention Time: 2.8 min (Column: C18, Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid) |
| IR Spectroscopy (KBr, cm⁻¹) | 3200-3000 (N-H stretch), 1320, 1150 (SO₂ stretch) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable analytical data.
Synthesis of N-(2-Aminoethyl)methanesulfonamide Hydrochloride
Workflow for the Synthesis of N-(2-Aminoethyl)methanesulfonamide Hydrochloride
Caption: Workflow for the synthesis of N-(2-Aminoethyl)methanesulfonamide HCl.
Protocol:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add an excess of aqueous ammonia (e.g., 10 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and acidify with concentrated hydrochloric acid.
-
Induce precipitation by adding a suitable anti-solvent like acetone or isopropanol.
-
Collect the precipitate by filtration, wash with the anti-solvent, and dry under vacuum to yield N-(2-aminoethyl)methanesulfonamide hydrochloride.
Analytical Characterization Protocols
Workflow for Analytical Characterization
Caption: General workflow for the analytical characterization of reaction products.
¹H NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the product in 0.6 mL of a suitable deuterated solvent (e.g., D₂O for the hydrochloride salt).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Process the spectrum to obtain chemical shifts (δ), coupling constants (J), and integration values.
Mass Spectrometry (LC-MS):
-
Prepare a dilute solution of the product (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Inject an aliquot of the solution into an LC-MS system equipped with an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive or negative ion mode, scanning a relevant mass range.
High-Performance Liquid Chromatography (HPLC):
-
Prepare a stock solution of the product (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of dilutions for calibration if quantification is required.
-
Inject the sample onto an appropriate HPLC column (e.g., C18).
-
Elute the sample using a suitable mobile phase (e.g., a gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid).
-
Detect the eluting components using a UV detector at an appropriate wavelength.
Infrared (IR) Spectroscopy:
-
Grind a small amount of the solid product with dry potassium bromide (KBr) to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.
Conclusion
The confirmation of reaction products of "this compound" requires a multi-faceted analytical approach. By combining the structural insights from NMR, the molecular weight information from mass spectrometry, the purity assessment from HPLC, and the functional group identification from IR spectroscopy, researchers can confidently characterize their synthesized compounds. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis and development of novel molecules based on this important scaffold.
The Efficacy of N-(2-bromoethyl)methanesulfonamide in Kinase Inhibitor Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Role of Linkers in Covalent Kinase Inhibitors
Covalent kinase inhibitors typically consist of three key components: a scaffold that provides affinity for the kinase's ATP-binding pocket, a reactive group (or "warhead") that forms a covalent bond with a nucleophilic residue (often cysteine) in the kinase, and a linker that connects the scaffold to the warhead. The linker is not merely a spacer; its length, flexibility, and chemical properties can significantly influence:
-
Synthesis Efficiency: Affecting reaction kinetics, yield, and purity.
-
Binding Affinity and Selectivity: Properly positioning the warhead for optimal covalent interaction with the target residue.
-
Physicochemical Properties: Influencing solubility, cell permeability, and metabolic stability of the final inhibitor.
N-(2-bromoethyl)methanesulfonamide: A Profile
This compound is a bifunctional molecule that offers a reactive handle for covalent modification. Its key features relevant to its use as a linker include:
-
The Bromoethyl Group: The primary alkyl bromide is a good leaving group, susceptible to nucleophilic substitution by residues like the thiol group of cysteine. This reaction forms the basis of its utility in creating covalent inhibitors.
-
The Methanesulfonamide Moiety: The sulfonamide group is a common pharmacophore in medicinal chemistry, known for its ability to form hydrogen bonds and its general stability.[1] It can contribute to the overall binding affinity and influence the physicochemical properties of the inhibitor.
Comparative Analysis of Linker Efficacy: A Data-Driven Perspective
A direct quantitative comparison of this compound with other linkers in the synthesis of a specific kinase inhibitor is not extensively documented in published literature. However, we can establish a framework for such a comparison based on key performance indicators. The following table presents a hypothetical comparison of this compound with two common linker strategies: a simple alkyl chain and a linker incorporating a flexible polyethylene glycol (PEG) unit. The data presented here is illustrative and would need to be determined experimentally for a specific synthetic target.
| Parameter | This compound | Simple Alkyl Linker (e.g., bromo-butane) | PEG-based Linker |
| Synthetic Accessibility | Readily synthesized from 2-bromoethylamine.[1] | Commercially available or easily synthesized. | Commercially available in various lengths. |
| Reaction Yield (Hypothetical) | Moderate to Good | Good to Excellent | Moderate to Good |
| Reaction Time (Hypothetical) | Moderate | Fast | Moderate |
| Purity of Final Product (Hypothetical) | Good | Good to Excellent | Moderate (potential for polydispersity) |
| Solubility of Final Inhibitor | Moderate | Low to Moderate | High |
| Cell Permeability | Moderate | High | Moderate to Low |
| Metabolic Stability | Generally high due to the sulfonamide group. | Variable, depends on the chain length. | Generally high. |
Experimental Protocols: A Framework for Comparison
To rigorously evaluate the efficacy of this compound against other linkers, a standardized experimental protocol is essential. The following outlines a general workflow for the synthesis and evaluation of a covalent kinase inhibitor, which can be adapted to incorporate different linkers.
General Synthetic Workflow for Covalent Kinase Inhibitor
Caption: A generalized workflow for the synthesis and evaluation of covalent kinase inhibitors.
Detailed Methodologies
1. Synthesis of the Kinase Inhibitor Scaffold:
-
The synthesis of the core heterocyclic scaffold of the desired kinase inhibitor (e.g., a pyrimidine, quinazoline, or pyrazole core) would be carried out according to established literature procedures.
2. Linker Installation:
-
For this compound: The scaffold, containing a suitable nucleophile (e.g., an amine or thiol), would be reacted with this compound in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an appropriate solvent (e.g., dimethylformamide). The reaction would be monitored by thin-layer chromatography or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
For a Simple Alkyl Linker: The scaffold would be reacted with an appropriate haloalkane (e.g., 1,4-dibromobutane) under similar conditions.
-
For a PEG-based Linker: A PEG linker with a reactive group at one end (e.g., a tosylate) and a protected reactive group at the other would be used.
3. Warhead Attachment (if necessary):
-
If the linker does not already contain the warhead, a subsequent step would be required to introduce the reactive moiety (e.g., an acrylamide or chloroacetamide).
4. Purification and Characterization:
-
The crude product would be purified using column chromatography or preparative high-performance liquid chromatography (HPLC).
-
The structure and purity of the final compound would be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
5. Biochemical and Cellular Evaluation:
-
The inhibitory potency (IC50) of the synthesized compounds would be determined using a biochemical kinase assay.
-
Target engagement and cellular efficacy would be assessed in relevant cell lines using techniques such as Western blotting or cellular thermal shift assays (CETSA).
Signaling Pathway Context: The PI3K/Akt/mTOR Pathway
Many kinase inhibitors target key nodes in oncogenic signaling pathways. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer, making it a prime target for inhibitor development.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound presents a viable and synthetically accessible option for a linker in the design of covalent kinase inhibitors. Its chemical properties, combining a reactive bromoethyl group with a stable and interactive sulfonamide moiety, make it an attractive building block. However, the current literature lacks direct, quantitative comparisons of its efficacy against other linkers in the synthesis of specific kinase inhibitors. To make an informed decision on linker selection, researchers should conduct in-house comparative studies following a standardized experimental protocol as outlined in this guide. Such studies will be invaluable in elucidating the precise impact of the linker on the overall success of the synthesis and the pharmacological profile of the final kinase inhibitor.
References
Benchmarking N-(2-bromoethyl)methanesulfonamide against Novel Bioconjugation Reagents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, the demand for efficient, selective, and stable methods to link biomolecules is paramount. Traditional alkylating agents, such as N-(2-bromoethyl)methanesulfonamide, have long been utilized for their ability to form stable thioether bonds with cysteine residues. However, a new generation of bioconjugation reagents offers significant advancements in reaction kinetics, selectivity, and conjugate stability. This guide provides an objective comparison of this compound against three classes of novel bioconjugation reagents: maleimides, vinyl sulfones, and perfluoroaryl reagents. The information presented is supported by a summary of experimental data and detailed protocols to assist researchers in selecting the optimal reagent for their specific application.
Executive Summary
This guide demonstrates that while this compound provides a stable thioether linkage, novel reagents offer significant advantages. Maleimides exhibit rapid reaction kinetics, vinyl sulfones provide excellent stability, and perfluoroaryl reagents offer high selectivity. The choice of reagent will ultimately depend on the specific requirements of the bioconjugation application, including the nature of the biomolecule, the desired stability of the conjugate, and the acceptable reaction conditions.
Comparative Data Overview
The following tables summarize the key performance metrics of this compound and the selected novel bioconjugation reagents. Data for this compound is inferred from the known reactivity of similar haloacetyl reagents due to the limited availability of direct comparative studies.
Table 1: Reaction Kinetics and Conditions
| Reagent Class | Target Residue(s) | Typical Reaction pH | Reaction Time | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| This compound | Cysteine, Histidine, Lysine | 7.5 - 9.0 | Hours to Days | ~0.1 - 1 | Slower kinetics, potential for side reactions at higher pH. |
| Maleimides | Cysteine | 6.5 - 7.5 | Minutes to Hours | ~10² - 10³[1][2] | Rapid reaction, but potential for off-target reaction with lysine at higher pH. |
| Vinyl Sulfones | Cysteine, Lysine, Histidine | 7.5 - 9.0 | Hours | ~1 - 10[3][4] | Moderate kinetics, can react with other nucleophiles. |
| Perfluoroaryl Reagents | Cysteine | 7.0 - 8.0 | Hours | ~10 - 10²[5] | High selectivity for thiols, tunable reactivity. |
Table 2: Conjugate Stability and Selectivity
| Reagent Class | Bond Formed | Bond Stability | Selectivity for Cysteine | Potential Side Reactions |
| This compound | Thioether | High | Moderate | Alkylation of other nucleophilic residues (His, Lys). |
| Maleimides | Thiosuccinimide | Moderate (susceptible to retro-Michael addition and hydrolysis)[6][7][8] | High (at optimal pH) | Reaction with other thiols (e.g., glutathione), hydrolysis of the maleimide ring. |
| Vinyl Sulfones | Thioether | High[9] | Moderate | Michael addition with other nucleophiles. |
| Perfluoroaryl Reagents | Thioether | High[10] | Very High | Minimal side reactions reported under optimal conditions. |
Experimental Workflows and Logical Relationships
To effectively compare and select a suitable bioconjugation reagent, a structured experimental workflow is essential. The following diagram illustrates a typical process for benchmarking a new reagent against an existing one.
Caption: Experimental workflow for benchmarking bioconjugation reagents.
Signaling Pathway Visualization
While this compound and the compared reagents do not directly participate in signaling pathways, their application in creating antibody-drug conjugates (ADCs) is a critical area of research. The following diagram illustrates a simplified signaling pathway of an ADC targeting a cancer cell.
References
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers for bioactive ligand immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cysteine-Targeted Protein Labeling: A Comparative Analysis of Alkylating Reagents for Quantitative Proteomics
For researchers, scientists, and drug development professionals engaged in the precise analysis of protein function and structure, covalent labeling of specific amino acid residues is an indispensable tool. This guide provides a comprehensive comparison of commonly employed cysteine-alkylating reagents, focusing on their labeling efficiency, experimental considerations, and applications in quantitative mass spectrometry-based proteomics. While a multitude of reagents exist for protein modification, this guide will focus on two of the most prevalent and well-characterized cysteine-reactive compounds: Iodoacetamide (IAM) and N-ethylmaleimide (NEM).
Due to a lack of available quantitative data for N-(2-bromoethyl)methanesulfonamide in the scientific literature, this guide will establish a performance baseline using these widely accepted reagents. Bromoethyl derivatives, such as this compound, are also expected to alkylate cysteine residues through a similar nucleophilic substitution reaction; however, without empirical data, a direct quantitative comparison is not feasible.
Comparative Analysis of Labeling Efficiency
The efficiency of a labeling reaction is a critical parameter in quantitative proteomics, as incomplete or variable labeling can lead to significant quantification errors. Both IAM and NEM are known to react with the thiol group of cysteine residues to form a stable thioether bond. However, their reactivity and specificity can be influenced by experimental conditions.
Recent studies leveraging high-resolution mass spectrometry have provided insights into the labeling efficiency of these reagents. Under optimized conditions, both IAM and NEM can achieve high labeling efficiency, often exceeding 95%. For instance, a study systematically evaluating alkylation conditions found that iodoacetamide consistently resulted in a high number of identified peptides with alkylated cysteines and minimal side reactions when compared to other alkylating agents[1]. Another study using a differential labeling strategy with light and heavy isotopes of NEM demonstrated the ability to quantify the redox state of specific cysteine residues, a technique reliant on near-complete labeling[2][3][4].
It is important to note that labeling efficiency is not solely dependent on the reagent but is also heavily influenced by factors such as pH, temperature, reagent concentration, and reaction time. For example, alkylation with NEM is rapid and can be highly specific for cysteine residues when the pH is maintained below neutral and the reagent concentration and reaction time are limited[5].
| Reagent | Target Residue | Reaction Type | Reported Labeling Efficiency (under optimal conditions) | Key Considerations |
| Iodoacetamide (IAM) | Cysteine | SN2 Nucleophilic Substitution | >97%[6] | Light-sensitive; can exhibit off-target reactivity with other nucleophilic residues (e.g., methionine, histidine, lysine) at higher pH and concentrations.[6][7] |
| N-ethylmaleimide (NEM) | Cysteine | Michael Addition | >95%[5][8] | More specific to cysteines at neutral or slightly acidic pH compared to IAM. The reaction is rapid.[5][9] |
| Acrylamide | Cysteine | Michael Addition | Complete alkylation reported under specific conditions[10][11] | Can be used as a cost-effective alternative to isotope-labeled reagents for differential labeling.[10][11][12] |
| This compound | Cysteine (presumed) | SN2 Nucleophilic Substitution | Quantitative data not readily available in the scientific literature. | Reactivity is expected to be similar to other bromoalkyl compounds, targeting nucleophilic thiol groups. |
Experimental Protocols
Accurate and reproducible labeling is contingent on meticulously executed experimental protocols. Below are generalized protocols for in-solution alkylation of proteins with iodoacetamide and N-ethylmaleimide prior to mass spectrometry analysis.
Protocol 1: In-Solution Protein Alkylation with Iodoacetamide (IAM)
This protocol is a standard procedure for the reduction and alkylation of protein samples in solution for subsequent proteomic analysis.[13][14][15]
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 500 mM DTT)
-
Iodoacetamide (IAM) solution (e.g., 500 mM, freshly prepared in buffer and protected from light)
-
Quenching solution (e.g., DTT)
-
Mass spectrometry-grade trypsin
Procedure:
-
Reduction: To the protein solution, add DTT to a final concentration of 5-10 mM. Incubate for 1 hour at 56°C to reduce all disulfide bonds.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add freshly prepared IAM solution to a final concentration of 15-20 mM. Incubate for 30-45 minutes at room temperature in the dark.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 5 mM to consume any unreacted IAM.
-
Sample Preparation for Digestion: Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M.
-
Digestion: Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.
-
Acidification and Desalting: Stop the digestion by adding formic acid to a final concentration of 0.1-1%. Desalt the resulting peptide mixture using a C18 solid-phase extraction column before LC-MS/MS analysis.
Protocol 2: In-Solution Protein Alkylation with N-ethylmaleimide (NEM)
This protocol outlines the use of NEM for cysteine alkylation, which is often favored for its speed and specificity under certain conditions.[5][9]
Materials:
-
Protein sample in a denaturing buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium acetate, pH 5.5)
-
TCEP solution
-
N-ethylmaleimide (NEM) solution (e.g., 25 mg/mL in DMSO)
-
Mass spectrometry-grade trypsin
Procedure:
-
Reduction: Reduce the disulfide bonds in the protein sample by adding TCEP to a final concentration of 5 mM and incubating for 30 minutes at 37°C.
-
Alkylation: Add NEM solution to a final concentration of 10-20 mM. Incubate for 1 hour at room temperature. For improved specificity, the reaction can be performed at a pH below neutral and for a shorter duration (e.g., 5-15 minutes).[5]
-
Sample Preparation for Digestion: Prepare the sample for trypsin digestion, which may involve buffer exchange or dilution to ensure optimal digestion conditions.
-
Digestion: Add trypsin and incubate overnight at 37°C.
-
Acidification and Desalting: Acidify the sample with formic acid and desalt the peptides prior to mass spectrometry analysis.
Visualizing Experimental Workflows and Signaling Pathways
Understanding the context in which these labeling reagents are used is crucial. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for differential cysteine labeling and a simplified cysteine-mediated redox signaling pathway.
Caption: Experimental workflow for differential cysteine labeling in quantitative proteomics.
Caption: Simplified overview of cysteine-mediated redox signaling pathways.[16][17][18][19]
Conclusion
The selection of an appropriate labeling reagent is paramount for the success of quantitative proteomics studies targeting cysteine residues. While this compound belongs to a class of compounds expected to react with cysteines, the lack of published quantitative data necessitates the use of well-established alternatives for reliable and reproducible results. Iodoacetamide and N-ethylmaleimide are robust and efficient labeling reagents, each with its own set of advantages and considerations. By understanding their chemical properties and optimizing experimental protocols, researchers can confidently employ these reagents to unravel the complexities of protein function and regulation. The continuous development of novel labeling strategies and analytical methods will undoubtedly further enhance our ability to explore the proteome with greater depth and precision.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Differential Cysteine Labeling and Global Label-Free Proteomics Reveals an Altered Metabolic State in Skeletal Muscle Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 14. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 15. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 16. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Orchestrating Redox Signaling Networks Through Regulatory Cysteine Switches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | Cysteine–based redox regulation and signaling in plants [frontiersin.org]
Head-to-head comparison of "N-(2-bromoethyl)methanesulfonamide" and maleimides for bioconjugation
In the realm of bioconjugation, the precise and stable linking of molecules to proteins, peptides, and other biomolecules is paramount for the development of targeted therapeutics, diagnostics, and research tools. Cysteine-reactive chemistries are particularly favored due to the relatively low abundance and high nucleophilicity of the thiol group on cysteine residues. For decades, maleimides have been the go-to reagents for cysteine modification. However, the quest for bioconjugates with enhanced stability and performance has led to the exploration of alternative chemistries. This guide provides a head-to-head comparison of the well-established maleimide chemistry with the lesser-known alkylating agent, N-(2-bromoethyl)methanesulfonamide, for bioconjugation applications targeting cysteine residues.
While extensive experimental data is available for maleimides, this compound is not a commonly reported reagent in the bioconjugation literature. Therefore, its performance characteristics are largely inferred from the behavior of similar haloacetyl and alkyl sulfonate compounds.
At a Glance: Key Differences
| Feature | This compound (inferred) | Maleimides |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) |
| Bond Formed | Thioether | Thiosuccinimide |
| Bond Stability | Generally stable | Prone to retro-Michael reaction and hydrolysis |
| Reaction pH | Typically neutral to slightly basic (pH 7-9) | Optimal at pH 6.5-7.5 |
| Selectivity | Good for thiols, but potential for off-target reactions with other nucleophiles (e.g., histidine, lysine) at higher pH. | Highly selective for thiols over other amino acid side chains within the optimal pH range. |
| Commercial Availability | Limited as a bioconjugation reagent. | Widely available with a vast array of derivatives. |
Reaction Mechanisms: A Tale of Two Chemistries
The fundamental difference between this compound and maleimides lies in their reaction mechanisms with cysteine residues.
This compound , as a haloalkyl methanesulfonate, is an electrophilic alkylating agent. The reaction with a cysteine thiol proceeds via a nucleophilic substitution (SN2) reaction. The nucleophilic thiolate anion of the cysteine residue attacks the carbon atom bearing the bromine, displacing the bromide leaving group and forming a stable thioether bond. The methanesulfonamide group in this molecule is not the leaving group but rather part of the core structure.
Characterization of N-(2-bromoethyl)methanesulfonamide Adducts by NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of adducts formed from the reaction of N-(2-bromoethyl)methanesulfonamide with biomolecules, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Due to its reactive bromoethyl group, this compound is a compound of interest for its potential to covalently modify biological macromolecules, such as proteins. Understanding the nature of these modifications at a molecular level is crucial for drug development and mechanistic studies. This guide offers a framework for such characterization, including hypothetical but representative experimental data, detailed protocols, and visual workflows to facilitate understanding and application in a research setting.
NMR Spectroscopic Profile of this compound
The starting material, this compound, presents a distinct NMR signature that is altered upon adduct formation. A clear understanding of this baseline spectrum is essential for identifying and characterizing subsequent modifications.
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| CH₃-SO₂ | ~3.0 | Singlet | ~40 |
| SO₂-NH-CH₂ | ~3.5 | Triplet | ~45 |
| CH₂ -Br | ~3.6 | Triplet | ~30 |
| SO₂-NH | ~5.5 | Triplet (broad) | - |
Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.
Characterization of a Cysteine Adduct
A common target for electrophilic compounds like this compound in proteins is the nucleophilic thiol group of cysteine residues. The formation of a covalent bond between the sulfur atom of cysteine and the ethyl group of the methanesulfonamide leads to characteristic changes in the NMR spectra.
dot
Caption: Reaction of this compound with Cysteine.
Table 2: Comparison of Estimated ¹H and ¹³C NMR Chemical Shifts for Cysteine and its Adduct with this compound
| Assignment | Free Cysteine (δ, ppm) | Cysteine Adduct (δ, ppm) | Change upon Adduction (Δδ, ppm) |
| ¹H NMR | |||
| α-CH | ~3.9 | ~4.0 | +0.1 |
| β-CH₂ | ~3.0 | ~3.2 (from Cys), ~3.4 (from reagent) | +0.2, N/A |
| NH₂ | ~8.0 (broad) | ~8.1 (broad) | +0.1 |
| SH | ~1.5 (broad) | Disappears | - |
| CH₃-SO₂ | N/A | ~3.0 | N/A |
| SO₂-NH-CH₂ | N/A | ~3.3 | N/A |
| ¹³C NMR | |||
| C=O | ~172 | ~172 | 0 |
| α-C | ~55 | ~55 | 0 |
| β-C | ~26 | ~35 (from Cys), ~48 (from reagent) | +9, N/A |
| CH₃-SO₂ | N/A | ~40 | N/A |
| SO₂-NH-CH₂ | N/A | ~46 | N/A |
The most significant changes expected upon adduct formation are the disappearance of the thiol proton signal and a downfield shift of the β-carbon of the cysteine residue, indicative of the formation of the C-S bond.
Monitoring Protein Adduct Formation using 2D NMR
Two-dimensional NMR spectroscopy, particularly ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), is a powerful tool for observing modifications in larger biomolecules like proteins. By monitoring changes in the HSQC spectrum of a ¹⁵N-labeled protein upon addition of this compound, specific residues at or near the binding site can be identified.
dot
Caption: Workflow for monitoring protein modification by 2D NMR.
Upon covalent modification, amino acid residues at the binding site will experience a change in their chemical environment, leading to shifts in the positions of their corresponding peaks in the HSQC spectrum. Residues far from the modification site are expected to show minimal or no chemical shift perturbations.
Experimental Protocols
Synthesis and NMR Characterization of a Cysteine Adduct
-
Reaction Setup: Dissolve L-cysteine (1 equivalent) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Add a solution of this compound (1.1 equivalents) in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
NMR Analysis: Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with the spectra of the starting materials. 2D NMR experiments such as COSY and HSQC can be used to confirm the assignments.
Monitoring Protein Adduct Formation by ¹H-¹⁵N HSQC
-
Protein Expression and Purification: Express the target protein with uniform ¹⁵N-labeling in a suitable expression system (e.g., E. coli grown in M9 minimal media containing ¹⁵NH₄Cl as the sole nitrogen source). Purify the labeled protein to homogeneity using standard chromatographic techniques.
-
NMR Sample Preparation: Prepare an NMR sample of the ¹⁵N-labeled protein (typically 0.1-1 mM) in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0, containing 10% D₂O).
-
Acquisition of Reference Spectrum: Record a reference ¹H-¹⁵N HSQC spectrum of the apo-protein.
-
Titration with this compound: Prepare a concentrated stock solution of this compound in the same NMR buffer (or a compatible solvent like DMSO-d₆ at a low final concentration). Add small aliquots of the compound to the protein sample.
-
Data Acquisition and Analysis: After each addition, allow the sample to equilibrate and acquire a ¹H-¹⁵N HSQC spectrum. Monitor the changes in the spectrum. Chemical shift perturbations (CSPs) are calculated for each assigned residue using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2). Map the residues with significant CSPs onto the protein structure to identify the binding site.
This guide provides a foundational understanding and practical framework for the characterization of this compound adducts using NMR spectroscopy. The provided data and protocols, while based on established principles, should be adapted and optimized for specific research applications.
Unveiling the Landscape of Isotopic Labeling for Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging mass spectrometry (MS) for quantitative analysis, isotopic labeling is an indispensable tool. This guide provides a comparative overview of common isotopic labeling strategies. While the compound N-(2-bromoethyl)methanesulfonamide was initially explored as a potential topic, a comprehensive review of scientific literature reveals no current application of this molecule as an isotopic labeling reagent for MS analysis. Instead, it is recognized as a valuable building block in organic synthesis.[1][2] This guide will therefore focus on established and widely utilized isotopic labeling reagents, providing a framework for selecting the appropriate method for your research needs.
Introduction to Isotopic Labeling in Mass Spectrometry
Isotopic labeling is a powerful technique used to introduce a stable or radioactive isotope into a molecule to track its passage through a chemical reaction or a metabolic pathway.[3] In quantitative mass spectrometry, stable isotope labeling allows for the accurate comparison of protein or metabolite abundance between different samples.[4][5] The core principle involves creating "heavy" and "light" versions of molecules that are chemically identical but differ in mass due to the incorporated isotopes. These mass-differentiated molecules can then be distinguished and quantified by the mass spectrometer.
Comparison of Common Isotopic Labeling Strategies
Several isotopic labeling strategies have been developed, each with its own advantages and limitations. The choice of reagent often depends on the sample type (e.g., cell culture, tissues), the experimental goals, and the available instrumentation. Below is a comparison of some of the most prevalent methods.
| Labeling Strategy | Target Molecule(s) & Functional Group | Multiplexing Capability | Sample Type | Key Advantages | Key Limitations |
| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | Proteins (in vivo labeling) | Up to 4-plex with NeuCode | Actively dividing cells | High accuracy and precision as labeling is incorporated metabolically.[6] | Limited to cell culture; requires multiple cell doublings for complete labeling.[6] |
| TMT (Tandem Mass Tags) | Peptides (in vitro labeling of primary amines) | Up to 18-plex | Cell lysates, tissues, biofluids | High multiplexing capacity allows for increased throughput.[7] | Can lead to ratio distortion, especially with co-isolated interfering ions. |
| iTRAQ (isobaric Tags for Relative and Absolute Quantitation) | Peptides (in vitro labeling of primary amines) | 4-plex and 8-plex | Cell lysates, tissues, biofluids | Good for relative and absolute quantification. | Lower multiplexing capacity compared to TMT. |
| ICAT (Isotope-Coded Affinity Tags) | Peptides (in vitro labeling of cysteine residues) | 2-plex | Protein samples | Reduces sample complexity by enriching for cysteine-containing peptides.[8] | Only labels cysteine-containing peptides, potentially missing some proteins.[8] |
| Dimethyl Labeling | Peptides (in vitro labeling of primary amines) | 2-plex or 3-plex | Cell lysates, tissues, biofluids | Cost-effective and straightforward labeling chemistry. | Lower multiplexing capability. |
Experimental Workflow Overviews
The general workflow for isotopic labeling experiments varies depending on the chosen strategy. Below are simplified diagrams illustrating the key steps for in vivo (SILAC) and in vitro (TMT/iTRAQ) labeling.
Detailed Experimental Protocols
General Protocol for Tandem Mass Tag (TMT) Labeling
This protocol provides a general overview. For specific applications, optimization is recommended, and the manufacturer's instructions should be followed.
-
Protein Extraction and Digestion:
-
Extract proteins from cell lysates or tissues using a suitable lysis buffer.
-
Quantify the protein concentration for each sample.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using an appropriate protease, such as trypsin.
-
Desalt the resulting peptide mixtures using C18 solid-phase extraction.
-
-
TMT Labeling:
-
Resuspend the dried, desalted peptides in a buffer with a pH suitable for labeling (e.g., HEPES, pH 8.5).[9]
-
Reconstitute the TMT reagents in an anhydrous organic solvent (e.g., acetonitrile).
-
Add the appropriate TMT reagent to each peptide sample and incubate at room temperature.
-
Quench the labeling reaction with hydroxylamine.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples in equal amounts.
-
For complex samples, perform offline peptide fractionation (e.g., high-pH reversed-phase chromatography) to reduce sample complexity and improve proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze the combined and fractionated peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The MS method should be configured to isolate a precursor ion (MS1), fragment it (MS2), and detect the reporter ions in the low m/z range.
-
-
Data Analysis:
-
Use specialized software to identify peptides and proteins from the MS/MS spectra.
-
Quantify the relative abundance of proteins across the different samples based on the intensities of the TMT reporter ions.
-
Concluding Remarks
The field of quantitative proteomics and metabolomics is continually evolving, with ongoing advancements in labeling chemistries, mass spectrometry instrumentation, and data analysis software. While this compound does not currently have a reported role in isotopic labeling for MS, the established methods described in this guide, such as SILAC and TMT, provide robust and reliable means for quantitative analysis. The selection of the most appropriate labeling strategy will depend on the specific research question and experimental design. Careful consideration of the strengths and weaknesses of each method is crucial for generating high-quality, reproducible data.
References
- 1. This compound | 63132-74-1 | Benchchem [benchchem.com]
- 2. This compound | 63132-74-1 [m.chemicalbook.com]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 6. youtube.com [youtube.com]
- 7. Expert Advice: Unlocking efficiency in proteomics with TMT labeling | Drug Discovery News [drugdiscoverynews.com]
- 8. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Proteins Alkylated with N-(2-bromoethyl)methanesulfonamide: A Methodological and Theoretical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of protein stability following alkylation with "N-(2-bromoethyl)methanesulfonamide" versus other commonly used alkylating agents. Due to a lack of direct experimental data in the public domain for this compound, this document offers a theoretical comparison based on chemical principles and provides detailed experimental protocols to enable researchers to conduct their own stability assessments.
Introduction to Protein Alkylation and Stability
Protein alkylation is a fundamental technique in proteomics and drug development, primarily used to covalently modify cysteine residues. This modification is crucial for preventing the formation of disulfide bonds, which can interfere with protein analysis and characterization. The stability of the resulting alkylated protein is a critical factor, as it can impact its structure, function, and suitability for downstream applications. An ideal alkylating agent should not only be specific and efficient but also form a stable adduct that does not compromise the protein's integrity.
This guide focuses on this compound, a potential alternative to conventional alkylating agents like iodoacetamide (IAM) and N-ethylmaleimide (NEM). We will explore its chemical properties and provide a framework for comparing the stability of proteins modified with this compound.
Comparative Analysis of Alkylating Agents
While experimental data on the stability of proteins alkylated with this compound is not currently available, a theoretical comparison can be made based on the chemical nature of the resulting adducts.
This compound: This reagent possesses a reactive bromoethyl group that targets nucleophilic residues, primarily the thiol group of cysteine, via an SN2 reaction. Upon reaction, it forms a stable thioether bond, attaching a methanesulfonylethyl group to the cysteine residue. The methanesulfonamide moiety is a strong electron-withdrawing group, which could potentially influence the stability of the C-S bond and the local protein environment. It is also relatively bulky, which might introduce steric hindrance.
Iodoacetamide (IAM): A widely used alkylating agent that forms a carboxyamidomethyl adduct with cysteine. The resulting thioether bond is generally stable.[1] However, IAM can exhibit off-target reactivity, particularly with methionine, histidine, and lysine residues, which can affect protein stability and lead to artifacts in mass spectrometry analysis.[2]
N-ethylmaleimide (NEM): Reacts rapidly with cysteine thiols to form a stable thioether adduct.[1] NEM is generally more specific for cysteines than IAM but can also react with other nucleophiles at higher pH. The resulting succinimide ring can undergo hydrolysis, which may introduce heterogeneity into the modified protein population.[1]
Table 1: Comparative Properties of Alkylating Agents
| Property | This compound (Theoretical) | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) |
| Reactive Group | Bromoethyl | Iodoacetyl | Maleimide |
| Target Residue | Cysteine (primarily) | Cysteine, Methionine, Histidine, Lysine | Cysteine (primarily) |
| Resulting Adduct | Methanesulfonylethyl-cysteine | Carboxyamidomethyl-cysteine | Succinimido-cysteine |
| Bond Type | Thioether | Thioether | Thioether |
| Potential Side Reactions | Alkylation of other nucleophilic residues | Over-alkylation, modification of Met, His, Lys[2] | Reaction with other nucleophiles, ring hydrolysis[1] |
| Adduct Stability | Expected to be high due to the stable thioether bond. The electron-withdrawing nature of the methanesulfonamide group may enhance bond stability. | Generally stable, but the overall protein stability can be affected by off-target modifications.[1][2] | The thioether bond is stable, but the succinimide ring can be labile to hydrolysis.[1] |
Experimental Protocols
To facilitate the direct comparison of protein stability after alkylation with this compound and other reagents, the following detailed experimental protocols are provided.
General Protein Alkylation Protocol
This protocol can be adapted for this compound, iodoacetamide, and N-ethylmaleimide.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, Tris-HCl)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylating agent: this compound, Iodoacetamide, or N-ethylmaleimide
-
Quenching reagent (e.g., DTT, L-cysteine)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 1 mM EDTA)
Procedure:
-
Reduction: To a solution of the protein (e.g., 1 mg/mL), add the reducing agent to a final concentration of 5-10 mM (for DTT) or 1-5 mM (for TCEP). Incubate at 37-56°C for 30-60 minutes to reduce disulfide bonds.[3]
-
Alkylation: Cool the solution to room temperature. Add the alkylating agent to a final concentration of 15-20 mM. For light-sensitive reagents like iodoacetamide, perform this step in the dark. Incubate at room temperature for 30-60 minutes.[3][4]
-
Quenching: Stop the alkylation reaction by adding a quenching reagent. For example, add DTT to a final concentration of 20-25 mM or L-cysteine to a final concentration of 50 mM. Incubate for 15 minutes.
-
Buffer Exchange: Remove excess reagents by buffer exchange using dialysis, size-exclusion chromatography, or spin filtration into the desired buffer for downstream analysis.
Thermal Shift Assay (TSA) for Stability Assessment
TSA, or differential scanning fluorimetry (DSF), measures the thermal denaturation temperature (Tm) of a protein, which is an indicator of its stability.[5]
Materials:
-
Alkylated protein samples (and an unmodified control)
-
SYPRO Orange dye (or a suitable alternative)
-
Real-time PCR instrument
-
96-well PCR plates
Procedure:
-
Sample Preparation: In a 96-well PCR plate, prepare triplicate reactions for each alkylated protein and the control. Each reaction should contain the protein at a final concentration of 0.1-0.2 mg/mL and SYPRO Orange dye at a final concentration of 5x in a total volume of 20-25 µL.[6]
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.[7]
-
Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve. A higher Tm indicates greater protein stability.
Mass Spectrometry (MS) for Stability and Modification Analysis
Mass spectrometry can be used to confirm the alkylation of cysteine residues and to assess protein stability through methods like limited proteolysis or hydrogen-deuterium exchange.
Procedure for Confirming Alkylation:
-
Enzymatic Digestion: Digest the alkylated protein samples with a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence, specifying the expected mass shift on cysteine residues corresponding to the alkylating agent used. For this compound, the expected mass addition is 137.014 Da.
Visualizing Experimental Workflows
Figure 1: General workflow for comparing protein stability after alkylation. Figure 2: Reaction of cysteine with this compound.
Conclusion
While this compound presents a potential alternative for protein alkylation, its impact on protein stability has not been experimentally documented in comparison to established reagents. Based on its chemical structure, it is expected to form a stable thioether bond with cysteine residues. However, the influence of the methanesulfonamide group on the overall protein structure and stability requires experimental validation. The protocols and theoretical framework provided in this guide offer a comprehensive starting point for researchers to conduct their own comparative studies, thereby contributing valuable data to the field of proteomics and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 4. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of N-(2-bromoethyl)methanesulfonamide for Cysteine Residues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of "N-(2-bromoethyl)methanesulfonamide" as a cysteine-modifying agent. Due to the limited direct experimental data available for this specific compound, this guide leverages data from structurally related haloacetamide and bromoethylamine reagents to provide a comparative analysis and predictive assessment of its performance. We present key data in structured tables, offer detailed experimental protocols for specificity analysis, and visualize essential workflows and reaction mechanisms.
Introduction to Covalent Cysteine Modification
Covalent targeting of cysteine residues has become a powerful strategy in drug discovery and chemical biology. The unique nucleophilicity of the cysteine thiol allows for the design of specific inhibitors and probes. "this compound" possesses a reactive bromoethyl group, making it a potential candidate for covalent modification of cysteine residues through a nucleophilic substitution reaction. Understanding the specificity of this interaction is critical to minimize off-target effects and ensure the desired biological outcome. This guide aims to provide a framework for evaluating such specificity.
Comparative Reactivity and Specificity
The reactivity and specificity of an electrophilic compound are crucial determinants of its utility as a covalent modifier. Here, we compare the expected reactivity of "this compound" with that of common cysteine-modifying agents, iodoacetamide (IAM) and N-ethylmaleimide (NEM). The data for "this compound" is inferred from related bromo- and halo-containing compounds.
Table 1: Comparative Reactivity of Cysteine-Modifying Agents
| Compound | Electrophile Type | Relative Reactivity with Cysteine | Known Off-Target Reactivity (Amino Acids) |
| This compound | Alkyl Bromide | Moderate (inferred) | Lysine, Histidine (potential) |
| Iodoacetamide (IAM) | Alkyl Iodide | High | Methionine, Lysine, Histidine[1] |
| N-Ethylmaleimide (NEM) | Michael Acceptor | Very High | Lysine[2] |
Table 2: Inferred Reactivity Profile of this compound with Nucleophilic Amino Acids
| Amino Acid | Nucleophilic Group | Expected Relative Reactivity | Rationale |
| Cysteine | Thiol (-SH) | High | The high nucleophilicity of the thiolate anion makes it a primary target for alkylation. |
| Lysine | Amine (-NH2) | Low to Moderate | The primary amine of lysine is less nucleophilic than the thiolate and would likely react at a slower rate. |
| Histidine | Imidazole | Low to Moderate | The imidazole ring of histidine can be alkylated, but is generally less reactive than cysteine's thiol. |
| Methionine | Thioether (-S-CH3) | Low | The thioether of methionine is susceptible to alkylation, a known side reaction for haloacetamides.[3] |
| Serine/Threonine | Hydroxyl (-OH) | Very Low | The hydroxyl groups are poor nucleophiles under physiological conditions and are unlikely to be significantly modified. |
Experimental Protocols for Specificity Assessment
Determining the specificity of a covalent modifier requires robust experimental validation. Below are detailed protocols for two common methods: Nuclear Magnetic Resonance (NMR) for kinetic analysis and Mass Spectrometry (MS)-based proteomics for competitive profiling.
Protocol 1: NMR-Based Kinetic Analysis of Reactivity
This protocol outlines a method to determine the second-order rate constant for the reaction of "this compound" with cysteine and other amino acids.
Materials:
-
This compound
-
N-acetyl-L-cysteine (or other amino acids)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
D2O
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Prepare a stock solution of N-acetyl-L-cysteine in the phosphate buffer prepared in D2O.
-
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum of the this compound solution to identify characteristic peaks.
-
Acquire a 1H NMR spectrum of the N-acetyl-L-cysteine solution.
-
-
Kinetic Run:
-
In an NMR tube, mix the N-acetyl-L-cysteine solution with the phosphate buffer.
-
Initiate the reaction by adding a small volume of the this compound stock solution and start acquiring a series of 1H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signal intensity of a peak corresponding to the starting material (this compound) and a peak corresponding to the product over time.
-
Plot the concentration of the reactant versus time and fit the data to a second-order rate equation to determine the rate constant.
-
Protocol 2: Competitive Proteomics using Mass Spectrometry
This protocol describes a competitive profiling experiment to assess the proteome-wide selectivity of "this compound".
Materials:
-
Cell lysate
-
This compound
-
A broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne)
-
Click chemistry reagents (if using an alkyne probe)
-
Streptavidin beads (if using a biotin tag)
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Competitive Labeling:
-
Treat aliquots of the cell lysate with varying concentrations of "this compound" for a defined period.
-
As a control, treat an aliquot with vehicle (e.g., DMSO).
-
-
Probe Labeling:
-
Add the cysteine-reactive probe to all samples to label the remaining accessible cysteine residues.
-
-
Enrichment (if applicable):
-
If a biotinylated probe is used, enrich the labeled proteins using streptavidin beads.
-
-
Proteomic Sample Preparation:
-
Perform in-solution or on-bead tryptic digestion of the proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by LC-MS/MS to identify and quantify the labeled peptides.
-
-
Data Analysis:
-
Compare the abundance of probe-labeled peptides between the control and compound-treated samples. A decrease in the signal for a particular peptide in the presence of "this compound" indicates that the compound has reacted with that cysteine residue.
-
Visualizing Experimental Workflows and Mechanisms
Diagrams can clarify complex experimental procedures and theoretical concepts. The following are Graphviz diagrams illustrating the workflow for assessing specificity and the proposed reaction mechanism.
Caption: Workflow for evaluating the specificity of covalent modifiers.
Caption: Proposed SN2 reaction mechanism for cysteine alkylation.
Conclusion
While direct quantitative data for "this compound" is not yet available in the public domain, by analogy to related halo-compounds, it is predicted to be a moderately reactive, cysteine-targeting covalent modifier. Its specificity profile is likely to be favorable, with potential for minor off-target reactivity with other nucleophilic amino acids such as lysine and histidine, particularly at higher concentrations or longer incubation times. The experimental protocols provided in this guide offer a clear path for researchers to rigorously determine the kinetic and specificity profile of this and other novel covalent agents. Such characterization is an indispensable step in the development of selective and effective covalent therapeutics and chemical probes.
References
Safety Operating Guide
Navigating the Safe Disposal of N-(2-bromoethyl)methanesulfonamide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. N-(2-bromoethyl)methanesulfonamide, a halogenated organic compound, requires specific procedures for its safe disposal to mitigate potential hazards and ensure regulatory compliance. This guide provides essential, step-by-step information for the proper disposal of this compound.
Core Principles of Chemical Waste Management
The fundamental principle for the disposal of this compound is to treat it as a halogenated organic waste. Halogenated compounds, which contain bromine, chlorine, fluorine, or iodine, are typically disposed of via incineration by a licensed hazardous waste management company. It is crucial to segregate halogenated waste from non-halogenated waste streams to prevent contamination and ensure proper treatment.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key chemical and physical properties of this compound relevant to its handling and disposal.
| Property | Value |
| Chemical Formula | C₃H₈BrNO₂S |
| Molecular Weight | 202.07 g/mol |
| Appearance | Solid |
| Solubility | Soluble in various organic solvents |
| Disposal Classification | Halogenated Organic Waste |
Procedural Steps for Disposal
Adherence to a strict, step-by-step protocol is necessary for the safe disposal of this compound and associated materials.
1. Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes pure compound, reaction mixtures, and contaminated materials (e.g., gloves, weighing paper, and pipette tips).
-
Segregate this waste into a designated, clearly labeled "Halogenated Organic Waste" container.[1][2][3] This container should be separate from non-halogenated organic waste, aqueous waste, and solid waste.
2. Container Selection and Labeling:
-
Use a chemically resistant container with a secure, tight-fitting lid. The container must be in good condition and compatible with the waste.
-
Label the container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." Also, list any other components of the waste mixture with their approximate percentages.
3. Accumulation of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
Do not overfill the container; it is recommended to fill it to no more than 80% of its capacity to allow for expansion and prevent spills.
4. Disposal of Contaminated Materials:
-
All disposable materials that have come into contact with this compound, such as personal protective equipment (PPE), should be placed in the designated halogenated waste container.
-
For grossly contaminated items, double-bagging may be necessary before placing them in the waste container.
5. Arranging for Pickup and Disposal:
-
Once the waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
6. Emergency Spill Procedures:
-
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS.
-
If trained and it is safe to do so, contain the spill using an appropriate absorbent material for chemical spills.
-
All materials used for spill cleanup must also be disposed of as halogenated organic waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the scientific community. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
Personal protective equipment for handling N-(2-bromoethyl)methanesulfonamide
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling N-(2-bromoethyl)methanesulfonamide in a laboratory setting. These guidelines are compiled from safety data for structurally related compounds and general best practices for laboratory safety.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are based on the known hazards of similar chemical classes, including organobromides and methanesulfonamides. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
I. Personal Protective Equipment (PPE)
Given the reactive nature of the bromoethyl group and the general hazards associated with sulfonamides, a comprehensive approach to personal protection is critical.[1][2][3][4][5] The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are required at all times.[6] A face shield should be worn in situations where splashing is a significant risk.[5][7]
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are required. Given that many surfaces can be contaminated, it is crucial to wear gloves in all areas where the compound is present.[3] Inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.[8]
-
Lab Coat/Gown: A lab coat or gown, preferably one with long cuffs, should be worn to protect the arms and body.[3]
-
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][9] If there is a risk of aerosol generation and work outside a fume hood is unavoidable, a NIOSH-approved respirator may be necessary.[2]
II. Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
A. Engineering Controls:
-
Always handle this compound in a well-ventilated laboratory.
-
A certified chemical fume hood is the primary engineering control to be used for all weighing, transferring, and reaction setup involving this compound.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[7][10]
B. Handling:
-
Before starting any work, ensure all necessary PPE is donned correctly.
-
Transport the chemical in a sealed, clearly labeled, and shatter-resistant secondary container.
-
Conduct all manipulations of the solid compound or its solutions within a chemical fume hood.[9]
-
Avoid the formation of dust and aerosols.[11]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[8]
-
Decontaminate all work surfaces at the end of the procedure.[6]
C. First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water and remove any contaminated clothing.[9] Seek medical attention if irritation develops.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][9]
-
If swallowed: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][11]
III. Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including excess reagent, reaction mixtures, and contaminated consumables (e.g., gloves, weigh paper, pipette tips), must be collected in a designated, properly labeled hazardous waste container.[6][9]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[8] The container must be kept closed except when adding waste.[6]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. Do not dispose of this chemical down the drain or in the regular trash.[6][8]
IV. Data Presentation
While a comprehensive SDS is not available, the following table summarizes some of the known physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 63132-74-1 | [12] |
| Molecular Formula | C3H8BrNO2S | [12] |
| Molecular Weight | 202.07 g/mol | [12] |
| Melting Point | 47-49 °C | [12] |
| Boiling Point | 263.1±42.0 °C (Predicted) | [12] |
| Density | 1.668±0.06 g/cm3 (Predicted) | [12] |
V. Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. pppmag.com [pppmag.com]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. osha.gov [osha.gov]
- 6. faculty.fgcu.edu [faculty.fgcu.edu]
- 7. synquestlabs.com [synquestlabs.com]
- 8. ehs.providence.edu [ehs.providence.edu]
- 9. LCSS: BROMINE [web.stanford.edu]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. This compound | 63132-74-1 [m.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
